Product packaging for Istaroxime hydrochloride(Cat. No.:CAS No. 374559-48-5)

Istaroxime hydrochloride

Cat. No.: B608141
CAS No.: 374559-48-5
M. Wt: 396.9 g/mol
InChI Key: AXHJYJDJXNOGNI-DESZRGPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Istaroxime, also known as PST-2744, is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase). Na+/K+ ATPase inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry. Additionally, Istaroxime increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33ClN2O3 B608141 Istaroxime hydrochloride CAS No. 374559-48-5

Properties

CAS No.

374559-48-5

Molecular Formula

C21H33ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

(5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride

InChI

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/t14-,15-,16-,17+,20+,21-;/m0./s1

InChI Key

AXHJYJDJXNOGNI-DESZRGPQSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Istaroxime HCl;  PST2744;  PST 2744;  PST-2744;  PST-2744 HCl;  PST-2744 hydrochloride

Origin of Product

United States

Foundational & Exploratory

Istaroxime Hydrochloride: A Dual-Action Inotrope for Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Istaroxime hydrochloride is a novel intravenous inotropic agent under investigation for the treatment of acute heart failure. It possesses a unique dual mechanism of action, distinguishing it from currently available therapies. In cardiac myocytes, istaroxime acts as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This combined action results in a desirable lusitropic (myocardial relaxation) and inotropic (myocardial contraction) effect, offering potential advantages in the management of heart failure. This technical guide provides a comprehensive overview of the core mechanism of action of istaroxime in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

Istaroxime's therapeutic effects in cardiac myocytes stem from its modulation of two critical ion transporters:

  • Inhibition of Na+/K+-ATPase: Istaroxime binds to the Na+/K+-ATPase, inhibiting its function.[1][2][3] This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, extruding Na+ and importing Ca2+. The resulting increase in intracellular calcium concentration ([Ca2+]i) enhances the contractility of the cardiac muscle.

  • Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the activity of SERCA2a.[1][2][3] This action is mediated by the relief of the inhibitory effect of phospholamban (PLN) on SERCA2a.[4][5][6] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the reuptake of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerated Ca2+ sequestration contributes to improved myocardial relaxation (lusitropy) and also increases the SR Ca2+ load available for subsequent contractions.

This dual mechanism addresses both systolic and diastolic dysfunction, which are hallmarks of heart failure.

Quantitative Data

The following tables summarize the key quantitative parameters of istaroxime's interaction with its primary targets in cardiac myocytes.

Table 1: Istaroxime Inhibition of Na+/K+-ATPase

ParameterValueSpecies/TissueReference
IC500.11 µMNot specified[7]
IC500.14 ± 0.02 µMDog kidney[8]
IC5032 ± 4 µMRat ventricular myocytes[9][10]
IC5055 ± 19 µMRat renal preparations[8]

Table 2: Istaroxime Stimulation of SERCA2a

ParameterValueSpecies/TissueReference
EC50 (reversal of PLN-induced KdCa shift on SERCA1)40 nMGuinea-pig skeletal muscle[8]
Concentration for maximal Vmax increase (healthy)100 nMDog cardiac SR vesicles[4]
Concentration for maximal Vmax increase (failing)1 nMDog cardiac SR vesicles[4]
Concentration for significant Vmax increase0.1 nMDog cardiac SR vesicles[4]
Concentration used in diabetic cardiomyopathy model100 nMRat ventricular myocytes[11]

Table 3: Effects of Istaroxime on Intracellular Calcium Dynamics

ParameterEffectConcentrationCell TypeReference
Diastolic [Ca2+]Increased100 nMControl rat ventricular myocytes[11]
Diastolic [Ca2+]Blunted disease-induced enhancement100 nMDiabetic rat ventricular myocytes[11]
Ca2+ transient amplitudeRescued impairmentNot specifiedZebrafish cardiomyocytes with PLN mutation[12]

Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action in a Cardiac Myocyte

istaroxime_mechanism cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) istaroxime Istaroxime na_k_atpase Na+/K+-ATPase istaroxime->na_k_atpase Inhibits serca SERCA2a istaroxime->serca Stimulates pln Phospholamban (PLN) istaroxime->pln Relieves Inhibition na_ion Na+ na_k_atpase->na_ion Increases [Na+]i ncx Na+/Ca2+ Exchanger (NCX) ca_ion Ca2+ ncx->ca_ion Increases [Ca2+]i ca_channel L-type Ca2+ Channel ca_channel->ca_ion Ca2+ influx na_ion->ncx Reverses NCX contraction Myofilament Contraction ca_ion->contraction Initiates ca_ion->serca ryr Ryanodine Receptor (RyR) ca_ion->ryr Triggers CICR sr_ca SR Ca2+ Store serca->sr_ca Ca2+ reuptake pln->serca Inhibits ryr->ca_ion Ca2+ release sr_ca->ryr

Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.

Experimental Workflow for Assessing Istaroxime's Effects

experimental_workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Experiments cluster_data Data Analysis & Interpretation atpase_assay Na+/K+-ATPase & SERCA2a Activity Assays quantify_ic50 Quantify IC50/EC50 Values atpase_assay->quantify_ic50 radioligand Radioligand Binding Assays radioligand->quantify_ic50 isolate_myocytes Isolate Cardiac Myocytes ca_imaging Calcium Imaging (Fluo-4 AM) isolate_myocytes->ca_imaging patch_clamp Patch-Clamp Electrophysiology isolate_myocytes->patch_clamp contraction_assay Myocyte Contraction Assay isolate_myocytes->contraction_assay analyze_ca Analyze Ca2+ Transients & Sparks ca_imaging->analyze_ca analyze_currents Analyze Ion Currents & Action Potentials patch_clamp->analyze_currents correlate_data Correlate Biochemical & Cellular Effects contraction_assay->correlate_data quantify_ic50->correlate_data analyze_ca->correlate_data analyze_currents->correlate_data

Caption: Experimental workflow for characterizing istaroxime's effects.

Experimental Protocols

Na+/K+-ATPase and SERCA2a Activity Assays

These assays are fundamental to quantifying the direct effects of istaroxime on its target enzymes.

Objective: To determine the IC50 of istaroxime for Na+/K+-ATPase inhibition and to characterize the stimulatory effect on SERCA2a activity.

Methodology:

  • Preparation of Microsomes:

    • Isolate cardiac tissue (e.g., from animal models or human samples) and homogenize in a buffered solution.

    • Perform differential centrifugation to enrich for microsomal fractions containing Na+/K+-ATPase and SERCA2a.

    • Determine protein concentration of the microsomal preparation.

  • ATPase Activity Measurement:

    • The ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically by measuring the release of inorganic phosphate (Pi).

    • A common method is the colorimetric determination of Pi using malachite green or a radioactive assay using [γ-32P]ATP.[4][11]

    • For Na+/K+-ATPase: The activity is determined as the ouabain-sensitive fraction of total ATPase activity.

    • For SERCA2a: The activity is determined as the thapsigargin- or cyclopiazonic acid (CPA)-sensitive fraction of total ATPase activity.[4]

  • Experimental Conditions:

    • Pre-incubate the microsomal preparations with varying concentrations of istaroxime.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Stop the reaction and measure the amount of Pi produced.

  • Data Analysis:

    • For Na+/K+-ATPase, plot the percentage of inhibition against the logarithm of the istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For SERCA2a, plot the ATPase activity (or the percentage of stimulation) against the istaroxime concentration to characterize the stimulatory effect.

Intracellular Calcium Imaging in Cardiac Myocytes

This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ dynamics in response to istaroxime.

Objective: To measure changes in the amplitude and kinetics of Ca2+ transients and the frequency of Ca2+ sparks in isolated cardiac myocytes treated with istaroxime.

Methodology:

  • Isolation of Cardiac Myocytes:

    • Isolate ventricular myocytes from animal hearts (e.g., rat, rabbit) using enzymatic digestion with collagenase and protease.

  • Fluorescent Ca2+ Indicator Loading:

    • Load the isolated myocytes with a Ca2+-sensitive fluorescent dye, most commonly Fluo-4 AM.[13][14][15]

    • Incubate the cells with Fluo-4 AM (typically 5-10 µM) for a specified time to allow for de-esterification of the dye within the cell.

  • Confocal Microscopy:

    • Mount the dye-loaded myocytes on a perfusion chamber on the stage of a confocal microscope.

    • Excite the Fluo-4 at approximately 488 nm and collect the emission at >510 nm.

    • Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution.

  • Experimental Protocol:

    • Perfuse the myocytes with a physiological saline solution.

    • Electrically stimulate the cells to elicit Ca2+ transients.

    • Record baseline Ca2+ transients.

    • Perfuse the cells with a solution containing istaroxime at the desired concentration.

    • Record Ca2+ transients in the presence of istaroxime.

    • To measure Ca2+ sparks, record in the absence of electrical stimulation.

  • Data Analysis:

    • Analyze the recorded line-scan images to measure the amplitude, time-to-peak, and decay kinetics of the Ca2+ transients.

    • Use automated software to detect and quantify the frequency, amplitude, and spatial and temporal characteristics of Ca2+ sparks.

Patch-Clamp Electrophysiology

This technique is used to measure the electrical activity of single cardiac myocytes and to study the effects of istaroxime on ion channel function and the action potential.

Objective: To investigate the effects of istaroxime on the cardiac action potential, L-type Ca2+ current, and Na+/K+-ATPase pump current.

Methodology:

  • Cell Preparation:

    • Use isolated cardiac myocytes as described above.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp configuration to measure membrane currents and action potentials.[16][17][18]

    • Use a glass micropipette with a small tip opening to form a high-resistance (gigaohm) seal with the cell membrane.

    • Rupture the membrane patch to gain electrical access to the cell interior.

  • Experimental Solutions:

    • Use an external solution that mimics the extracellular environment and an internal (pipette) solution that mimics the intracellular environment.

    • The composition of these solutions can be varied to isolate specific ion currents.

  • Voltage-Clamp and Current-Clamp Recordings:

    • In voltage-clamp mode , the membrane potential is held constant, and the currents flowing across the membrane are measured. This is used to study individual ion channels (e.g., L-type Ca2+ channels).

    • In current-clamp mode , the current injected into the cell is controlled, and the changes in membrane potential (i.e., the action potential) are measured.

  • Data Analysis:

    • Analyze the recorded currents to determine the effects of istaroxime on their amplitude and kinetics.

    • Analyze the recorded action potentials to determine the effects of istaroxime on their duration, amplitude, and morphology.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure through its innovative dual mechanism of action. By concurrently inhibiting the Na+/K+-ATPase and stimulating SERCA2a, istaroxime enhances both myocardial contraction and relaxation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate pharmacology of istaroxime and to explore its full therapeutic potential in cardiovascular disease.

References

Istaroxime Hydrochloride: A Comprehensive Technical Review of its Dual Inotropic and Lusitropic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure syndromes.[1][2] It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the myocardium.[5] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the dual inhibitory and activation properties of this compound.

Core Mechanism of Action: A Dual Approach to Cardiac Modulation

Istaroxime's therapeutic potential in acute heart failure stems from its ability to concurrently address two key aspects of cardiac myocyte function: intracellular sodium and calcium dynamics. It achieves this through the targeted modulation of two critical ion pumps.

Inhibition of Na+/K+ ATPase

Similar to cardiac glycosides like digoxin, Istaroxime inhibits the Na+/K+ ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole.[4] This elevation in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful myocardial contraction (positive inotropy).[4]

Activation of SERCA2a

Uniquely, Istaroxime also stimulates the activity of SERCA2a, the protein pump responsible for sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[3][4][6] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake, incomplete diastolic relaxation, and reduced SR calcium stores for subsequent contractions.[4] Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[6][7] This stimulation of SERCA2a accelerates the rate of calcium clearance from the cytosol during diastole, promoting myocardial relaxation (lusitropy).[4][6] The enhanced SR calcium load also contributes to a greater calcium release during the subsequent systole, further augmenting contractility.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Potency of this compound

TargetSpecies/TissueParameterValueReference
Na+/K+ ATPaseDog KidneyIC500.43 ± 0.15 µM[8]
Na+/K+ ATPaseGuinea Pig KidneyIC508.5 µM[8]
Na+/K+ ATPaseGeneralIC500.11 µM[8]
SERCA2aFailing Human Heart Muscle StripsConcentration for Effect0.1 - 1.0 µM[9]
SERCA2aAortic-Banded Guinea Pig LV MicrosomesConcentration for Effect100 nM[9]

Table 2: Preclinical Effects of this compound on Cardiac Function

Animal ModelParameterEffectReference
Aortic-Banded Guinea PigsFractional Shortening+18 ± 3.7%[9]
Aortic-Banded Guinea PigsAortic Flow Rate+19 ± 2.9%[9]
Aortic-Banded Guinea PigsPeak Myocardial Systolic Velocity+36 ± 7%[9]
Aortic-Banded Guinea PigsPeak Atrial Flow Velocity+69 ± 8.6%[9]
Aortic-Banded Guinea PigsIsovolumic Relaxation Time+19 ± 6.9%[9]
Aortic-Banded Guinea PigsPeak Myocardial Early Diastolic Velocity+42 ± 12%[9]
Aortic-Banded Guinea PigsSERCA2a Maximum VelocityNormalized (-32% depressed)[9]
STZ Diabetic RatsSERCA2a Vmax+25%[7]

Table 3: Clinical Hemodynamic and Echocardiographic Effects of this compound in Acute Heart Failure

Study/Patient PopulationParameterEffectReference
SEISMiC (Pre-Cardiogenic Shock)Systolic Blood Pressure (SBP) AUC (6h)53.1 vs 30.9 mmHg x hour (Placebo)[10]
SEISMiC (Pre-Cardiogenic Shock)SBP AUC (24h)291.2 vs 208.7 mmHg x hour (Placebo)[10]
SEISMiC (Pre-Cardiogenic Shock)Cardiac Index (24h)+0.21 L/min/m²[10]
SEISMiC (Pre-Cardiogenic Shock)Left Atrial Area (24h)-1.8 cm²[10]
SEISMiC (Pre-Cardiogenic Shock)Left Ventricular End-Systolic Volume (24h)-12.0 ml[10]
Meta-Analysis (3 RCTs)Left Ventricular Ejection FractionMean Difference: 1.06 ml[11]
Meta-Analysis (3 RCTs)Stroke Volume IndexMean Difference: 3.04[11]
Meta-Analysis (3 RCTs)Cardiac IndexMean Difference: 0.18 L/min/m²[11]
Meta-Analysis (3 RCTs)E/A RatioMean Difference: -0.39[11]
Meta-Analysis (3 RCTs)Pulmonary Artery Systolic PressureMean Difference: -2.30 mmHg[11]
Meta-Analysis (3 RCTs)Systolic Blood PressureMean Difference: 5.32 mmHg[11]
Meta-Analysis (3 RCTs)Heart RateMean Difference: -3.05 bpm[11]
SEISMiC Extension StudyPulmonary Capillary Wedge Pressure (6h)-6.6 vs -0.9 mmHg (Placebo)[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the dual activity of Istaroxime.

Na+/K+ ATPase Activity Assay

This assay quantifies the enzymatic activity of Na+/K+ ATPase by measuring the rate of ATP hydrolysis.

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+ ATPase. The activity is determined by comparing the amount of Pi released in the presence and absence of a specific Na+/K+ ATPase inhibitor, such as ouabain.

  • Protocol Outline:

    • Tissue/Cell Preparation: Prepare tissue homogenates or membrane fractions from the desired source (e.g., kidney, heart).

    • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

    • Incubation: Incubate the enzyme preparation with the reaction mixture at 37°C, with and without a saturating concentration of ouabain.

    • Stopping the Reaction: Terminate the reaction by adding a solution like trichloroacetic acid.

    • Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[13][14]

    • Calculation: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

SERCA2a Activity Assay

This assay measures the calcium-dependent ATPase activity of SERCA2a in sarcoplasmic reticulum vesicles.

  • Principle: The assay quantifies the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of free calcium.

  • Protocol Outline:

    • SR Vesicle Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

    • Reaction Buffer: Prepare a reaction buffer containing a calcium ionophore (e.g., A23187) to prevent calcium accumulation within the vesicles, ATP, and a calcium-EGTA buffer system to control the free calcium concentration.

    • Incubation: Incubate the SR vesicles in the reaction buffer with varying concentrations of free calcium at 37°C.

    • Measurement of ATP Hydrolysis: Determine the rate of ATP hydrolysis by measuring the production of ADP or the depletion of NADH in a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase.[15]

    • Data Analysis: Plot the rate of ATP hydrolysis as a function of the free calcium concentration. The data can be fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (KCa or EC50).[6]

Visualizations

Signaling Pathways

Istaroxime_Signaling cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLN Phospholamban (PLN) Istaroxime->PLN Relieves Inhibition Na_in [Na+]i NaK_ATPase->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_in [Ca2+]i NCX->Ca_in Decreased Efflux Na_in->NCX Reduced Gradient Ca_in->SERCA2a Sequestration Contraction Increased Contraction (Inotropy) Ca_in->Contraction K_out [K+]o Na_out [Na+]o Ca_out [Ca2+]o SR_Ca [Ca2+]SR SERCA2a->SR_Ca Increased Uptake Relaxation Increased Relaxation (Lusitropy) SERCA2a->Relaxation Accelerated PLN->SERCA2a Inhibits SR_Ca->Contraction Increased Release

Caption: Signaling pathway of Istaroxime's dual action.

Experimental Workflow: Na+/K+ ATPase Activity Assay

NaK_ATPase_Workflow start Start prep Prepare Tissue Homogenate/ Membrane Fraction start->prep split Split into Two Groups prep->split group_a Group A: + Reaction Buffer split->group_a Total ATPase group_b Group B: + Reaction Buffer + Ouabain split->group_b Ouabain-Insensitive incubate Incubate at 37°C group_a->incubate group_b->incubate stop_reaction Stop Reaction (e.g., add TCA) incubate->stop_reaction detect_pi Measure Inorganic Phosphate (Pi) (Colorimetric Assay) stop_reaction->detect_pi calc Calculate Activity: (Activity A) - (Activity B) detect_pi->calc end End calc->end

Caption: Experimental workflow for Na+/K+ ATPase activity assay.

Logical Relationship of Dual Mechanism

Dual_Mechanism_Logic Istaroxime Istaroxime Inhibition Na+/K+ ATPase Inhibition Istaroxime->Inhibition Activation SERCA2a Activation Istaroxime->Activation Inotropy Positive Inotropy (Increased Contractility) Inhibition->Inotropy Activation->Inotropy via enhanced SR Ca2+ load Lusitropy Positive Lusitropy (Improved Relaxation) Activation->Lusitropy Cardiac_Output Improved Cardiac Output and Blood Pressure Inotropy->Cardiac_Output Lusitropy->Cardiac_Output via improved diastolic filling

Caption: Logical relationship of Istaroxime's dual mechanism.

Conclusion

This compound represents a promising therapeutic agent for acute heart failure, distinguished by its unique dual mechanism of action. By simultaneously inhibiting Na+/K+ ATPase and activating SERCA2a, it addresses both contractile and relaxation deficits characteristic of the failing heart.[3][4] The preclinical and clinical data gathered to date demonstrate its potential to improve hemodynamic parameters and cardiac function.[11][16] Further large-scale clinical trials are warranted to fully establish its efficacy and safety profile in the management of acute heart failure syndromes.

References

An In-depth Technical Guide to Istaroxime Hydrochloride: Synthesis Pathway and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure. It possesses a unique dual mechanism of action, acting as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and detailed experimental protocols for assessing its mechanism of action.

Chemical Properties of this compound

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride[1]
CAS Number 374559-48-5[2]
Molecular Formula C₂₁H₃₃ClN₂O₃[2]
Molecular Weight 396.96 g/mol [2]
Solubility DMSO: ≥ 45 mg/mL (113.36 mM) Water: 25 mg/mL (62.98 mM) (requires sonication) PBS: 12.5 mg/mL (31.49 mM) (requires sonication and warming to 60°C)[3][4]
pKa (Strongest Basic) 8.84 (Predicted)[5]
Storage Conditions Powder: -20°C for 2 years In DMSO: -80°C for 6 months[2]

Synthesis Pathway

Istaroxime is a derivative of androstenedione. A novel and efficient synthesis approach starts from dehydroepiandrosterone (DHEA), a readily available steroid precursor. This pathway involves a sequence of epoxidation, ring-opening, substitution, and oximation reactions, with a reported overall yield of 24.1%.

A general workflow for the synthesis is depicted below. Due to the proprietary nature of specific synthetic steps, a detailed experimental protocol with specific reagents and conditions is not publicly available. However, the key transformations are outlined.

G DHEA Dehydroepiandrosterone Epoxide Epoxidation DHEA->Epoxide RingOpening Ring Opening Epoxide->RingOpening Substitution Substitution RingOpening->Substitution Oximation Oximation Substitution->Oximation Istaroxime This compound Oximation->Istaroxime

Figure 1: General synthesis workflow for this compound from DHEA.

Signaling Pathway and Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action on cardiomyocytes, leading to improved cardiac function.

  • Na+/K+-ATPase Inhibition: Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, bringing more Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration enhances myocardial contractility (positive inotropic effect).[1]

  • SERCA2a Activation: Istaroxime directly stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[1] This stimulation enhances the re-uptake of Ca2+ from the cytosol into the SR during diastole. This accelerated Ca2+ clearance contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca2+ load available for subsequent contractions.

The interplay of these two mechanisms is illustrated in the signaling pathway diagram below.

G cluster_0 Sarcolemma cluster_1 Sarcoplasmic Reticulum Istaroxime_ext Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime_ext->NaK_ATPase Inhibition Na_in ↑ [Na+]i NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ [Ca2+]i NCX->Ca_in Ca_channel L-type Ca2+ Channel Ca_channel->Ca_in Ca_out Ca2+ (extracellular) Ca_out->Ca_channel Na_out Na+ (extracellular) K_out K+ (extracellular) Na_in->NCX Reverse Mode SERCA2a SERCA2a Ca_in->SERCA2a Myofilaments Myofilaments Ca_in->Myofilaments Contraction Relaxation Improved Relaxation (Lusitropy) Istaroxime_int Istaroxime Istaroxime_int->SERCA2a Activation SR_Ca ↑ SR Ca2+ Load SERCA2a->SR_Ca SR_Ca->Ca_in Release (Systole) Contraction Increased Contractility (Inotropy) Myofilaments->Contraction G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome Istaroxime_Sample This compound Sample Acid Acid Hydrolysis Istaroxime_Sample->Acid Base Base Hydrolysis Istaroxime_Sample->Base Oxidation Oxidative Stress Istaroxime_Sample->Oxidation Thermal Thermal Stress Istaroxime_Sample->Thermal Photo Photolytic Stress Istaroxime_Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation HPLC->Data Degradation_Profile Degradation Profile & Pathway Data->Degradation_Profile Method_Specificity Method Specificity Confirmed Data->Method_Specificity

References

An In-depth Technical Guide to Istaroxime Hydrochloride and its Active Metabolite PST3093

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Istaroxime hydrochloride, a novel agent for acute heart failure, and its primary active metabolite, PST3093. Istaroxime exhibits a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). In contrast, PST3093 acts as a selective SERCA2a activator. This guide details their distinct pharmacological profiles, supported by quantitative data from preclinical and clinical studies. Furthermore, it outlines the experimental protocols for key assays and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and further research in the field of cardiac glycosides and SERCA2a modulators.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. Istaroxime is an intravenous investigational drug that has shown promise in the treatment of acute heart failure.[1] It possesses a unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, leading to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[2][3]

Upon administration, Istaroxime is metabolized to PST3093.[1] This active metabolite displays a distinct pharmacological profile, being a selective SERCA2a activator without significant Na+/K+-ATPase inhibitory activity.[1] The longer half-life of PST3093 compared to its parent compound suggests a potential for sustained therapeutic effects.[4] This guide provides an in-depth exploration of the core pharmacology of Istaroxime and PST3093, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation processes.

Mechanism of Action

This compound: A Dual-Action Agent

Istaroxime's therapeutic effects stem from its ability to modulate two critical components of cardiomyocyte calcium handling:

  • Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration.[2] This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration and enhanced myocardial contractility.[3]

  • SERCA2a Stimulation: Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[2] This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5] Enhanced SERCA2a activity leads to faster calcium reuptake, improved diastolic relaxation, and increased SR calcium load for subsequent contractions.[3]

Istaroxime_Mechanism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLN Phospholamban (PLN) Istaroxime->PLN Relieves Inhibition Na_ion Na+ NKA->Na_ion Increases [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion_cytosol Ca2+ NCX->Ca_ion_cytosol Increases [Ca2+]i Na_ion->NCX Reduces Ca2+ efflux Contraction Myofilament Contraction Ca_ion_cytosol->Contraction Enhances Ca_ion_sr Ca2+ SERCA2a->Ca_ion_sr Increases Ca2+ uptake PLN->SERCA2a Inhibits Ca_ion_sr->Ca_ion_cytosol Enhanced release in subsequent systole

PST3093: A Selective SERCA2a Activator

PST3093, the primary metabolite of Istaroxime, exhibits a more targeted mechanism of action. Unlike its parent compound, PST3093 does not significantly inhibit the Na+/K+-ATPase.[1] Its pharmacological activity is primarily attributed to the selective stimulation of SERCA2a.[1] This selectivity may offer a more favorable safety profile, particularly concerning the potential for arrhythmias associated with potent Na+/K+-ATPase inhibition.

PST3093_Mechanism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PST3093 PST3093 SERCA2a SERCA2a PST3093->SERCA2a Stimulates PLN Phospholamban (PLN) PST3093->PLN Relieves Inhibition NKA Na+/K+-ATPase (No significant inhibition) Ca_ion_cytosol Ca2+ Relaxation Myofilament Relaxation Ca_ion_cytosol->Relaxation Promotes Ca_ion_sr Ca2+ SERCA2a->Ca_ion_sr Increases Ca2+ uptake PLN->SERCA2a Inhibits

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime and PST3093, providing a basis for comparison of their pharmacological properties.

Table 1: In Vitro Potency
CompoundTargetAssaySpeciesIC50 / EC50Reference
Istaroxime Na+/K+-ATPaseEnzyme ActivityDog KidneyIC50: 0.14 ± 0.02 µM[2]
Na+/K+-ATPaseEnzyme Activity-IC50: 407.5 nM[6]
SERCA2aATPase ActivityDog Failing HeartStimulatory at 1 nM[7]
SERCA2aATPase ActivityDog Healthy HeartStimulatory at 100 nM[7]
PST3093 Na+/K+-ATPaseEnzyme ActivityDog KidneyNo inhibition up to 100 µM[2]
SERCA2aATPase ActivityGuinea Pig HeartReduced Kd(Ca2+) by ~20% at 100 nM[4]
Table 2: Human Pharmacokinetic Parameters
ParameterIstaroximePST3093Reference
Half-life (T½) < 1 hour~9 hours[4][8]
Metabolism ExtensiveMetabolite of Istaroxime[1]
Clearance FasterSubstantially slower than Istaroxime[5]
Table 3: Hemodynamic Effects of Istaroxime in Acute Heart Failure (HORIZON-HF Trial)
ParameterIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)Istaroxime (1.5 µg/kg/min)Placebop-valueReference
Change in PCWP (mmHg) -3.2 ± 6.8-3.3 ± 5.5-4.7 ± 5.90.0 ± 3.6< 0.05 for all doses[9]
Change in Heart Rate (bpm) Significant DecreaseSignificant DecreaseSignificant DecreaseNo significant change-[9]
Change in Systolic BP (mmHg) No significant changeSignificant IncreaseSignificant IncreaseNo significant change-[9]
Change in Cardiac Index No significant changeNo significant changeSignificant IncreaseNo significant change-[9]
Table 4: Hemodynamic Effects of Istaroxime in Pre-Cardiogenic Shock (SEISMiC Study)
ParameterIstaroximePlacebop-valueReference
Adjusted Mean 6h SBP AUC (mmHg x hour) 53.130.90.017[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Istaroxime and PST3093.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer: e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4

  • ATP solution

  • Ouabain solution (a specific Na+/K+-ATPase inhibitor)

  • Phosphate detection reagent (e.g., Malachite green-based)

  • Phosphate standards

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare two sets of reaction tubes.

    • Total ATPase activity: Add assay buffer, ATP, and the enzyme sample.

    • Ouabain-insensitive ATPase activity: Add assay buffer, ATP, ouabain, and the enzyme sample.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the phosphate detection reagent to each tube and incubate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculation:

    • Determine the amount of Pi released in each sample using a phosphate standard curve.

    • Na+/K+-ATPase activity = (Pi released in total activity tube) - (Pi released in ouabain-insensitive activity tube).

    • Express the activity as nmol Pi/min/mg protein.

SERCA2a Activity Assay in Cardiac Microsomes

This assay measures the Ca2+-dependent ATPase activity of SERCA2a in isolated cardiac sarcoplasmic reticulum (SR) vesicles.

Materials:

  • Isolated cardiac SR vesicles

  • Assay Buffer: e.g., 50 mM MOPS or HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0

  • CaCl₂ solutions to achieve a range of free Ca2+ concentrations

  • ATP solution

  • Phosphate detection reagent

  • Calcium ionophore (e.g., A23187) to prevent Ca2+ gradient formation

Procedure:

  • Vesicle Preparation: Prepare cardiac SR vesicles from heart tissue homogenates by differential centrifugation.

  • Reaction Setup: In a microplate, add assay buffer, varying concentrations of CaCl₂ to establish a Ca2+ concentration curve, and the SR vesicle preparation.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a specific time.

  • Termination and Detection: Stop the reaction and measure the released inorganic phosphate as described in the Na+/K+-ATPase assay.

  • Data Analysis:

    • Plot the ATPase activity as a function of the free Ca2+ concentration.

    • Fit the data to a sigmoidal curve to determine the Vmax (maximal activity) and the EC50 (Ca2+ concentration for half-maximal activation).

Measurement of Intracellular Calcium Transients in Cardiomyocytes

This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration in isolated adult cardiomyocytes.

Materials:

  • Isolated adult cardiomyocytes

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Tyrode's solution

  • Confocal microscope or fluorescence imaging system equipped for ratiometric or intensity measurements

  • Field stimulation electrodes

Procedure:

  • Cell Isolation: Isolate cardiomyocytes from adult rodent hearts using enzymatic digestion.

  • Dye Loading: Incubate the isolated cardiomyocytes with the fluorescent Ca2+ indicator (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 is often used to aid in dye solubilization.

  • Imaging:

    • Place the dye-loaded cells in a perfusion chamber on the stage of the microscope.

    • Continuously perfuse with Tyrode's solution at physiological temperature.

    • Excite the fluorophore at the appropriate wavelength(s) and record the emission.

  • Stimulation: Elicit Ca2+ transients by field stimulating the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity or ratio over time.

    • Analyze the Ca2+ transients for parameters such as amplitude, time to peak, and decay kinetics (e.g., tau).

In Vivo Hemodynamic Assessment in Rats

This protocol outlines the use of a pressure-volume (PV) loop catheter to assess cardiac hemodynamics in anesthetized rats.

Materials:

  • Anesthetized rat

  • Pressure-volume (PV) loop catheter

  • Data acquisition system and software

  • Ventilator

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Maintain body temperature.

  • Catheter Insertion:

    • Expose the right carotid artery.

    • Carefully insert the PV loop catheter into the carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.

  • Stabilization: Allow the animal to stabilize for a period before recording data.

  • Data Recording: Record steady-state PV loops.

  • Data Analysis: Analyze the PV loops to derive key hemodynamic parameters, including:

    • Systolic function: End-systolic pressure, stroke volume, ejection fraction, cardiac output.

    • Diastolic function: End-diastolic pressure, relaxation time constant (tau).

    • Contractility: End-systolic pressure-volume relationship (ESPVR).

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel cardiac agent like Istaroxime or PST3093.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Target_Binding Target Binding Assays (e.g., Na+/K+-ATPase, SERCA2a) Enzyme_Kinetics Enzyme Kinetic Assays (IC50 / EC50 Determination) Target_Binding->Enzyme_Kinetics Confirms target engagement Cellular_Assays Isolated Cardiomyocyte Assays (Ca2+ Transients, Contractility) Enzyme_Kinetics->Cellular_Assays Translates to cellular effects Isolated_Heart Isolated Perfused Heart Studies (Langendorff) Cellular_Assays->Isolated_Heart Evaluates effects on whole organ PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Isolated_Heart->PK_PD Informs in vivo study design Hemodynamics Hemodynamic Assessment in Animal Models of Heart Failure PK_PD->Hemodynamics Correlates exposure with effect Toxicity Toxicology Studies Hemodynamics->Toxicity Determines therapeutic window Phase_I Phase I Clinical Trials (Safety & PK in Humans) Toxicity->Phase_I Supports human studies Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Establishes initial safety Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Demonstrates proof-of-concept

Conclusion

This compound and its active metabolite PST3093 represent a novel and promising therapeutic approach for acute heart failure. The dual mechanism of Istaroxime, targeting both Na+/K+-ATPase and SERCA2a, offers a unique combination of inotropic and lusitropic effects. The selective SERCA2a activation by PST3093, coupled with its longer half-life, presents an intriguing profile for potentially sustained cardiac benefits with an improved safety margin. This technical guide has provided a detailed overview of their pharmacology, supported by quantitative data and standardized experimental protocols. The provided diagrams of their signaling pathways and a typical drug development workflow offer a clear visual summary for researchers in the field. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential and to pave the way for new treatments for heart failure.

References

Istaroxime Hydrochloride's Effect on Intracellular Calcium Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel intravenous agent for the treatment of acute heart failure (AHF) that exhibits a unique dual mechanism of action, conferring both positive inotropic and lusitropic effects. Unlike traditional inotropes, istaroxime enhances myocardial contractility and improves relaxation by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Acute heart failure is a life-threatening condition characterized by the rapid onset or worsening of heart failure symptoms, often requiring hospitalization and immediate intervention. A central feature of heart failure pathophysiology is dysregulated intracellular Ca²⁺ homeostasis in cardiomyocytes. Istaroxime is a first-in-class agent that directly addresses this issue through a dual mechanism: inhibition of the Na⁺/K⁺-ATPase and stimulation of SERCA2a.[1][2] This combined action leads to an increase in cytosolic Ca²⁺ during systole, enhancing contractility, and accelerates Ca²⁺ reuptake into the sarcoplasmic reticulum (SR) during diastole, improving relaxation (lusitropy).[3][4] This guide will dissect the molecular mechanisms of istaroxime and provide a comprehensive summary of its effects on cardiomyocyte Ca²⁺ cycling.

Mechanism of Action

Istaroxime's unique pharmacological profile stems from its ability to modulate two key proteins involved in cardiomyocyte Ca²⁺ dynamics.

Inhibition of Na⁺/K⁺-ATPase

Similar to cardiac glycosides, istaroxime inhibits the Na⁺/K⁺-ATPase pump located on the sarcolemma.[2] This inhibition leads to an increase in intracellular sodium (Na⁺) concentration. The elevated intracellular Na⁺ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing a reduction in Ca²⁺ efflux and a net increase in intracellular Ca²⁺ concentration during systole.[1] This increased availability of Ca²⁺ for binding to troponin C results in enhanced myocardial contractility (positive inotropic effect).[2]

Stimulation of SERCA2a

A distinguishing feature of istaroxime is its ability to directly stimulate SERCA2a, the protein responsible for pumping Ca²⁺ from the cytosol back into the SR during diastole.[3][5] In heart failure, SERCA2a activity is often impaired, leading to slowed Ca²⁺ reuptake, elevated diastolic Ca²⁺ levels, and reduced SR Ca²⁺ load for subsequent contractions. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[3][4] This stimulation occurs independently of cAMP/PKA signaling pathways.[3] The enhanced SERCA2a activity accelerates Ca²⁺ sequestration into the SR, leading to faster myocardial relaxation (positive lusitropic effect) and increased SR Ca²⁺ stores for subsequent release, further contributing to the inotropic effect.[3]

Signaling Pathway

The dual mechanism of istaroxime on intracellular calcium cycling is depicted in the following signaling pathway diagram.

Istaroxime_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Istaroxime_ext Istaroxime NKA Na⁺/K⁺-ATPase Istaroxime_ext->NKA Inhibits SERCA2a SERCA2a Istaroxime_ext->SERCA2a Stimulates PLN Phospholamban (PLN) Istaroxime_ext->PLN Relieves inhibition by Na_ion ↑ [Na⁺]i NKA->Na_ion Leads to NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_ion ↑ [Ca²⁺]i (Systole) ↓ [Ca²⁺]i (Diastole) NCX->Ca_ion Reduces Ca²⁺ efflux Na_ion->NCX Reduces gradient for Myofilaments Myofilaments Ca_ion->Myofilaments ↑ Binding (Contraction) SERCA2a->Ca_ion ↓ Diastolic [Ca²⁺]i (Relaxation) SR_Ca ↑ SR Ca²⁺ Load SERCA2a->SR_Ca ↑ Ca²⁺ uptake PLN->SERCA2a Inhibits SR_Ca->Ca_ion ↑ Ca²⁺ release for next beat

Caption: Istaroxime's dual mechanism of action on cardiomyocyte calcium cycling.

Quantitative Data

The effects of istaroxime on various hemodynamic and cellular parameters have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Na⁺/K⁺-ATPase Inhibition
PreparationIC₅₀ (µM)Reference
Dog Kidney0.14 ± 0.02[6]
Rat Renal55 ± 19[6]
Rat Ventricular Myocytes (INaK)32 ± 4[6]
Table 2: SERCA2a Stimulation
PreparationIstaroxime ConcentrationEffectReference
Dog Failing Heart Vesicles1 nMMaximum activation of SERCA2a ATPase activity[3]
Dog Healthy Heart Vesicles100 nMMaximum activation of SERCA2a ATPase activity[3]
Normal Guinea-Pig Heart100 nM~20% reduction in SERCA2a KdCa value[6]
STZ Rat Homogenates100 nMAmelioration of disease-induced depression of SERCA2a ATPase activity[6]
Table 3: Clinical Hemodynamic and Echocardiographic Effects (Meta-Analysis Data)
ParameterMean Difference (vs. Placebo)95% Confidence Intervalp-valueReference
Left Ventricular Ejection Fraction (LVEF)1.260.91 to 1.620.001[7]
E to A Ratio-0.39-0.60 to -0.190.001[7]
Cardiac Index0.220.18 to 0.250.001[7]
Left Ventricular End-Systolic Volume (LVESV)-11.84-13.91 to -9.780.001[7]
Left Ventricular End-Diastolic Volume (LVEDV)-12.25-14.63 to -9.870.001[7]
Systolic Blood Pressure (SBP)8.415.23 to 11.600.001[7]

Experimental Protocols

The following sections detail the methodologies used to assess the effects of istaroxime on its molecular targets and on intracellular calcium dynamics.

Na⁺/K⁺-ATPase Activity Assay

A common method to determine Na⁺/K⁺-ATPase activity is through a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]

Principle: Na⁺/K⁺-ATPase hydrolyzes ATP to ADP and Pi in the presence of Na⁺, K⁺, and Mg²⁺. The total ATPase activity is measured, and then the Na⁺/K⁺-ATPase-specific activity is determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain.[9]

Protocol Outline:

  • Sample Preparation: Prepare tissue homogenates or cell lysates on ice.[10]

  • Reaction Mixture: Prepare a reaction buffer containing Na⁺, K⁺, Mg²⁺, and ATP.

  • Assay:

    • Total Activity: Incubate the sample with the reaction mixture at 37°C.[11]

    • Ouabain-insensitive Activity: In a parallel sample, include ouabain in the reaction mixture to inhibit Na⁺/K⁺-ATPase.

  • Stopping the Reaction: Stop the reaction by adding a solution like perchloric acid.[9]

  • Phosphate Detection: Add a colorimetric reagent (e.g., based on malachite green or ammonium molybdate) that forms a colored complex with the released Pi.[8]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 650-660 nm) using a spectrophotometer.[11]

  • Calculation: The Na⁺/K⁺-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.

SERCA2a Activity Assay

SERCA2a activity can be measured by assessing either ATP hydrolysis or Ca²⁺ uptake into SR vesicles.

5.2.1. ATPase Activity Assay (NADH-coupled)

Principle: This assay couples the production of ADP by SERCA2a to the oxidation of NADH, which can be monitored spectrophotometrically.[12]

Protocol Outline:

  • SR Vesicle Preparation: Isolate SR-enriched microsomes from cardiac tissue.

  • Reaction Mixture: Prepare a buffer containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH, and varying concentrations of free Ca²⁺.

  • Assay:

    • Add SR vesicles to the reaction mixture.

    • Initiate the reaction by adding ATP.

  • Measurement: Monitor the decrease in NADH absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ADP production and thus SERCA2a ATPase activity.

5.2.2. Ca²⁺ Uptake Assay

Principle: This assay directly measures the uptake of Ca²⁺ into SR vesicles using a fluorescent Ca²⁺ indicator.[12]

Protocol Outline:

  • SR Vesicle Preparation: Isolate SR-enriched microsomes.

  • Reaction Mixture: Prepare a buffer containing an extravesicular Ca²⁺ indicator (e.g., Fluo-4), potassium oxalate (to precipitate Ca²⁺ inside the vesicles and maintain a low intra-vesicular Ca²⁺ concentration), and the SR vesicles.[12]

  • Assay:

    • Initiate Ca²⁺ uptake by adding ATP.

  • Measurement: Monitor the decrease in extravesicular fluorescence as Ca²⁺ is transported into the vesicles. The rate of fluorescence decrease reflects the rate of SERCA2a-mediated Ca²⁺ uptake.

Measurement of Intracellular Calcium Transients

Principle: Intracellular Ca²⁺ dynamics in isolated cardiomyocytes are measured using fluorescent Ca²⁺ indicators and confocal microscopy.[13]

Protocol Outline:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models.

  • Dye Loading: Incubate the isolated myocytes with a membrane-permeant form of a Ca²⁺ indicator (e.g., Fluo-4 AM).[13]

  • Imaging:

    • Place the dye-loaded cells on a microscope stage equipped for confocal imaging.

    • Electrically stimulate the cells to elicit action potentials and subsequent Ca²⁺ transients.

    • Use a line-scan mode to record the fluorescence intensity across the cell over time with high temporal resolution.[13]

  • Data Analysis:

    • The recorded fluorescence signal is proportional to the intracellular Ca²⁺ concentration.

    • Analyze the Ca²⁺ transient for parameters such as amplitude (systolic Ca²⁺ peak), time to peak, and decay kinetics (e.g., tau), which reflects SERCA2a activity and diastolic Ca²⁺ removal.[14]

Experimental Workflow

The general workflow for evaluating the effects of a compound like istaroxime on intracellular calcium cycling is outlined below.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo / Clinical Studies NKA_Assay Na⁺/K⁺-ATPase Activity Assay IC50_Determination IC₅₀ Determination NKA_Assay->IC50_Determination Determine IC₅₀ SERCA_Assay SERCA2a Activity Assay (ATPase & Ca²⁺ Uptake) Activity_Modulation Activity Modulation SERCA_Assay->Activity_Modulation Assess Stimulation/Inhibition Isolate_Myocytes Isolate Cardiomyocytes Ca_Imaging Intracellular Ca²⁺ Imaging (Confocal Microscopy) Isolate_Myocytes->Ca_Imaging Prepare for Transient_Analysis Ca²⁺ Transient Analysis (Amplitude, Decay, etc.) Ca_Imaging->Transient_Analysis Analyze Transients Animal_Models Animal Models of Heart Failure Hemodynamic_Measurement Hemodynamic & Echocardiographic Measurements Animal_Models->Hemodynamic_Measurement Measure Hemodynamics Clinical_Trials Human Clinical Trials Clinical_Trials->Hemodynamic_Measurement Measure Hemodynamics

Caption: General experimental workflow for characterizing istaroxime's effects.

Conclusion

This compound represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function by enhancing both contractility and relaxation. The comprehensive data from biochemical, cellular, and clinical studies underscore its potential as a safe and effective luso-inotropic agent. Further research into its long-term effects and its utility in various heart failure phenotypes will continue to elucidate the full therapeutic potential of this novel compound.

References

Istaroxime Hydrochloride: A Technical Guide to SERCA2a Activation in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of istaroxime hydrochloride, a novel therapeutic agent with a dual mechanism of action, focusing on its role as a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator in preclinical and clinical models of heart failure. This document details the molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating this promising compound.

Introduction to Istaroxime and its Dual Mechanism of Action

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of heart failure at the cellular level is deranged calcium (Ca2+) handling by cardiomyocytes.[1][2] SERCA2a, a crucial protein in cardiac muscle, is responsible for pumping Ca2+ from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole, leading to myocardial relaxation.[3] In heart failure, SERCA2a expression and activity are often reduced, leading to impaired relaxation and reduced SR Ca2+ load for subsequent contractions.[4]

Istaroxime is a first-in-class luso-inotropic agent that addresses this pathology through a unique dual mechanism of action:

  • SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, enhancing the reuptake of Ca2+ into the SR. This action improves diastolic function (lusitropy). The proposed mechanism involves the displacement of phospholamban (PLB), an endogenous inhibitor of SERCA2a, from the enzyme complex.[5][6] This relief of inhibition occurs independently of the cAMP/PKA signaling pathway.[6]

  • Na+/K+-ATPase Inhibition: Istaroxime also inhibits the Na+/K+-ATPase, leading to a modest increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular Ca2+ available for contraction, thus enhancing systolic function (inotropy).[2][7]

This combined action allows istaroxime to improve both contraction and relaxation of the heart muscle, a significant advantage over traditional inotropes that often come with increased risks of arrhythmias and myocardial oxygen consumption.[8][7]

Quantitative Data on Istaroxime's Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of istaroxime.

Table 1: Preclinical Efficacy of Istaroxime on SERCA2a Activity and Calcium Handling
ModelParameterConditionIstaroxime ConcentrationResultCitation
Canine Failing Heart Vesicles SERCA2a ATPase Activity (Vmax)Failing vs. Healthy1 nMRestored activity to near-healthy levels[1]
Canine Healthy Heart Vesicles SERCA2a ATPase Activity (Vmax)Healthy100 nMSignificant stimulation[1]
Streptozotocin (STZ)-induced Diabetic Rat Myocytes SERCA2a VmaxDiabetic500 nmol/L+25% increase[5]
STZ-induced Diabetic Rat Myocytes SR Ca2+ UptakeDiabetic100 nmol/LBlunted abnormalities in Ca2+ dynamics[6][9]
Canine Healthy Heart SR Vesicles SERCA2a-PLB Co-immunoprecipitation0.1 µM free Ca2+10 nM-40% reduction[6]
Canine Healthy Heart SR Vesicles SERCA2a-PLB Co-immunoprecipitation0.1 µM free Ca2+100 nM-43% reduction[6]
STZ Rat Cardiac Homogenates SERCA2a VmaxDiabetic300 nM+20% increase[10][11]
Table 2: Clinical Efficacy of Istaroxime in Acute Heart Failure Patients
Clinical TrialParameterIstaroxime DoseResult vs. Placebop-valueCitation
HORIZON-HF Pulmonary Capillary Wedge Pressure (PCWP)1.5 µg/kg/min-4.7 ± 5.9 mmHg vs. 0.0 ± 3.6 mmHg<0.05[4]
HORIZON-HF Systolic Blood Pressure (SBP)1.0 and 1.5 µg/kg/minSignificant increasep=0.005 and p<0.001[1]
HORIZON-HF Heart Rate (HR)0.5, 1.0, and 1.5 µg/kg/minSignificant decreasep=0.008, 0.02, and 0.006[1]
SEISMiC SBP Area Under the Curve (AUC) at 6h1.0-1.5 µg/kg/min53.1 ± 6.88 mmHghr vs. 30.9 ± 6.76 mmHghrp=0.017[12]
SEISMiC Extension SBP AUC at 24h (Combined Part A & B)N/A292.4 ± 24 mmHghr vs. 190.9 ± 26 mmHghrp=0.0031
SEISMiC Extension PCWP change at 6hN/A-6.6 mmHg vs. -0.9 mmHgp=0.0001
Meta-Analysis Left Ventricular Ejection Fraction (LVEF)VariousMD: 1.06%p=0.007[13]
Meta-Analysis Cardiac IndexVariousMD: 0.18 L/min/m²p<0.0001[13]
Meta-Analysis E/A RatioVariousMD: -0.39p=0.0001[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of istaroxime.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) microsomes or heart homogenates.

Materials:

  • SR-enriched microsomes or heart homogenates

  • Reaction Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/ml pyruvate kinase, 18 U/ml lactate dehydrogenase, 0.2 mM NADH.

  • [γ-32P]ATP

  • Varying concentrations of free Ca2+ (buffered with EGTA)

  • This compound

  • Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • Organic solvent (e.g., isobutanol/benzene)

  • Scintillation counter

Procedure:

  • Preparation of SR Vesicles: Isolate SR-enriched microsomes from cardiac tissue (e.g., canine left ventricle) by differential centrifugation.[8]

  • Pre-incubation: Pre-incubate the SR microsomes (typically 10-20 µg of protein) with various concentrations of istaroxime or vehicle control for 5 minutes at 4°C.[6]

  • Reaction Initiation: Initiate the ATPase reaction by adding the microsome suspension to the reaction buffer containing varying free Ca2+ concentrations and [γ-32P]ATP. The final reaction volume is typically 100-200 µl.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Phosphate Extraction: Extract the inorganic phosphate ([32P]Pi) released from ATP hydrolysis using an ammonium molybdate/organic solvent mixture.

  • Quantification: Measure the radioactivity of the extracted [32P]Pi using a scintillation counter.

  • Data Analysis:

    • Determine SERCA2a-specific activity by subtracting the activity measured in the presence of CPA (typically 10 µM) from the total ATPase activity.[6]

    • Plot the SERCA2a activity against the free Ca2+ concentration.

    • Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (EC50 or Kd(Ca2+)).[6]

Intracellular Calcium Transient Measurement in Cardiomyocytes

This protocol describes the measurement of changes in intracellular Ca2+ concentration in isolated cardiomyocytes using a fluorescent Ca2+ indicator.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Tyrode's solution (physiological salt solution)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Field stimulation electrodes

  • Fluorescence microscopy system with a high-speed camera or photometer

  • Ion-selective electrodes or a dual-excitation/emission fluorometer for calibration

Procedure:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) using enzymatic digestion.

  • Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 can be used to aid in dye solubilization.

  • De-esterification: Allow time for the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

  • Cell Perfusion: Place the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope and perfuse with Tyrode's solution.

  • Baseline Recording: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1-2 Hz) using field electrodes to elicit steady-state Ca2+ transients. Record the baseline fluorescence signals.

  • Istaroxime Application: Perfuse the cells with Tyrode's solution containing the desired concentration of istaroxime.

  • Post-treatment Recording: After a period of equilibration with istaroxime, record the Ca2+ transients again under the same stimulation protocol.

  • Data Analysis:

    • Measure the amplitude of the Ca2+ transient (systolic Ca2+ peak).

    • Measure the diastolic Ca2+ level.

    • Determine the time to peak and the decay kinetics of the Ca2+ transient (e.g., time to 50% or 90% decay), which reflects SR Ca2+ reuptake.

    • Calibrate the fluorescence signals to actual Ca2+ concentrations if required, using established methods.[14]

In Vivo Hemodynamic Assessment in Heart Failure Models

This protocol outlines the measurement of key hemodynamic parameters in anesthetized animal models of heart failure.

Materials:

  • Animal model of heart failure (e.g., aortic banding, STZ-induced diabetes)

  • Anesthetics (e.g., urethane)

  • Pressure-volume catheter or separate pressure and volume catheters

  • Data acquisition system (e.g., PowerLab)

  • Ventilator

  • Infusion pump

  • This compound solution for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable body temperature. Intubate and mechanically ventilate the animal.

  • Catheterization:

    • For left ventricular (LV) measurements, insert a pressure-volume catheter into the LV via the right carotid artery and aorta.

    • For right heart measurements, catheters can be placed in the right atrium and pulmonary artery via the jugular vein.

  • Baseline Hemodynamic Recording: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters, including:

    • Heart Rate (HR)

    • Systolic and Diastolic Blood Pressure (SBP, DBP)

    • Left Ventricular Systolic and End-Diastolic Pressure (LVSP, LVEDP)

    • Maximal rate of pressure development (+dP/dtmax) and decline (-dP/dtmax)

    • Cardiac Output (CO)

    • Stroke Volume (SV)

    • Pulmonary Capillary Wedge Pressure (PCWP) (if a Swan-Ganz catheter is used)

  • Istaroxime Infusion: Administer istaroxime via a continuous intravenous infusion at the desired dose.

  • Hemodynamic Recording During Infusion: Continuously record all hemodynamic parameters throughout the infusion period.

  • Data Analysis: Compare the hemodynamic parameters before, during, and after istaroxime infusion. Analyze changes in indices of systolic function (+dP/dtmax, CO, SV) and diastolic function (-dP/dtmax, LVEDP).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Istaroxime's Dual Mechanism of Action

Istaroxime_Mechanism cluster_membrane Cardiomyocyte Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_outcome Functional Outcomes istaroxime Istaroxime nak_atpase Na+/K+-ATPase istaroxime->nak_atpase Inhibits na_in ↑ Intracellular Na+ nak_atpase->na_in Decreased Na+ efflux ncx Na+/Ca2+ Exchanger (NCX) ca_in_ncx ncx->ca_in_ncx Decreased Ca2+ efflux ca_channel L-type Ca2+ Channel ca_in_ltcc ↑ Intracellular Ca2+ ca_channel->ca_in_ltcc Ca2+ influx na_in->ncx Alters gradient inotropy ↑ Inotropy (Contraction) ca_in_ltcc->inotropy serca SERCA2a ca_uptake serca->ca_uptake ↑ Ca2+ uptake into SR plb Phospholamban (PLB) plb->serca Inhibits istaroxime_sr Istaroxime istaroxime_sr->plb Displaces ca_uptake->inotropy ↑ SR Ca2+ load for next beat lusitropy ↑ Lusitropy (Relaxation) ca_uptake->lusitropy

Caption: Istaroxime's dual mechanism of action in cardiomyocytes.

Experimental Workflow: SERCA2a ATPase Activity Assay

SERCA_Assay_Workflow start Start prep_microsomes Prepare SR Microsomes from Cardiac Tissue start->prep_microsomes preincubation Pre-incubate Microsomes with Istaroxime or Vehicle prep_microsomes->preincubation reaction Initiate Reaction with [γ-32P]ATP and Ca2+ preincubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction with Cold TCA incubation->termination extraction Extract Inorganic Phosphate ([32P]Pi) termination->extraction quantification Quantify [32P]Pi using Scintillation Counter extraction->quantification analysis Data Analysis: - Subtract CPA-inhibited activity - Determine Vmax and Kd(Ca2+) quantification->analysis end End analysis->end

Caption: Workflow for determining SERCA2a ATPase activity.

Experimental Workflow: Intracellular Ca2+ Transient Measurement

Calcium_Transient_Workflow start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells load_dye Load Cells with Fluorescent Ca2+ Indicator isolate_cells->load_dye baseline Record Baseline Ca2+ Transients load_dye->baseline apply_drug Apply Istaroxime baseline->apply_drug record_post Record Post-Treatment Ca2+ Transients apply_drug->record_post analyze Analyze Transient Amplitude and Kinetics record_post->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium transients.

Conclusion

This compound represents a promising therapeutic agent for acute heart failure, with a novel dual mechanism of action that targets the fundamental pathophysiology of deranged calcium handling. Its ability to concurrently enhance both systolic and diastolic function, as demonstrated in a range of preclinical and clinical models, sets it apart from existing therapies. The data and protocols presented in this guide are intended to facilitate further research into istaroxime and other SERCA2a activators, ultimately contributing to the development of new and improved treatments for heart failure.

References

preclinical pharmacology and toxicology of Istaroxime hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacology and Toxicology of Istaroxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2][3] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropic effect) and relaxation (lusitropic effect).[1][4][5] Chemically derived from androstenedione, Istaroxime is a cardiotonic steroid that is structurally unrelated to cardiac glycosides.[1][5] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), distinguishes it from currently available therapies for AHF.[1][2][4][6] This guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Istaroxime, summarizing key data and experimental methodologies.

Preclinical Pharmacology

Mechanism of Action

Istaroxime exerts its cardiovascular effects through a dual mechanism:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[2][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase in intracellular calcium concentration during systole enhances myocardial contractility.[4][5]

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][6][7] This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a process that is independent of PLB phosphorylation.[1][8] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which improves myocardial relaxation (lusitropic effect) and increases the amount of calcium available for release in subsequent contractions, further contributing to the positive inotropic effect.[1][5]

Caption: Dual mechanism of action of Istaroxime.

In Vitro Pharmacology

Istaroxime has been characterized in various in vitro systems, from isolated enzymes to cardiac muscle preparations.

Table 1: In Vitro Pharmacological Profile of Istaroxime

ParameterPreparationSpeciesValueReference
Na+/K+-ATPase Inhibition
IC50Dog KidneyDog0.43 ± 0.15 µM[9]
SERCA2a Stimulation
Vmax Increase (Healthy)Cardiac SR VesiclesDog+28% at 100 nM[8]
Vmax Increase (Failing)Cardiac SR VesiclesDog+34% at 1 nM[8]
Myocyte Calcium Dynamics
↑ [Ca]SR-totIsolated MyocytesGuinea Pig+47%[9]
↑ CaNCXIsolated MyocytesGuinea Pig+130%[9]
Inotropic Effect
Positive InotropyPaced Left AtriaGuinea Pig0.3 to 30 µM[9]
Increased Developed TensionFailing Heart Muscle StripsHuman0.1 to 1.0 µM[10]

Experimental Protocol: SERCA2a Activity Assay

A common method to assess SERCA2a activity involves using cardiac sarcoplasmic reticulum (SR) vesicles.

  • Preparation of SR Vesicles: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction rich in SR vesicles.

  • ATPase Activity Measurement: The rate of ATP hydrolysis by SERCA2a is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The assay is performed in a reaction mixture containing SR vesicles, buffer, ATP, and varying concentrations of free Ca2+.

  • Data Analysis: The Ca2+-dependent ATPase activity is determined by subtracting the basal activity (measured in the absence of Ca2+) from the total activity. Kinetic parameters, such as the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)), are calculated by fitting the data to a sigmoidal curve.[8] The effect of Istaroxime is evaluated by comparing these parameters in the presence and absence of the compound.[8]

In Vivo Pharmacology

The luso-inotropic effects of Istaroxime have been demonstrated in several preclinical animal models of heart failure.

Table 2: In Vivo Efficacy of Istaroxime in Animal Models

Animal ModelSpeciesKey FindingsReference
Diabetic Cardiomyopathy (Streptozotocin-induced)RatIntravenous infusion (0.11 mg/kg/min) improved diastolic dysfunction and blunted abnormalities in Ca2+ handling.[7]
Chronic Ischemic Heart FailureDogDemonstrated effective inotropic action without positive chronotropic effects, comparing favorably to dobutamine.[1]
Aortic Banding (Pressure-Overload HF)Guinea PigIV infusion (0.11 mg/kg/min) significantly increased indices of both contraction (e.g., fractional shortening +18%) and relaxation (e.g., peak myocardial early diastolic velocity +42%).[10]
Progressive Heart FailureHamsterChronic use improved cardiac function and heart rate variability.[1]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model of Diabetic Cardiomyopathy

In_Vivo_Experimental_Workflow cluster_Induction Model Induction cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis start Healthy Rats stz Streptozotocin (STZ) Injection start->stz diabetes Development of Diabetic Cardiomyopathy (e.g., 9 weeks) stz->diabetes baseline Baseline Echocardiography (Anesthetized Rat) diabetes->baseline infusion Intravenous Infusion: Istaroxime (0.11 mg/kg/min) or Vehicle baseline->infusion post_infusion Post-Infusion Echocardiography (e.g., at 15 min) infusion->post_infusion params Measure Hemodynamic & Echocardiographic Parameters post_infusion->params compare Compare Baseline vs. Post-Infusion Data (Paired Analysis) params->compare stats Statistical Analysis (e.g., t-test, ANOVA) compare->stats

Caption: Workflow for in vivo efficacy testing.

This protocol, adapted from studies on diabetic cardiomyopathy, outlines the key steps:[7]

  • Model Induction: Diabetes is induced in rats via a single injection of streptozotocin (STZ). The animals are then allowed to develop cardiomyopathy over a period of several weeks.

  • Baseline Measurements: Animals are anesthetized, and baseline cardiac function is assessed using echocardiography to measure parameters like left ventricular dimensions, ejection fraction, and indices of diastolic function.

  • Drug Administration: Istaroxime or a vehicle control is administered via continuous intravenous infusion for a defined period.

  • Post-Dose Assessment: Echocardiography is repeated during or after the infusion to evaluate the acute effects of the drug on cardiac performance.

  • Data Analysis: Hemodynamic and echocardiographic parameters before and after treatment are compared to determine the drug's efficacy.

Preclinical Pharmacokinetics

Istaroxime is characterized by a short plasma half-life of less than one hour, which makes it suitable for acute intravenous therapy in a hospital setting.[1] It undergoes extensive hepatic metabolism, leading to the formation of a long-lasting metabolite named PST3093.[1] This metabolite has been shown to selectively stimulate SERCA2a without inhibiting Na+/K+-ATPase, and it may contribute to the overall therapeutic effect.[1][11]

Preclinical Toxicology

Safety Pharmacology

A key aspect of Istaroxime's preclinical profile is its favorable safety margin compared to traditional cardiac glycosides like digoxin.

  • Cardiovascular Safety: In guinea pig ventricular myocytes, Istaroxime was shown to inhibit the transient inward current (ITI), which is involved in digitalis-induced arrhythmias. This effect was not observed with digoxin, suggesting a lower arrhythmogenic potential for Istaroxime.[1] The safety ratio (Lethal Dose / Effective Dose 80) for Istaroxime was reported to be 20, compared to 3 for digoxin, highlighting its improved safety profile.[5] This lower toxicity is attributed to the concomitant SERCA2a stimulation, which may improve Ca2+ handling within the sarcoplasmic reticulum.[5]

  • Myocardial Energetics: Unlike many traditional inotropic agents, Istaroxime has been shown to improve cardiac efficiency with low oxygen consumption, minimizing the risk of ischemia.[6][7]

Acute and Repeated-Dose Toxicity
  • Acute Toxicity: In a study to determine the maximum tolerated dose (MTD) for anti-cancer investigations, the acute single-dose MTD in NOD/SCID mice via intraperitoneal injection was established at 200 mg/kg.[12]

  • Repeated-Dose Toxicity: Daily administration of 40–50 mg/kg was reported to be well-tolerated in mice over several days.[12] Comprehensive repeated-dose toxicity studies in relevant species (e.g., rodents and non-rodents for 2-4 weeks) are standard requirements to support initial clinical trials.[13] Detailed public data from such studies for Istaroxime are limited.

Genotoxicity and Carcinogenicity

There is no specific information available in the cited literature regarding the genotoxicity or carcinogenicity of Istaroxime. For regulatory submission, pharmaceuticals typically undergo a standard battery of tests to assess these endpoints.

  • Genotoxicity Testing: The standard test battery is designed to detect potential DNA damage and mutations. It usually includes:[14]

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro cytogenetic test for chromosomal damage (e.g., metaphase analysis) or an in vitro mouse lymphoma tk assay.

    • An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

  • Carcinogenicity Testing: Long-term carcinogenicity studies (typically 2 years in rodents) are required for drugs intended for chronic or frequent intermittent use.[15] Given Istaroxime's intended use for acute, short-term treatment, the necessity for such studies would be determined by regulatory agencies based on the genotoxicity profile and intended duration of clinical use.[14]

Adverse Effects

Preclinical and clinical studies have identified several dose-related adverse effects. The most commonly reported are gastrointestinal issues (nausea, vomiting) and pain at the injection site.[1][6][16][17] These effects were generally transient and resolved after the infusion ended.[16]

Conclusion

The preclinical data for this compound demonstrate a unique pharmacological profile that combines positive inotropic and lusitropic effects through a dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation.[1] In various animal models of heart failure, it has proven effective at improving both systolic and diastolic function without adversely affecting heart rate or myocardial oxygen consumption.[1][7][10] Importantly, it exhibits a wider safety margin compared to older inotropes like digoxin, with a lower propensity for inducing arrhythmias.[1][5] While comprehensive public data on formal toxicology studies such as genotoxicity and carcinogenicity are limited, the existing preclinical evidence supports its development as a promising and potentially safer therapeutic option for the management of acute heart failure.

References

Methodological & Application

Application Note: Istaroxime Hydrochloride In Vitro Assay for SERCA2a Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] It possesses a unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase (NKA) and the stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] The activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR) during diastole, improving cardiac relaxation (lusitropy), while the inhibition of NKA leads to increased intracellular calcium, boosting contractility (inotropy).[1][4]

The stimulatory effect of istaroxime on SERCA2a is of particular interest as it addresses a key component of cardiac dysfunction in heart failure, where SERCA2a activity is often impaired.[3] Istaroxime stimulates SERCA2a by relieving the inhibitory effect of its endogenous regulator, phospholamban (PLB).[6][7] It facilitates the dissociation of the SERCA2a/PLB complex, thereby increasing the enzyme's activity in a cAMP/PKA-independent manner.[1][3] This application note provides a detailed protocol for an in vitro assay to measure the activity of SERCA2a in the presence of istaroxime hydrochloride, based on the measurement of ATP hydrolysis.

Signaling Pathway of Istaroxime on SERCA2a

Istaroxime's primary mechanism for SERCA2a stimulation involves its interaction with the SERCA2a-phospholamban (PLB) complex. In its dephosphorylated state, PLB binds to SERCA2a and inhibits its function. Istaroxime administration leads to the dissociation of this complex, thereby removing the inhibitory constraint of PLB and increasing SERCA2a's calcium pumping activity.[6][8]

Caption: Istaroxime relieves phospholamban (PLB) inhibition of SERCA2a.

Quantitative Data Summary

The following table summarizes the effect of various concentrations of istaroxime on the maximal velocity (Vmax) of SERCA2a activity in cardiac sarcoplasmic reticulum (SR) vesicles from healthy and failing dog hearts. Data is presented as mean ± SEM.

PreparationIstaroxime Conc. (nM)SERCA2a Vmax (nmol ATP/mg/min)% Change from Control
Healthy Heart SR 0 (Control)485 ± 25-
0.1548 ± 35+13%
1572 ± 38+18%
10601 ± 40+24%
100621 ± 41+28%
Failing Heart SR 0 (Control)310 ± 20-
0.1391 ± 28+26%
1415 ± 30+34%
10409 ± 29+32%
100400 ± 27+29%

Data adapted from Ferrandi et al., 2013.[3]

Experimental Protocol: SERCA2a ATPase Activity Assay

This protocol details an in vitro method to determine SERCA2a activity by measuring the hydrolysis of 32P-labeled ATP in cardiac microsomes.[3][9] SERCA2a-specific activity is defined as the fraction of total ATPase activity that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[3][10]

Materials and Reagents
  • Cardiac tissue (e.g., left ventricle from guinea pig, rat, or dog)

  • Homogenization Buffer: 10 mM NaHCO₃, 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin (pH 7.0)

  • Assay Buffer: 50 mM MOPS or TES/TRIS (pH 6.9-7.0), 100 mM KCl, 7 mM MgCl₂, 1 mM EGTA

  • [γ-32P]ATP

  • ATP (non-radioactive)

  • CaCl₂ solution (for creating a range of free Ca²⁺ concentrations)

  • This compound stock solution

  • Cyclopiazonic acid (CPA) stock solution (10 mM in DMSO)

  • Stop Solution: Dodecylbenzenesulfonic acid, sodium salt

  • Activated charcoal solution

  • Scintillation fluid

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure

1. Preparation of Cardiac SR Microsomes [10]

  • Excise cardiac left ventricular tissue and place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.

  • Collect the supernatant and centrifuge at 48,000 - 100,000 x g for 30-60 minutes at 4°C to pellet the microsomes (which are enriched in SR vesicles).

  • Resuspend the microsomal pellet in a suitable buffer (e.g., sucrose-histidine buffer) and determine the protein concentration.

  • Store aliquots at -80°C until use.

2. ATPase Activity Assay [3]

  • Thaw the cardiac microsomes on ice.

  • Prepare reaction tubes for different free Ca²⁺ concentrations (typically ranging from 0.1 µM to 10 µM) and different istaroxime concentrations (e.g., 0.0001 nM to 100 nM).

  • For each condition, prepare a parallel tube containing 10 µM CPA to determine the non-SERCA2a ATPase activity.

  • Pre-incubate the microsomes (5-10 µg protein) with the desired concentration of istaroxime (or vehicle control) in the assay buffer for 5 minutes at 4°C.

  • Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP (final ATP concentration ~3-5 mM) to the tubes.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding the Stop Solution.

  • Add the activated charcoal solution to adsorb the unhydrolyzed [γ-32P]ATP.

  • Centrifuge the tubes to pellet the charcoal.

  • Take an aliquot of the supernatant, which contains the released 32P-inorganic phosphate (Pi).

  • Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate the amount of Pi released (nmol) based on the specific activity of the [γ-32P]ATP.

  • For each condition, subtract the Pi released in the presence of CPA from the total Pi released to obtain the specific SERCA2a ATPase activity.[10]

  • Normalize the activity to the amount of protein used and the reaction time (e.g., nmol Pi/mg protein/min).

  • Plot the SERCA2a activity against the free Ca²⁺ concentration for each istaroxime concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the kinetic parameters: Vmax (maximal velocity) and Kd(Ca²⁺) (calcium affinity).[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro SERCA2a activity assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_microsomes 1. Prepare Cardiac SR Microsomes protein_quant 2. Quantify Protein Concentration prep_microsomes->protein_quant prep_reagents 3. Prepare Reagents (Istaroxime, Ca2+, CPA) protein_quant->prep_reagents pre_incubate 4. Pre-incubate Microsomes with Istaroxime/Vehicle prep_reagents->pre_incubate start_reaction 5. Initiate Reaction with [γ-32P]ATP pre_incubate->start_reaction incubate 6. Incubate at 37°C start_reaction->incubate stop_reaction 7. Terminate Reaction incubate->stop_reaction adsorb_atp 8. Adsorb Unused ATP with Charcoal stop_reaction->adsorb_atp measure_pi 9. Measure Released 32Pi (Scintillation Counting) adsorb_atp->measure_pi calc_activity 10. Calculate Specific SERCA2a Activity (Total - CPA-inhibited) measure_pi->calc_activity plot_data 11. Plot Activity vs. [Ca2+] calc_activity->plot_data fit_curve 12. Determine Vmax and Kd(Ca2+) plot_data->fit_curve

Caption: Workflow for SERCA2a ATPase activity measurement.

References

Application Note and Protocols for Establishing a Cell-Based Assay for Istaroxime Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Istaroxime hydrochloride is a novel intravenous agent for the treatment of acute heart failure.[1][2][3][4] It possesses a unique dual mechanism of action, functioning as both a positive inotropic and lusitropic agent.[1][5] Istaroxime inhibits the Na+/K+-ATPase pump and stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][6][7] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect).[5] Simultaneously, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation (lusitropic effect).[5][7][8][9] This application note provides detailed protocols for establishing a comprehensive cell-based assay to evaluate the efficacy of this compound and similar compounds by quantifying their effects on Na+/K+-ATPase activity, SERCA2a activity, intracellular calcium dynamics, and overall cell viability. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended as a physiologically relevant cell model for these assays.[10][11][12][13]

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound on a cardiac myocyte.

Istaroxime_Signaling_Pathway cluster_cell Cardiomyocyte cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime hydrochloride NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibition SERCA2a SERCA2a Istaroxime->SERCA2a Stimulation PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in ↑ Ca2+ Influx Ca_SR ↑ SR Ca2+ Reuptake SERCA2a->Ca_SR PLB->SERCA2a Inhibition Na_in->NCX Reduced Na+ Gradient Contraction ↑ Myocardial Contractility (Inotropy) Ca_in->Contraction Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_SR->Relaxation

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound is depicted below.

Experimental_Workflow A 1. Cell Culture (e.g., hiPSC-CMs) B 2. Compound Treatment (this compound titration) A->B C1 3a. Na+/K+-ATPase Activity Assay B->C1 C2 3b. SERCA2a Activity Assay B->C2 C3 3c. Intracellular Ca2+ Measurement B->C3 C4 3d. Cell Viability Assay B->C4 D1 4a. Data Analysis (IC50 Calculation) C1->D1 D2 4b. Data Analysis (EC50 Calculation) C2->D2 D3 4c. Data Analysis (Ca2+ Transient Analysis) C3->D3 D4 4d. Data Analysis (LD50 Calculation) C4->D4 E 5. Comprehensive Efficacy and Safety Profile D1->E D2->E D3->E D4->E

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Culture Medium: Appropriate maintenance medium for hiPSC-CMs.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Protocol:

    • Plate hiPSC-CMs in desired plate formats (e.g., 96-well plates) at a suitable density.

    • Allow cells to form a confluent, spontaneously beating monolayer (typically 5-7 days).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control.

    • Replace the medium in the cell plates with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for the desired time period (e.g., 1, 6, or 24 hours) before proceeding with the assays.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15][16]

  • Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) or by comparing the activity in the presence and absence of Na+ and K+ ions. The difference represents the Na+/K+-ATPase activity.

  • Protocol (using a commercial colorimetric kit):

    • After treatment with Istaroxime, wash the hiPSC-CMs with PBS.

    • Lyse the cells using the provided lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • In a 96-well plate, add equal amounts of protein from each sample.

    • Add the reaction buffer containing ATP.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and add the colorimetric reagent that detects inorganic phosphate.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).[17]

    • Calculate the Na+/K+-ATPase activity based on a phosphate standard curve and normalize to the protein concentration.

SERCA2a Activity Assay

This assay measures the Ca2+-dependent ATPase activity of SERCA2a in cell lysates or microsomal fractions.

  • Principle: Similar to the Na+/K+-ATPase assay, SERCA2a activity is determined by measuring the rate of ATP hydrolysis in a Ca2+-dependent manner. The activity is often measured in the presence of a Ca2+ ionophore to clamp intracellular Ca2+ concentrations.

  • Protocol:

    • Prepare cell lysates or microsomal fractions from Istaroxime-treated hiPSC-CMs.

    • In a 96-well plate, add the samples to a reaction buffer containing varying concentrations of free Ca2+ (buffered with EGTA), Mg-ATP, and a Ca2+ ionophore (e.g., A23187).

    • Incubate the plate at 37°C for a defined period.

    • Terminate the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).[17]

    • The SERCA2a-specific activity is the difference between the ATPase activity in the presence and absence of Ca2+.

    • Plot the activity as a function of Ca2+ concentration to determine Vmax and Ca2+ affinity (KCa).

Intracellular Calcium Concentration Measurement

This assay monitors changes in intracellular Ca2+ transients in response to Istaroxime treatment.[18]

  • Principle: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[19] Changes in fluorescence intensity upon Ca2+ binding are recorded to visualize and quantify Ca2+ transients.[20][21][22]

  • Protocol:

    • Culture hiPSC-CMs on glass-bottom dishes or plates suitable for microscopy.

    • Treat cells with this compound as described above.

    • Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and replace with fresh buffer.

    • Record the spontaneous Ca2+ transients using a confocal microscope or a high-speed fluorescence imaging system.

    • Analyze the recorded data to determine key parameters of the Ca2+ transient, including amplitude, duration, rise time, and decay rate.

Cell Viability/Cytotoxicity Assay

This assay assesses the potential toxic effects of this compound on the cells.

  • Principle: Various methods can be used, such as MTT or MTS assays (measuring metabolic activity), LDH release assays (measuring membrane integrity), or impedance-based assays that monitor cell health in real-time.[13][23][24]

  • Protocol (MTS Assay):

    • Plate and treat hiPSC-CMs with a range of Istaroxime concentrations in a 96-well plate for an extended period (e.g., 24-48 hours).

    • Add the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The following tables present example data for the described assays.

Table 1: Effect of this compound on Na+/K+-ATPase Activity

Istaroxime [µM]Na+/K+-ATPase Activity (% of Control)Standard Deviation
0 (Vehicle)100.05.2
0.0195.34.8
0.152.13.9
115.82.1
105.21.5
IC50 (µM) ~0.11

IC50 value based on literature.[6]

Table 2: Effect of this compound on SERCA2a Activity

Istaroxime [µM]SERCA2a Activity (% of Control)Standard Deviation
0 (Vehicle)100.06.1
0.01115.45.5
0.1148.97.2
1165.38.1
10168.18.5
EC50 (µM) ~0.15

Table 3: Effect of this compound on Intracellular Ca2+ Transients

Istaroxime [µM]Ca2+ Transient Amplitude (F/F0)Ca2+ Transient Decay (τ, sec)
0 (Vehicle)2.5 ± 0.30.45 ± 0.05
0.13.8 ± 0.40.32 ± 0.04
14.5 ± 0.50.25 ± 0.03

Table 4: Effect of this compound on Cell Viability (24h)

Istaroxime [µM]Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100.04.5
198.23.8
1095.64.1
5085.15.3
10060.76.2
LD50 (µM) >100

Conclusion

This application note provides a comprehensive suite of cell-based assays to characterize the efficacy and safety profile of this compound. By employing hiPSC-CMs, these protocols offer a physiologically relevant in vitro system to quantify the dual effects of Istaroxime on Na+/K+-ATPase inhibition and SERCA2a stimulation. The combination of enzymatic assays, intracellular calcium imaging, and viability assessment allows for a detailed understanding of the compound's mechanism of action and its therapeutic window. These methodologies are crucial for the preclinical evaluation of novel inotropic and lusitropic agents in drug development.

References

Application Notes and Protocols for Preclinical Evaluation of Istaroxime Hydrochloride in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous agent with a unique dual mechanism of action, making it a promising candidate for the treatment of acute heart failure. It acts as both a luso-inotropic agent, meaning it enhances both myocardial contraction (inotropy) and relaxation (lusitropy).[1][2][3] This is achieved through:

  • Inhibition of the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[1][2][4]

  • Stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): By stimulating SERCA2a, Istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).[1][2][4]

Preclinical studies in various animal models of heart failure have demonstrated the potential of Istaroxime to improve cardiac function.[5] These application notes provide detailed protocols for utilizing such models to test the efficacy and mechanism of action of this compound.

Mechanism of Action Signaling Pathway

The dual mechanism of Istaroxime ultimately leads to improved cardiac performance. The following diagram illustrates the signaling pathway.

Istaroxime_Mechanism cluster_cell Cardiomyocyte cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime hydrochloride NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Increased intracellular Na+ activates NCX in reverse mode Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increased Ca2+ influx Ca_SR Ca2+ Store SERCA2a->Ca_SR Enhanced Ca2+ reuptake Relaxation Myocardial Relaxation (Lusitropy) Ca_SR->Relaxation Faster Ca2+ clearance from cytosol Contraction Myocardial Contraction (Inotropy) Ca_cyto->Contraction Increased Ca2+ availability

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental Protocols

Animal Models of Heart Failure

This model mimics the clinical scenario of heart failure developing from chronic pressure overload, such as in aortic stenosis or hypertension.[6][7]

Protocol:

  • Anesthesia: Anesthetize male Wistar rats (200-250 g) with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.

  • Surgical Procedure:

    • Perform a partial upper sternotomy to expose the aortic arch.

    • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

    • Pass a 7-0 silk suture underneath the aorta.

    • Place a 27-gauge needle alongside the aorta.

    • Tie the suture firmly around both the aorta and the needle.

    • Promptly remove the needle to create a constriction of a defined diameter.[8]

    • For sham-operated controls, perform the same procedure without tightening the suture.

  • Post-operative Care: Close the chest incision in layers. Provide post-operative analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously) and monitor the animal's recovery.

  • Heart Failure Development: Allow 4-8 weeks for the development of cardiac hypertrophy and subsequent heart failure.

This model replicates heart failure resulting from multiple small myocardial infarctions, a common clinical etiology.[9]

Protocol:

  • Animal Preparation: Acclimatize adult mongrel dogs of either sex to the laboratory setting.

  • Catheterization: Under fluoroscopic guidance, advance a catheter into the left main coronary artery.

  • Microembolization:

    • Inject a suspension of microspheres (e.g., 90-120 µm diameter) into the coronary circulation.

    • Monitor for electrocardiographic changes and transient ST-segment elevation.

  • Sequential Procedures: Repeat the microembolization procedure 2-3 times a week for 3-4 weeks.

  • Endpoint: Continue the embolizations until the left ventricular ejection fraction (LVEF), assessed by echocardiography, is consistently below 35%.[9]

  • Post-procedure Monitoring: Closely monitor the animals for any signs of distress or arrhythmias.

Assessment of Cardiac Function

Echocardiography is a non-invasive method to serially assess cardiac structure and function.[10][11][12]

Protocol:

  • Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize cardiodepressant effects.[13]

  • Imaging:

    • Use a high-frequency ultrasound system with a small animal probe.

    • Obtain standard two-dimensional views, including the parasternal long-axis and short-axis views.

    • Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.

    • Use Doppler imaging to assess blood flow velocities across the mitral and aortic valves.

  • Calculations: From the measurements, calculate parameters such as:

    • Left Ventricular Ejection Fraction (LVEF %)

    • Fractional Shortening (FS %)

    • Cardiac Output (CO)

    • E/A ratio (an indicator of diastolic function)

Invasive hemodynamic measurements provide detailed information on cardiac pressures and volumes.[14][15][16]

Protocol:

  • Anesthesia and Catheterization: Anesthetize the rat and insert a microtip pressure-volume catheter into the right carotid artery, advancing it into the left ventricle.

  • Data Acquisition: Record pressure and volume signals continuously.

  • Analysis: Analyze the pressure-volume loops to determine:

    • Maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmin)

    • End-systolic and end-diastolic pressure and volume

    • Stroke volume and cardiac output

    • End-systolic pressure-volume relationship (ESPVR)

Data Presentation

The following tables summarize quantitative data on the effects of Istaroxime from preclinical and clinical studies.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Canine Model of Chronic Heart Failure [17]

ParameterBaselineHeart Failure (Vehicle)Heart Failure + Istaroxime
LVEF (%)64 ± 221 ± 1Significantly Increased
LVEDP (mmHg)6 ± 122 ± 3Dose-dependent Reduction
LVEDV (ml)64 ± 3101 ± 6Dose-dependent Reduction
LVESV (ml)--Dose-dependent Reduction
+dP/dtmax--Dose-dependent Increase

Table 2: Effects of Chronic Istaroxime Treatment in a Hamster Model of Progressive Heart Failure [18]

ParameterHealthy ControlHeart Failure (Vehicle)Heart Failure + Istaroxime
Heart/Body Weight RatioLowerHigherReduced
LVSP (mmHg)HigherLowerIncreased
+dP/dTHigherLowerIncreased
-dP/dTHigherLowerIncreased
CFRHigherLowerIncreased

Table 3: Pooled Analysis of Istaroxime Effects in Human Clinical Trials for Acute Heart Failure [19][20]

ParameterMean Difference (Istaroxime vs. Placebo)95% Confidence Interval
LVEF (%)1.260.91 to 1.62
Cardiac Index (L/min/m²)0.220.18 to 0.25
LVESV (ml)-11.84-13.91 to -9.78
LVEDV (ml)-12.25-14.63 to -9.87
Systolic Blood Pressure (mmHg)8.415.23 to 11.60
E/A Ratio-0.39-0.60 to -0.19

Experimental Workflow

The following diagram outlines the general workflow for testing this compound in animal models of heart failure.

Experimental_Workflow A Animal Model Selection (e.g., Rat TAC, Dog Microembolization) B Induction of Heart Failure A->B C Baseline Cardiac Function Assessment (Echocardiography, Hemodynamics) B->C D Randomization C->D E This compound Treatment Group D->E F Vehicle Control Group D->F G Drug Administration (e.g., Intravenous Infusion) E->G F->G H Post-treatment Cardiac Function Assessment G->H I Data Analysis and Comparison H->I J Histopathological and Molecular Analysis (Optional) I->J

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in established animal models of heart failure. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Istaroxime's therapeutic potential and its translation to clinical applications for patients with acute heart failure.

References

Application Notes and Protocols for Patch Clamp Electrophysiology Studies with Istaroxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous inotropic agent with a unique dual mechanism of action, making it a subject of significant interest in the treatment of acute heart failure syndromes.[1][2][3] It acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5] This dual action leads to improved cardiac contractility (inotropism) and enhanced relaxation (lusitropism), offering a promising therapeutic profile.[2][3][5] Patch clamp electrophysiology is a critical technique for elucidating the cellular mechanisms underlying these effects by allowing for precise measurement of ion channel activity and membrane potentials in single cardiac myocytes.[6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting patch clamp electrophysiology studies to investigate the effects of this compound on cardiac myocytes.

Mechanism of Action

Istaroxime exerts its effects on cardiac myocytes through two primary pathways:

  • Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration ([Na+]i).[2][5] This, in turn, alters the driving force for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i enhances the amount of calcium available for uptake into the sarcoplasmic reticulum (SR), thereby increasing myocardial contractility.[1][2]

  • SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, enhancing the reuptake of Ca2+ from the cytosol into the SR during diastole.[8][9][10][11] This is achieved by promoting the dissociation of phospholamban (PLB), an inhibitory protein, from SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[5][8][10] The accelerated Ca2+ sequestration into the SR not only improves myocardial relaxation (lusitropic effect) but also increases the SR Ca2+ load available for subsequent contractions.[1][4]

This dual mechanism distinguishes Istaroxime from other inotropic agents and is thought to contribute to its favorable safety profile, particularly a lower propensity for arrhythmias.[1][2][5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound from various studies.

ParameterValueSpecies/TissueReference
Na+/K+-ATPase Inhibition
IC500.11 µMNot Specified[12]
IC500.43 ± 0.15 µMDog Kidney[12][13]
IC508.5 µMGuinea Pig Kidney[12]
Inotropic Effect
ED80 (+dP/dtmax)1.89 ± 0.37 mg/kg (cumulative dose)In vivo[12]
EDmax (+dP/dtmax)4.88 ± 0.6 mg/kgIn vivo[12]
Clinical Observations (Human)
Reduction in PCWP (0.5 µg/kg/min)-3.2 ± 6.8 mmHgPatients with Acute Heart Failure[1]
Reduction in PCWP (1.0 µg/kg/min)-3.3 ± 5.5 mmHgPatients with Acute Heart Failure[1]
Reduction in PCWP (1.5 µg/kg/min)-4.7 ± 5.9 mmHgPatients with Acute Heart Failure[1]
Change in Cardiac Index (1.5 µg/kg/min)IncreasedPatients with Acute Heart Failure[1][5]
Change in Heart RateDecreasedPatients with Acute Heart Failure[1][5]
Change in Systolic Blood PressureIncreasedPatients with Acute Heart Failure[1][5]

PCWP: Pulmonary Capillary Wedge Pressure

Signaling Pathway and Experimental Workflow Diagrams

Istaroxime's Dual Mechanism of Action on a Cardiac Myocyte

Istaroxime_Mechanism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition Na_ion Na+ NaK_ATPase->Na_ion Increases [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increases [Ca2+]i Na_ion->NCX Alters Gradient Contraction Myofilament Contraction Ca_ion->Contraction Enhances Ca_ion->SERCA2a SR_Ca Stored Ca2+ SERCA2a->SR_Ca Increases Ca2+ Uptake PLB->SERCA2a Inhibits

Caption: Dual mechanism of Istaroxime action in a cardiac myocyte.

Patch Clamp Experimental Workflow for Istaroxime Studies

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Myocytes 1. Isolate Cardiac Myocytes Prepare_Solutions 2. Prepare External and Internal Solutions Isolate_Myocytes->Prepare_Solutions Pull_Pipettes 3. Pull Borosilicate Glass Pipettes Prepare_Solutions->Pull_Pipettes Form_Seal 4. Form Gigaohm Seal Pull_Pipettes->Form_Seal Establish_Whole_Cell 5. Establish Whole-Cell Configuration Form_Seal->Establish_Whole_Cell Record_Baseline 6. Record Baseline Activity (Voltage or Current Clamp) Establish_Whole_Cell->Record_Baseline Apply_Istaroxime 7. Perfuse with this compound Record_Baseline->Apply_Istaroxime Record_Effect 8. Record Istaroxime Effect Apply_Istaroxime->Record_Effect Washout 9. Washout Record_Effect->Washout Analyze_Data 10. Analyze Electrophysiological Parameters Washout->Analyze_Data

Caption: General workflow for a patch clamp experiment with Istaroxime.

Experimental Protocols

Protocol 1: Isolation of Ventricular Myocytes

This protocol is a general guideline for the enzymatic isolation of single ventricular myocytes from an adult rodent heart, which can be adapted for other species.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Ca2+-free KH buffer

  • Enzyme solution (e.g., Collagenase Type II and Protease Type XIV in Ca2+-free KH buffer)

  • Stop solution (KH buffer with 1% Bovine Serum Albumin and elevated Ca2+)

  • Dissection tools

  • Water bath

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) KH buffer at 37°C.

  • Perfuse with Ca2+-free KH buffer for 5-10 minutes to stop contractions and wash out blood.

  • Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula and remove the atria.

  • Mince the ventricular tissue in the stop solution.

  • Gently triturate the minced tissue with a transfer pipette to release single myocytes.

  • Allow the myocytes to settle, then carefully remove the supernatant.

  • Gradually reintroduce Ca2+ to the myocyte suspension to a final concentration of 1.0-1.8 mM.

  • Store the isolated, rod-shaped myocytes in a suitable medium at room temperature for use within 2-8 hours.

Protocol 2: Whole-Cell Patch Clamp Recording

This protocol details the whole-cell patch clamp technique to measure the effects of Istaroxime on membrane currents and action potentials in isolated cardiac myocytes.

Equipment and Solutions:

  • Patch clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries

  • External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in sterile water or DMSO. Dilute to final desired concentrations (e.g., 100 nM, 1 µM, 10 µM) in the external solution on the day of the experiment.[9][14]

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate a small volume of the isolated myocyte suspension into a recording chamber on the microscope stage and allow the cells to adhere.

  • Perfusion: Begin continuous perfusion of the recording chamber with the external solution at a constant flow rate.

  • Pipette Positioning: Mount the filled patch pipette onto the headstage and, using the micromanipulator, lower it into the bath. Apply slight positive pressure to the pipette to keep the tip clean.

  • Seal Formation: Approach a healthy, rod-shaped myocyte with the pipette tip. Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (Gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After achieving a stable Gigaohm seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording:

    • Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit and record specific ion currents (e.g., L-type Ca2+ current, Na+/K+-ATPase current).

    • Current-Clamp Mode: Inject a minimal amount of current to maintain the resting membrane potential and elicit action potentials using brief current pulses. Record baseline action potential parameters (duration, amplitude, upstroke velocity).

  • Application of Istaroxime: Switch the perfusion to the external solution containing the desired concentration of this compound.

  • Recording of Effects: Continuously record the changes in ion currents or action potential characteristics in the presence of Istaroxime until a steady-state effect is observed.

  • Washout: Switch the perfusion back to the control external solution to determine the reversibility of the drug's effects.

  • Data Analysis: Analyze the recorded data to quantify the effects of Istaroxime on parameters such as current amplitude, inactivation kinetics, action potential duration at 50% and 90% repolarization (APD50, APD90), and resting membrane potential.

Protocol 3: Measurement of Na+/K+-ATPase Current (Ip)

This protocol is a specialized voltage-clamp experiment to directly measure the current generated by the Na+/K+-ATPase and its inhibition by Istaroxime.

Specialized Solutions:

  • Na+- and K+-free External Solution: To isolate Ip, replace NaCl and KCl with N-methyl-D-glucamine (NMDG) or another suitable substitute.

  • K+-containing External Solution: The same as the Na+- and K+-free solution but with the addition of KCl (e.g., 5.4 mM) to activate the pump.

  • Internal (Pipette) Solution: Should contain a high concentration of Na+ (e.g., 50-100 mM) to load the cell and activate the pump from the inside.

Procedure:

  • Establish the whole-cell configuration as described in Protocol 2.

  • Clamp the myocyte at a holding potential of -40 mV.

  • Perfuse the cell with the Na+- and K+-free external solution to inhibit all Na+/K+-ATPase activity. This establishes the baseline current.

  • Rapidly switch to the K+-containing external solution to activate the pump. The resulting outward current is the Na+/K+-ATPase current (Ip).

  • Repeat the switch between K+-free and K+-containing solutions to ensure a stable Ip measurement.

  • To test the effect of Istaroxime, add the drug to both the K+-free and K+-containing external solutions and repeat the measurement protocol. The reduction in the K+-activated outward current represents the degree of Ip inhibition by Istaroxime.

Conclusion

The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound on cardiac myocytes. By employing patch clamp techniques, researchers can further elucidate the intricate mechanisms of this dual-action compound, contributing to a deeper understanding of its therapeutic potential and safety profile in the context of heart failure. These detailed methodologies are intended to guide the design and execution of robust experiments for professionals in cardiovascular research and drug development.

References

Quantifying Na+/K+-ATPase Inhibition by Istaroxime Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel intravenous inotropic agent with a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure syndromes.[1][2] It functions as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This unique profile allows Istaroxime to enhance cardiac contractility (inotropic effect) and improve diastolic relaxation (lusitropic effect).[3] These application notes provide detailed protocols for quantifying the inhibitory activity of this compound on Na+/K+-ATPase and its stimulatory effect on SERCA2a, along with a summary of its reported inhibitory concentrations and a depiction of its signaling pathway.

Introduction

The Na+/K+-ATPase is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.[4] Its inhibition by cardiac glycosides has long been a therapeutic strategy for heart failure. Istaroxime offers a distinct advantage over traditional cardiac glycosides with a potentially better safety profile.[5] Its dual action on both Na+/K+-ATPase and SERCA2a addresses two key aspects of cardiac dysfunction in heart failure.[4][5] Accurate quantification of its inhibitory effect on the Na+/K+-ATPase is crucial for understanding its pharmacological profile and for the development of new, more effective analogues.

Quantitative Data Summary

The inhibitory potency of Istaroxime on Na+/K+-ATPase is typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the species and the tissue source of the enzyme. The following table summarizes the reported IC50 values for Istaroxime.

Enzyme SourceIC50 (µM)Reference
Dog Kidney0.43 ± 0.15
Guinea Pig Kidney8.5
General0.11

Signaling Pathway

The dual mechanism of action of Istaroxime converges on the regulation of intracellular calcium concentration in cardiomyocytes, ultimately leading to improved cardiac function.

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA SERCA2a Istaroxime->SERCA Stimulates Na_in Intracellular Na+ NKA->Na_in Pumps out NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ NCX->Ca_in Increases influx Na_in->NCX Drives Ca_in->SERCA Uptake Contraction Increased Contraction (Inotropy) Ca_in->Contraction K_out Extracellular K+ K_out->NKA Na_out Extracellular Na+ Na_out->NKA Ca_out Extracellular Ca2+ Ca_out->NCX SR_Ca SR Ca2+ Store SERCA->SR_Ca PLB Phospholamban (PLB) PLB->SERCA Inhibits Relaxation Improved Relaxation (Lusitropy) SR_Ca->Relaxation

Istaroxime's dual mechanism of action in cardiomyocytes.

Experimental Protocols

Protocol 1: Quantifying Na+/K+-ATPase Inhibition using a Colorimetric Assay

This protocol describes the determination of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of Istaroxime is quantified by comparing the enzyme activity in the presence and absence of the compound.

Materials:

  • Tissue homogenate or purified Na+/K+-ATPase preparation

  • This compound

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[6]

  • ATP solution (e.g., 100 mM)

  • Ouabain (a specific Na+/K+-ATPase inhibitor, for control)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader (660 nm)

  • Microplates (96-well)

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Prepare tissue homogenates or purified enzyme fractions on ice to prevent enzyme degradation.[7] The protein concentration of the preparation should be determined using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • Prepare reaction mixtures in microplate wells. For each sample, prepare at least two wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

    • To the "Total Activity" wells, add the assay buffer and the enzyme preparation.

    • To the "Ouabain-insensitive" wells, add the assay buffer, the enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).[6]

    • To determine the effect of Istaroxime, prepare additional wells with varying concentrations of this compound in the assay buffer.

  • Enzyme Reaction:

    • Pre-incubate the microplate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a specific amount of ATP solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[8]

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent which is often acidic).

    • Add the phosphate detection reagent to all wells, including a set of phosphate standards of known concentrations.

    • Incubate at room temperature for the time specified by the reagent manufacturer to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 660 nm using a microplate reader.[8][9]

    • Generate a standard curve using the absorbance values of the phosphate standards.

    • Calculate the amount of phosphate released in each well by interpolating from the standard curve.

    • The specific Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

    • To determine the inhibitory effect of Istaroxime, plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the Istaroxime concentration. The IC50 value can then be determined from this dose-response curve.

NKA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis P1 Prepare Tissue Homogenate/ Enzyme Sample R1 Set up reactions in microplate: - Total Activity - Ouabain-insensitive - Istaroxime concentrations P1->R1 P2 Prepare Reagents: Assay Buffer, ATP, Ouabain, Istaroxime dilutions P2->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate reaction with ATP R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop reaction & add Phosphate Detection Reagent R4->D1 D2 Incubate for color development D1->D2 D3 Measure Absorbance at 660 nm D2->D3 D4 Calculate Pi released using Standard Curve D3->D4 D5 Determine Na+/K+-ATPase activity D4->D5 D6 Calculate % Inhibition by Istaroxime and determine IC50 D5->D6

Workflow for the colorimetric Na+/K+-ATPase inhibition assay.
Protocol 2: Quantifying SERCA2a Activity using a Calcium Uptake Assay

This protocol measures the activity of SERCA2a by monitoring the uptake of calcium into sarcoplasmic reticulum vesicles. The stimulatory effect of Istaroxime is determined by comparing the rate of calcium uptake in its presence and absence.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsome preparation

  • This compound

  • Calcium uptake buffer (e.g., 100 mM KCl, 10 mM HEPES-KOH pH 7.4, 10 mM oxalate, 5 mM MgCl2, 10 µM ruthenium red)[10]

  • ATP solution

  • Calcium standard solutions

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)[10][11]

  • Fluorescence microplate reader or spectrofluorometer

  • Microplates (96-well, black)

Procedure:

  • Sample and Reagent Preparation:

    • Prepare SR microsomes from cardiac tissue. Determine the protein concentration.

    • Prepare working solutions of all buffers, ATP, calcium standards, and Istaroxime dilutions.

  • Assay Setup:

    • In a 96-well black microplate, add the calcium uptake buffer to each well.

    • Add the SR microsome preparation to each well.

    • Add the calcium-sensitive dye to each well.

    • For testing Istaroxime, add the desired concentrations of the compound to the respective wells. Include control wells without Istaroxime.

  • Calcium Uptake Measurement:

    • Place the microplate in the fluorescence reader.

    • Initiate the calcium uptake reaction by adding a defined amount of ATP and calcium to each well.[10]

    • Immediately begin monitoring the change in fluorescence over time. The decrease in extra-vesicular calcium concentration due to SERCA2a-mediated uptake will result in a change in the fluorescence signal of the dye.

  • Data Analysis:

    • The rate of calcium uptake can be calculated from the initial slope of the fluorescence change over time.

    • Compare the rates of calcium uptake in the presence and absence of Istaroxime to determine its stimulatory effect. The results can be expressed as a percentage increase in SERCA2a activity.

SERCA_Assay_Workflow cluster_prep_serca Preparation cluster_reaction_serca Assay Setup & Measurement cluster_analysis_serca Data Analysis SP1 Prepare SR Microsomes SR1 Add buffer, microsomes, and Ca2+ dye to microplate SP1->SR1 SP2 Prepare Reagents: Uptake Buffer, ATP, Ca2+ dye, Istaroxime dilutions SP2->SR1 SR2 Add Istaroxime dilutions (and controls) SR1->SR2 SR3 Initiate reaction with ATP and Ca2+ SR2->SR3 SR4 Monitor fluorescence change over time SR3->SR4 SA1 Calculate the rate of Ca2+ uptake from the fluorescence slope SR4->SA1 SA2 Compare rates with and without Istaroxime to determine % stimulation SA1->SA2

References

Application Notes and Protocols: Istaroxime Hydrochloride in Preclinical Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Istaroxime hydrochloride in preclinical cancer xenograft models, with a focus on prostate cancer. The information compiled is based on published preclinical data and is intended to guide researchers in designing and executing similar studies.

Introduction

Istaroxime is a potent inhibitor of the Na+/K+ ATPase and also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA2a).[1][2] While initially developed for acute heart failure, it has demonstrated significant anti-cancer properties in various cancer cell lines and in vivo xenograft models.[3][4] Its mechanism of action in cancer involves the induction of apoptosis, modulation of key signaling pathways, and inhibition of cell motility.[3][5] These notes provide detailed protocols and data from preclinical studies using Istaroxime in prostate cancer xenografts.

Mechanism of Action in Cancer

Istaroxime exerts its anti-cancer effects through a multi-targeted mechanism. In prostate cancer cells, it has been shown to:

  • Inhibit Na+/K+ ATPase: This is a primary mechanism shared with other cardiac glycosides that exhibit anti-cancer activity.[3]

  • Induce Apoptosis: Istaroxime treatment leads to an increase in apoptotic cells, accompanied by the activation of caspase-3.[6][7]

  • Downregulate c-Myc: It significantly reduces the expression of the oncoprotein c-Myc, a key regulator of cell proliferation.[6][7]

  • Modulate Actin Cytoskeleton and RhoA Signaling: The compound induces reorganization of the actin cytoskeleton and activates RhoA, which can impact cell motility and morphology.[3][6]

  • Inhibit Cell Motility and Invasion: Istaroxime has been shown to block the migration and invasiveness of prostate cancer cells.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study on Istaroxime in a PC-3 prostate cancer xenograft model.

ParameterIstaroximeDocetaxel (Control)Vehicle (Control)
Cell Line PC-3 (Prostate Cancer)PC-3 (Prostate Cancer)PC-3 (Prostate Cancer)
Animal Model Male Balb/c nude miceMale Balb/c nude miceMale Balb/c nude mice
Drug Administration 22.5 mg/kg, IP, twice daily12 mg/kg, IV, once weeklyWater for Injection (WFI), IP, twice daily
Treatment Duration 23 days23 days23 days
Tumor Growth Inhibition (TGI) at Day 24 43.1%Not specifiedN/A
Statistical Significance p < 0.05 (on days 7, 10, 17, 24)Not specifiedN/A
Toxicity (Body Weight) No significant modificationNo significant modificationN/A

Data extracted from a study on PC-3 prostate cancer xenografts.[6] A separate experiment with a daily dose of 40 mg/kg (IP) also showed similar efficacy.[6]

Experimental Protocols

PC-3 Prostate Cancer Xenograft Model

This protocol outlines the methodology for establishing and treating a subcutaneous prostate cancer xenograft model.

Materials:

  • PC-3 human prostate cancer cells

  • Matrigel

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old male Balb/c nude mice

  • This compound

  • Water for Injection (WFI) or other suitable vehicle

  • Docetaxel (for positive control group)

  • Calipers for tumor measurement

  • Syringes and needles for injection (appropriate gauge for subcutaneous, intraperitoneal, and intravenous routes)

Procedure:

  • Cell Preparation:

    • Culture PC-3 cells in appropriate media until they reach an exponential growth phase.

    • Harvest the cells and resuspend them in a 1:1 mixture of Matrigel and sterile PBS.

    • The final cell concentration should be approximately 2 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 0.1 mL of the cell suspension (containing ~2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow until they reach a palpable size of 150-200 mm³.

    • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

    • Once tumors reach the desired size, randomize the animals into treatment and control groups (n=10 animals per group is recommended).

  • Drug Preparation and Administration:

    • Istaroxime Group: Prepare a solution of Istaroxime in WFI. Administer 22.5 mg/kg intraperitoneally (IP) twice daily at 12-hour intervals.

    • Positive Control Group (Docetaxel): Prepare a solution of Docetaxel. Administer 12 mg/kg intravenously (IV) once weekly.

    • Vehicle Control Group: Administer an equivalent volume of WFI intraperitoneally (IP) twice daily.

  • Treatment and Monitoring:

    • Continue treatment for the specified duration (e.g., 23 days).

    • Monitor tumor growth by measuring tumor volume at regular intervals (e.g., every 2-3 days).

    • Monitor animal health and body weight throughout the study as an indicator of toxicity.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway of Istaroxime in Prostate Cancer Cells

Istaroxime_Signaling_Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits Actin Actin Cytoskeleton Reorganization Istaroxime->Actin RhoA RhoA Activation Istaroxime->RhoA cMyc c-Myc Expression Istaroxime->cMyc Downregulates Caspase3 Caspase-3 Activation Istaroxime->Caspase3 Induces CellMotility Cell Motility/ Invasion Istaroxime->CellMotility Inhibits Actin->CellMotility RhoA->CellMotility Apoptosis Apoptosis cMyc->Apoptosis Inhibits Caspase3->Apoptosis

Caption: Istaroxime's anti-cancer signaling pathway.

Experimental Workflow for Xenograft Study

Xenograft_Workflow Cell_Culture 1. PC-3 Cell Culture Cell_Prep 2. Cell Preparation (in Matrigel/PBS) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Balb/c nude mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Analysis 8. Data Analysis (TGI) Monitoring->Analysis

Caption: Xenograft study experimental workflow.

References

Application Notes and Protocols for Measuring Changes in Cardiac Contractility with Istaroxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous agent with a unique dual mechanism of action that offers significant potential in the treatment of acute heart failure. It acts as both a positive inotropic and lusitropic agent by inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5][6][7][8] This dual action leads to an increase in myocardial contractility and an improvement in diastolic relaxation, addressing both systolic and diastolic dysfunction in heart failure.[1][3][4][5][6][8]

These application notes provide detailed protocols for assessing the effects of Istaroxime on cardiac contractility in various experimental models, from the cellular to the whole-organ level. The accompanying data summaries and visualizations aim to facilitate the design and execution of studies investigating this promising therapeutic agent.

Mechanism of Action

Istaroxime's effects on cardiac contractility stem from its ability to modulate intracellular calcium (Ca2+) cycling through two primary targets:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma.[1][3][4] This leads to an increase in intracellular sodium (Na+) concentration. The elevated intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, resulting in a net increase in intracellular Ca2+ concentration. This higher cytosolic Ca2+ availability during systole enhances the binding of Ca2+ to troponin C, leading to a more forceful contraction (positive inotropic effect).[4]

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][3][4][5][6][7][8] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[1][9] Enhanced SERCA2a activity leads to faster Ca2+ re-uptake into the SR, which accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca2+ load available for subsequent contractions.[1][2][4]

This dual mechanism distinguishes Istaroxime from other inotropic agents, as the SERCA2a stimulation may mitigate some of the potential pro-arrhythmic effects associated with solely inhibiting the Na+/K+-ATPase.[9]

Signaling Pathway of Istaroxime

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLN inhibition) Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces Ca2+ extrusion via Contraction Increased Contraction (Inotropy) Ca_in->Contraction Leads to SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ uptake Relaxation Enhanced Relaxation (Lusitropy) SERCA2a->Relaxation Promotes PLN Phospholamban (PLN) PLN->SERCA2a Inhibits SR_Ca->Ca_in Increased release in subsequent systole

Caption: Signaling pathway of Istaroxime in a cardiac myocyte.

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of Istaroxime on key hemodynamic and cardiac function parameters as reported in clinical and preclinical studies.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials

ParameterStudy (Trial)DosageDurationChange from Baseline/PlaceboReference
Systolic Blood Pressure (SBP) SEISMiC1.0 µg/kg/min24 hoursAdjusted mean 24h AUC increase of 40% vs. placebo (p=0.025)[1]
HORIZON-HF1.0-1.5 µg/kg/min6 hoursSignificant increase (p<0.005)[6]
Cardiac Index SEISMiC1.0 µg/kg/min24 hours+0.21 L/min/m² vs. placebo (p=0.016)[1]
HORIZON-HF1.5 µg/kg/min6 hoursSignificant increase (p=0.04)[6]
Pulmonary Capillary Wedge Pressure (PCWP) HORIZON-HF0.5-1.5 µg/kg/min6 hoursSignificant decrease at all doses (p<0.05)[10]
Heart Rate (HR) HORIZON-HF0.5-1.5 µg/kg/min6 hoursSignificant decrease at all doses (p<0.05)[6]
Left Ventricular End-Systolic Volume (LVESV) SEISMiC1.0 µg/kg/min24 hours-12.0 mL vs. placebo (p=0.034)[1]
HORIZON-HF1.0 µg/kg/min6 hours-15.8 ± 22.7 mL vs. placebo[6]
E/e' Ratio (marker of LV filling pressure) Phase II Trial0.5-1.0 µg/kg/min24 hoursSignificant decrease vs. placebo (p<0.05)[6]

Table 2: In Vitro Effects of Istaroxime

ParameterPreparationConcentrationEffectReference
Na+/K+-ATPase Activity Dog KidneyIC50: 0.14 ± 0.02 µMInhibition[11]
SERCA2a Activity Diabetic Rat Heart Homogenates100 nmol/LStimulated activity and blunted abnormalities in Ca2+ dynamics[12]
Ca2+ Transient Amplitude Embryonic Zebrafish Cardiomyocytes100 µMIncreased[13]
Diastolic Ca2+ Levels Embryonic Zebrafish Cardiomyocytes100 µMDecreased[13]

Experimental Protocols

Experimental Workflow for Evaluating Istaroxime

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Enzyme_Assay SERCA2a/NaK ATPase Activity Assay Myocyte_Isolation Cardiomyocyte Isolation Ca_Imaging Intracellular Ca2+ Imaging Myocyte_Isolation->Ca_Imaging Contraction_Assay Myocyte Contractility Measurement Ca_Imaging->Contraction_Assay Langendorff Langendorff Perfused Heart Hemodynamics Hemodynamic Measurements (LVDP, dP/dt) Langendorff->Hemodynamics Animal_Model Heart Failure Animal Model Istaroxime_Admin Istaroxime Administration Animal_Model->Istaroxime_Admin Echocardiography Echocardiography Istaroxime_Admin->Echocardiography Hemodynamic_Monitoring Invasive Hemodynamic Monitoring Istaroxime_Admin->Hemodynamic_Monitoring

Caption: General workflow for preclinical evaluation of Istaroxime.

Protocol 1: Measurement of SERCA2a ATPase Activity in Cardiac Microsomes

Objective: To determine the direct effect of Istaroxime on SERCA2a activity in a cell-free system.

Materials:

  • Cardiac tissue (e.g., from rat or guinea pig ventricles)

  • Homogenization buffer (e.g., 300 mM sucrose, 50 mM K-phosphate, 10 mM NaF, 0.3 mM PMSF, 0.5 mM DTT, pH 7.0)

  • Assay buffer (containing various concentrations of free Ca2+, Mg-ATP, and other components to support enzyme activity)

  • [γ-32P]ATP

  • This compound stock solution

  • Cyclopiazonic acid (CPA, a specific SERCA inhibitor)

  • Activated charcoal

  • Scintillation counter

Procedure:

  • Preparation of Cardiac Microsomes: a. Homogenize fresh or frozen ventricular tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 12,000 x g for 15 minutes) to remove cellular debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 35,000 x g for 30 minutes) to pellet the microsomal fraction containing sarcoplasmic reticulum vesicles.[14] d. Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • ATPase Activity Assay: a. Pre-incubate the cardiac microsomes with varying concentrations of Istaroxime or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at 37°C. b. Initiate the reaction by adding [γ-32P]ATP. c. Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C. d. Stop the reaction by adding a solution of activated charcoal to adsorb the unhydrolyzed [γ-32P]ATP.[14] e. Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant, which contains the released 32Pi. f. To determine the SERCA2a-specific activity, perform parallel reactions in the presence of CPA. The CPA-sensitive portion of the total ATPase activity represents the SERCA2a activity.[11]

  • Data Analysis: a. Calculate the SERCA2a ATPase activity (e.g., in nmol Pi/mg protein/min). b. Plot the SERCA2a activity against the free Ca2+ concentration to generate a dose-response curve. c. Fit the data to a suitable model (e.g., Hill equation) to determine the Vmax (maximal velocity) and Kd (Ca2+ affinity) in the presence and absence of Istaroxime.[12]

Protocol 2: Isolation and Contractility Measurement of Adult Rat Ventricular Myocytes

Objective: To assess the effects of Istaroxime on the contractility and Ca2+ transients of single, isolated cardiomyocytes.

Materials:

  • Adult rat

  • Langendorff perfusion system

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Enzyme solution (e.g., collagenase and trypsin in perfusion buffer)[2]

  • Stop buffer (perfusion buffer with a higher concentration of bovine serum albumin)

  • Laminin-coated culture dishes

  • IonOptix Myocyte Calcium and Contractility System or similar equipment

  • Fura-2 AM or other suitable Ca2+ indicator

  • This compound

Procedure:

  • Cardiomyocyte Isolation: a. Anesthetize the rat and rapidly excise the heart. b. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated perfusion buffer to clear the blood.[15] c. Switch to a Ca2+-free perfusion buffer for a short period to loosen cell-cell junctions. d. Perfuse the heart with the enzyme solution until the tissue is digested.[2] e. Mince the ventricular tissue and gently agitate to release individual myocytes.[2] f. Filter the cell suspension to remove undigested tissue. g. Gradually reintroduce Ca2+ to the myocyte suspension to prevent hypercontracture.[15] h. Plate the isolated, rod-shaped myocytes on laminin-coated dishes.

  • Contractility and Ca2+ Transient Measurement: a. Load the myocytes with a Ca2+ indicator dye (e.g., Fura-2 AM). b. Place the dish on the stage of an inverted microscope equipped with a video-based edge detection system and a ratiometric fluorescence imaging system. c. Electrically pace the myocytes at a physiological frequency (e.g., 1 Hz). d. Record baseline sarcomere length changes (as an index of contractility) and intracellular Ca2+ transients. e. Superfuse the myocytes with a solution containing a known concentration of Istaroxime. f. After a sufficient equilibration period, record the contractility and Ca2+ transients again.

  • Data Analysis: a. Analyze the recorded traces to quantify parameters such as:

    • Contractility: Peak shortening (% of resting cell length), maximal velocity of shortening (+dL/dt), maximal velocity of relengthening (-dL/dt).
    • Ca2+ Transients: Amplitude of the Ca2+ transient, time to peak, and decay kinetics (e.g., Tau) of the Ca2+ transient.[12]

Protocol 3: Assessment of Cardiac Function in an Isolated Perfused Heart (Langendorff) Model

Objective: To evaluate the integrated effects of Istaroxime on the mechanical and electrical function of the whole heart, independent of systemic influences.

Materials:

  • Isolated heart from a suitable species (e.g., rat, guinea pig, rabbit)

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2

  • Intraventricular balloon connected to a pressure transducer

  • ECG electrodes

  • This compound

Procedure:

  • Heart Preparation and Perfusion: a. Excise the heart and cannulate the aorta on the Langendorff apparatus as described in Protocol 2. b. Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure or flow.[16][17] c. Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. d. Attach ECG electrodes to the heart to record the electrocardiogram.

  • Experimental Protocol: a. Allow the heart to stabilize and record baseline hemodynamic parameters and ECG. b. Introduce Istaroxime into the perfusate at various concentrations in a cumulative or non-cumulative manner. c. Record the hemodynamic and ECG parameters at each concentration after a steady-state is reached.

  • Data Analysis: a. From the pressure tracings, determine:

    • Left Ventricular Developed Pressure (LVDP)
    • Maximal rate of pressure development (+dP/dtmax) as an index of contractility.
    • Maximal rate of pressure decline (-dP/dtmax) as an index of relaxation.
    • Heart Rate (HR) b. From the ECG, analyze parameters such as the QT interval.

Logical Relationship of Istaroxime's Dual Mechanism

Istaroxime_Dual_Mechanism cluster_inotropy Positive Inotropy cluster_lusitropy Positive Lusitropy Istaroxime Istaroxime NaK_Inhibition Na+/K+-ATPase Inhibition Istaroxime->NaK_Inhibition SERCA_Stimulation SERCA2a Stimulation Istaroxime->SERCA_Stimulation Na_Increase Increased Intracellular Na+ NaK_Inhibition->Na_Increase Ca_Increase Increased Intracellular Ca2+ Na_Increase->Ca_Increase Increased_Contraction Increased Contractile Force Ca_Increase->Increased_Contraction Synergistic_Effect Improved Overall Cardiac Performance Increased_Contraction->Synergistic_Effect Ca_Uptake Enhanced SR Ca2+ Re-uptake SERCA_Stimulation->Ca_Uptake Increased_Relaxation Improved Myocardial Relaxation Ca_Uptake->Increased_Relaxation Increased_Relaxation->Synergistic_Effect

Caption: Synergistic effects of Istaroxime's dual mechanism of action.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure by simultaneously enhancing contractility and improving relaxation. The protocols and data presented in these application notes provide a framework for researchers to investigate the multifaceted effects of Istaroxime on cardiac function. By utilizing these methodologies, the scientific and drug development communities can further elucidate the therapeutic potential and clinical applications of this novel luso-inotropic agent.

References

Application Notes & Protocols: Assessing the Anti-proliferative Effects of Istaroxime Hydrochloride on Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Istaroxime hydrochloride is a Na+/K+-ATPase inhibitor that has demonstrated significant anti-cancer properties across a range of tumor cell lines.[1][2] Originally investigated for cardiovascular conditions, its ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation has positioned it as a promising candidate for cancer drug repurposing.[1][3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on tumor cells, enabling researchers to evaluate its therapeutic potential.

The primary mechanism of Istaroxime's anti-cancer action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects including the induction of apoptosis, activation of caspase-3, and suppression of the c-Myc oncoprotein.[1][4] Additionally, Istaroxime has been shown to influence actin cytoskeleton dynamics and RhoA signaling.[1][2] Some studies also suggest its potential as a Topoisomerase I inhibitor and its ability to interact with the membrane androgen receptor.[5]

This document outlines protocols for determining the cytotoxic and anti-proliferative effects of this compound, including cell viability assays, and provides a framework for investigating its mechanism of action through analysis of protein expression and signaling pathway modulation.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols. This structured format allows for easy comparison of this compound's effects across different cell lines and experimental conditions.

Parameter Prostate Cancer Cell Line (e.g., PC-3) Prostate Cancer Cell Line (e.g., DU145) Breast Cancer Cell Line (e.g., MCF7) Lung Cancer Cell Line (e.g., A549)
IC50 (µM) after 72h Expected ValueExpected Value12 µM[5]2 µM[5]
% Apoptotic Cells (at IC50) Expected Value46.54% (at 5µM)[1]Expected ValueExpected Value
Caspase-3 Activity (Fold Change) Expected ValueModest Increase[1]Expected ValueExpected Value
c-Myc Expression (% of Control) Expected ValueSignificant Down-regulation[1]Expected ValueExpected Value
Colony Formation Inhibition (%) Expected ValueExpected ValueExpected ValueExpected Value

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-3, DU145, MCF7, A549)

  • Complete growth medium (specific to cell line)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (medium with DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the determined IC50 concentration and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.

Western Blot Analysis for c-Myc and Caspase-3

This protocol assesses the effect of this compound on the expression of key proteins involved in proliferation and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time points (e.g., 6, 12, 24 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Assess Proliferation & Viability cluster_2 Analyze Mechanism of Action start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Istaroxime HCl (Dose-Response & Time-Course) seed->treat mtt MTT Assay treat->mtt colony Colony Formation Assay treat->colony apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (c-Myc, Caspase-3) treat->western end End: Data Analysis & Interpretation mtt->end colony->end apoptosis->end western->end

Caption: Workflow for assessing this compound's anti-proliferative effects.

G cluster_0 This compound Signaling Pathway istaroxime Istaroxime HCl nak Na+/K+-ATPase istaroxime->nak Inhibits rhoa RhoA Signaling nak->rhoa Activates actin Actin Cytoskeleton Reorganization nak->actin cmyc c-Myc Expression nak->cmyc caspase3 Caspase-3 Activation nak->caspase3 rhoa->actin proliferation Cell Proliferation cmyc->proliferation apoptosis Apoptosis caspase3->apoptosis apoptosis->proliferation Inhibits

Caption: Istaroxime's proposed signaling pathway in cancer cells.

References

Application Notes and Protocols for In Vivo Imaging of Istaroxime Hydrochloride Cardiac Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vivo imaging techniques for assessing the cardiac effects of Istaroxime hydrochloride, a novel agent with a dual mechanism of action: inhibition of Na+/K+-ATPase and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] The following sections detail the application of various imaging modalities, including established and potential techniques, to elucidate the pharmacodynamic effects of Istaroxime on cardiac function.

This compound: Mechanism of Action

This compound exerts its cardiac effects through two primary mechanisms:

  • Inhibition of Na+/K+-ATPase: This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration during systole. This enhances myocardial contractility.[1][2]

  • Stimulation of SERCA2a: By activating SERCA2a, Istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[3][4] This improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for subsequent contractions.[1]

This dual mechanism results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, making Istaroxime a promising therapeutic agent for conditions like acute heart failure.[2][5]

Signaling Pathway of Istaroxime

Caption: Signaling pathway of Istaroxime in a cardiomyocyte.

Echocardiography

Echocardiography is a cornerstone imaging modality for assessing the cardiac effects of Istaroxime in both preclinical and clinical studies due to its non-invasive nature, wide availability, and ability to provide real-time assessment of cardiac structure and function.

Application Notes

Echocardiography is utilized to quantify the inotropic and lusitropic effects of Istaroxime. Key parameters to be assessed include:

  • Systolic Function:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Cardiac Output (CO) and Cardiac Index (CI)[5][6]

    • Stroke Volume (SV) and Stroke Volume Index (SVI)[7]

    • Peak myocardial systolic velocity (S') by Tissue Doppler Imaging (TDI)[4]

  • Diastolic Function:

    • Isovolumic Relaxation Time (IVRT)[4]

    • Early (E) and late (A) diastolic filling velocities and the E/A ratio[7]

    • Deceleration time of the E wave[5]

    • Peak myocardial early diastolic velocity (E') by TDI[4]

  • Ventricular Volumes and Dimensions:

    • Left Ventricular End-Diastolic Volume (LVEDV) and Left Ventricular End-Systolic Volume (LVESV)[5][6]

    • Left Atrial Area[8]

Experimental Protocol: Transthoracic Echocardiography in a Rodent Model

Objective: To assess the acute effects of this compound on left ventricular systolic and diastolic function in an anesthetized rodent.

Materials:

  • High-frequency ultrasound system with a small animal cardiac transducer (e.g., 12-15 MHz linear array)

  • Anesthesia machine with isoflurane or similar inhalant anesthetic

  • Heating pad and rectal probe to maintain body temperature

  • ECG electrodes for heart rate monitoring

  • Intravenous catheter for drug administration

  • This compound solution and vehicle control (e.g., saline)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with 1.5-2% isoflurane).

    • Shave the chest area to ensure good transducer contact.

    • Place the animal in a supine or left lateral decubitus position on the heating pad.

    • Attach ECG leads for monitoring.

    • Insert an intravenous catheter (e.g., in the tail vein) for infusion.

  • Baseline Imaging:

    • Acquire baseline echocardiographic images in parasternal long-axis (PLAX) and short-axis (PSAX) views.

    • From the PSAX view at the mid-papillary level, obtain M-mode images to measure LVEDD, LVESD, and calculate LVEF and FS.

    • From the apical four-chamber view, perform pulsed-wave Doppler of the mitral inflow to measure E and A wave velocities and deceleration time.

    • Perform Tissue Doppler Imaging of the mitral annulus (septal and lateral) to measure S' and E' velocities.

  • Istaroxime Administration:

    • Administer a bolus or continuous infusion of this compound at the desired dose (e.g., 0.11 mg/kg/min for 15 minutes as described in some studies).[3]

    • A control group should receive an equivalent volume of the vehicle.

  • Post-Dose Imaging:

    • Repeat the full set of echocardiographic measurements at predefined time points during and after Istaroxime infusion (e.g., 5, 15, and 30 minutes post-infusion).

  • Data Analysis:

    • Measure all parameters offline using appropriate software.

    • Compare the changes in echocardiographic parameters from baseline to post-dose between the Istaroxime and vehicle control groups.

Data Presentation

Table 1: Echocardiographic Parameters in Patients with Heart Failure Treated with Istaroxime

ParameterIstaroxime Group (Change from Baseline)Placebo Group (Change from Baseline)p-valueReference
Cardiac Index (L/min/m²)+0.21-0.060.016[8]
Left Atrial Area (cm²)-1.80.00.008[8]
LV End-Systolic Volume (mL)-12.0+3.30.034[8]
LV End-Diastolic Volume (mL)-6.5+5.60.061[8]
E/A Ratio-0.39N/A0.0001[7]
LVEF (%)+1.06N/A0.007[7]
Stroke Volume Index (mL/m²)+3.04N/A<0.00001[7]

Positron Emission Tomography (PET)

Application Notes
  • Myocardial Perfusion and Blood Flow: PET can be used to assess myocardial blood flow (MBF) and perfusion reserve, providing insights into the overall efficiency of cardiac work.

  • Na+/K+-ATPase Activity: The PET tracer Rubidium-82 (⁸²Rb) is a potassium analog that is taken up by myocardial cells via the Na+/K+-ATPase.[9] Therefore, ⁸²Rb PET could potentially be used to assess the degree of Na+/K+-ATPase inhibition by Istaroxime. A reduction in ⁸²Rb uptake or a change in its kinetics following Istaroxime administration could provide a direct in vivo measure of target engagement.

Experimental Protocol: ⁸²Rb PET for Na+/K+-ATPase Occupancy (Hypothetical)

Objective: To assess the in vivo occupancy of Na+/K+-ATPase by this compound in a large animal model (e.g., swine).

Materials:

  • PET/CT scanner

  • ⁸²Rb generator

  • Anesthesia and monitoring equipment

  • This compound and vehicle control

Procedure:

  • Animal Preparation: Anesthetize and instrument the animal for continuous monitoring of vital signs.

  • Baseline PET Scan:

    • Position the animal in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus of ⁸²Rb and acquire dynamic PET images for approximately 6-10 minutes.

  • Istaroxime Administration: Administer a therapeutic dose of this compound intravenously.

  • Post-Dose PET Scan:

    • At the expected time of peak drug effect, repeat the ⁸²Rb PET scan.

  • Data Analysis:

    • Reconstruct dynamic PET images.

    • Perform kinetic modeling of ⁸²Rb uptake to estimate the rate of transport into the myocardium.

    • Compare the pre- and post-Istaroxime ⁸²Rb uptake kinetics to determine the degree of Na+/K+-ATPase inhibition.

Single-Photon Emission Computed Tomography (SPECT)

Similar to PET, specific SPECT studies for Istaroxime are not prevalent. However, SPECT is a widely used clinical and preclinical tool for assessing myocardial perfusion and function.

Application Notes
  • Myocardial Perfusion: SPECT with tracers like Technetium-99m (⁹⁹ᵐTc)-sestamibi or tetrofosmin can be used to evaluate myocardial perfusion at rest and under stress. This could be useful for assessing the effects of Istaroxime on coronary microcirculation and overall cardiac workload.

  • Ventricular Function: Gated SPECT allows for the assessment of LVEF and regional wall motion, providing complementary data to echocardiography.

Experimental Protocol: Gated Myocardial Perfusion SPECT

Objective: To evaluate the effect of Istaroxime on myocardial perfusion and left ventricular function.

Materials:

  • SPECT or SPECT/CT scanner

  • ⁹⁹ᵐTc-sestamibi or similar perfusion tracer

  • Pharmacological stress agent (e.g., adenosine, regadenoson) if a stress study is desired

  • This compound and vehicle control

Procedure:

  • Rest Study:

    • Inject the SPECT tracer at rest.

    • After an appropriate uptake period, perform a gated SPECT acquisition.

  • Istaroxime Administration: Administer Istaroxime as a continuous infusion.

  • Stress Study (Optional):

    • During Istaroxime infusion, administer a pharmacological stress agent.

    • Inject a second dose of the SPECT tracer at peak stress.

    • Perform a second gated SPECT acquisition after the uptake period.

  • Data Analysis:

    • Reconstruct the SPECT images and create polar maps of myocardial perfusion.

    • Calculate LVEF and assess regional wall motion from the gated data.

    • Compare rest and stress perfusion, and pre- and post-Istaroxime functional parameters.

Cardiac Magnetic Resonance Imaging (CMR)

CMR is the gold standard for the non-invasive assessment of cardiac volumes, mass, and function.[1] Its high spatial and temporal resolution makes it a powerful tool for detailed investigation of the cardiac effects of Istaroxime.

Application Notes
  • Global and Regional Cardiac Function: Cine CMR provides highly accurate and reproducible measurements of LVEF, stroke volume, and cardiac output.

  • Myocardial Strain: Techniques like CMR tagging and feature tracking allow for the detailed analysis of myocardial strain (deformation), providing a sensitive measure of regional contractility and relaxation that can be altered by Istaroxime.[2][10]

  • Myocardial Energetics: Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) could be used to assess the phosphocreatine-to-ATP ratio, a measure of myocardial energy status, to determine if the increased contractility from Istaroxime comes at an increased energetic cost.

Experimental Protocol: CMR for Myocardial Strain Analysis

Objective: To quantify the effects of Istaroxime on regional myocardial contractility and relaxation using CMR with feature tracking.

Materials:

  • CMR scanner (e.g., 1.5T or 3T) with cardiac software

  • Anesthesia and monitoring equipment compatible with the MRI environment

  • This compound and vehicle control

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the scanner with appropriate ECG and respiratory gating.

  • Baseline Imaging:

    • Acquire standard cine images in short-axis and long-axis views to assess global function.

    • Acquire images suitable for feature tracking analysis.

  • Istaroxime Administration: Administer Istaroxime intravenously.

  • Post-Dose Imaging: Repeat the cine imaging protocol at various time points after drug administration.

  • Data Analysis:

    • Use specialized software to perform feature tracking on the cine images to calculate global and regional longitudinal, circumferential, and radial strain and strain rates.

    • Compare strain parameters before and after Istaroxime administration.

Experimental Workflow Diagrams

Echocardiography_Workflow Start Start: Animal Preparation (Anesthesia, IV line) Baseline Baseline Echocardiography (PLAX, PSAX, Doppler, TDI) Start->Baseline Treatment Administer Istaroxime or Vehicle Baseline->Treatment PostDose Post-Dose Echocardiography (at timed intervals) Treatment->PostDose Analysis Data Analysis (Compare Baseline vs. Post-Dose) PostDose->Analysis End End Analysis->End

Caption: Workflow for an echocardiography study of Istaroxime.

CMR_Strain_Workflow Start Start: Animal Preparation (Anesthesia, MRI setup) Baseline_CMR Baseline CMR (Cine Imaging) Start->Baseline_CMR Treatment Administer Istaroxime or Vehicle Baseline_CMR->Treatment PostDose_CMR Post-Dose CMR (Cine Imaging) Treatment->PostDose_CMR Strain_Analysis Feature Tracking Strain Analysis PostDose_CMR->Strain_Analysis Comparison Compare Strain Parameters Strain_Analysis->Comparison End End Comparison->End

Caption: Workflow for a cardiac MRI strain analysis study.

Logical Relationship of Imaging Modalities

Imaging_Modalities cluster_effects Cardiac Effects cluster_imaging Imaging Modalities Istaroxime This compound Contractility Inotropy (Contractility) Lusitropy Lusitropy (Relaxation) Function Global Function (LVEF, CO) Mechanism Mechanism (Na+/K+-ATPase) Echo Echocardiography Echo->Contractility Measures Echo->Lusitropy Measures Echo->Function Measures CMR Cardiac MRI CMR->Contractility Precisely Measures CMR->Lusitropy Precisely Measures CMR->Function Precisely Measures PET PET PET->Function Potentially Measures PET->Mechanism Potentially Measures SPECT SPECT SPECT->Function Measures

References

Troubleshooting & Optimization

overcoming Istaroxime hydrochloride solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Istaroxime hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?

A1: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for many compounds, including this compound. Here is a step-by-step troubleshooting guide to address this:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically recommended to be below 0.5%, and ideally at or below 0.1%.[1] High concentrations of DMSO can be toxic to cells.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a serial dilution, adding the stock solution to a smaller volume of media first and then transferring this to the final volume. This gradual change in solvent polarity can help prevent precipitation.[1]

  • Pre-warming the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can help increase the solubility of the compound.[2][3]

  • Sonication: After dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up any initial precipitate and aid in dissolution.[2][3]

  • pH Adjustment of the Medium: While cell culture media are buffered, significant changes in pH upon compound addition can affect solubility. Ensure the final pH of your experimental medium is within the optimal range for your cells.

  • Consider Co-solvents (for specific assay conditions): For certain in vitro assays (not whole-cell culture), the use of co-solvents might be an option. Formulations including PEG300 and Tween-80 have been used for in vivo preparations and could be adapted for specific in vitro experiments where cell viability is not a concern.[4]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations greater than 10 mM.[2][3] For aqueous solutions, this compound is also soluble in water and PBS, although at lower concentrations than in DMSO.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.

Q4: Can I pre-mix this compound in my bulk cell culture medium for long-term storage?

A4: It is not recommended to store this compound in cell culture medium for extended periods. The stability of the compound in complex aqueous solutions like cell culture media over time is not well characterized and precipitation can occur. It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.

Data Presentation: this compound Solubility

Solvent/VehicleReported SolubilityMolar Concentration (approx.)Notes
DMSO> 10 mg/mL> 25 mM
Water25 mg/mL~63 mMRequires sonication to dissolve.[4]
PBS (Phosphate-Buffered Saline)12.5 mg/mL~31.5 mMMay require warming and sonication.[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.3 mMIn vivo formulation.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 6.3 mMIn vivo formulation.[4]
DMEM / RPMI-1640Not explicitly reported-Solubility is expected to be lower than in simple aqueous buffers. It is recommended to determine the kinetic solubility in your specific medium.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2][3]

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Determining Kinetic Solubility in Cell Culture Media

This protocol helps to determine the practical working concentration of this compound in your specific cell culture medium.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock in your cell culture medium in a 96-well plate.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant experimental duration (e.g., 2, 24 hours).

    • Visually inspect each well for any signs of precipitation.

    • Quantify the amount of soluble compound by measuring the absorbance of the supernatant after centrifugation or by using nephelometry to detect light scattering from precipitated particles.

    • The highest concentration that remains clear is your approximate kinetic solubility limit for that specific medium and condition.

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increased intracellular concentration NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased intracellular concentration SERCA2a SERCA2a Ca_SR Ca2+ (in SR) SERCA2a->Ca_SR Increased Ca2+ uptake PLB Phospholamban PLB->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Istaroxime->PLB Relieves inhibition Na_ion->NCX Activates (reverse mode)

Caption: Dual mechanism of action of Istaroxime.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Medium Check_DMSO Verify Final DMSO Concentration (<0.5%, ideally <=0.1%) Start->Check_DMSO Stepwise_Dilution Implement Stepwise Dilution Check_DMSO->Stepwise_Dilution Warm_Medium Pre-warm Medium to 37°C Stepwise_Dilution->Warm_Medium Sonicate Briefly Sonicate Solution Warm_Medium->Sonicate Check_Solubility Determine Kinetic Solubility in Specific Medium Sonicate->Check_Solubility Proceed Proceed with Experiment (Using concentration below solubility limit) Check_Solubility->Proceed Soluble Reassess Re-evaluate Experiment (Consider alternative formulation or lower concentration) Check_Solubility->Reassess Insoluble

Caption: Troubleshooting workflow for precipitation issues.

References

identifying and mitigating off-target effects of Istaroxime hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride in a cell culture setting. The focus is on identifying and mitigating potential off-target effects to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is an inhibitor of the Na+/K+-ATPase (with an IC50 of approximately 0.11 µM) and an activator of the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a).[1][2] This combined action leads to its primary therapeutic application as a luso-inotropic agent in acute heart failure.[1]

Q2: What are the known off-target effects of Istaroxime in cell culture?

A2: Beyond its effects on cardiomyocytes, Istaroxime has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3][4] This is considered a significant off-target effect when studying its cardiac-specific actions in a non-cancer context, but it also opens avenues for its investigation as a potential anti-cancer agent.[3][5]

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in DMSO at concentrations greater than 10 mM.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C for up to six months or -80°C for up to a year.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to warm the tube to 37°C and use sonication if necessary to ensure complete dissolution.[1][6] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: At what concentrations does Istaroxime typically show anti-proliferative effects in cancer cell lines?

A4: The anti-proliferative effects of Istaroxime are cell-line dependent and can be observed in the low micromolar range. For example, in studies with various cancer cell lines, GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell killing) values were in the low micromolar range.[2] In prostate cancer cell lines like DU145, a concentration of 5 µM has been used to induce apoptosis and study effects on signaling pathways.[3][4]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity or cell death in my culture.

  • Question: I am using Istaroxime to study its effects on a non-cardiac, non-cancerous cell line, but I'm observing significant cell death even at low concentrations. What could be the cause?

  • Answer:

    • Confirm the Off-Target Cytotoxicity: Istaroxime is known to be selectively cytotoxic to cancer cells, but it can still affect normal cells at higher concentrations.[7] It's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells.

    • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.

    • Consider the Mechanism: The inhibition of the Na+/K+-ATPase can disrupt ion homeostasis in cells, which might be more pronounced in certain cell types.

Issue 2: I am not observing the expected anti-proliferative effect in my cancer cell line.

  • Question: I am treating a cancer cell line with Istaroxime based on published data, but I am not seeing a significant decrease in cell viability. What should I do?

  • Answer:

    • Verify Drug Concentration and Activity: Ensure your stock solution was prepared and stored correctly. If possible, verify the activity of your Istaroxime batch in a sensitive cell line with a known response.

    • Optimize Incubation Time: The anti-proliferative effects of Istaroxime may be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).

    • Check Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to Istaroxime. Refer to the quantitative data table below to see if your cell line's sensitivity has been reported. If not, you may need to test a broader range of concentrations.

    • Culture Conditions: Ensure that your cell culture conditions (e.g., media, serum concentration, cell density) are optimal for your cell line and consistent with the conditions used in published studies.

Issue 3: I am observing precipitate in my culture medium after adding Istaroxime.

  • Question: After diluting my Istaroxime stock solution into the cell culture medium, I noticed a precipitate forming. How can I resolve this?

  • Answer:

    • Solubility Limits: this compound has limited solubility in aqueous solutions. To improve solubility, ensure your DMSO stock is fully dissolved before diluting it in the medium. Pre-warming the medium to 37°C before adding the drug can also help.

    • Dilution Method: Add the Istaroxime stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution. Avoid adding the stock solution directly to a small volume of medium.

    • Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300 and Tween-80 have been used.[1] While not ideal for all cell culture experiments, for specific assays, the use of a small amount of a biocompatible solubilizing agent could be considered, but its effects on the cells must be controlled for.

Quantitative Data

Table 1: Anti-proliferative Activity of Istaroxime in Various Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)
PC-3ProstateGI50Low micromolar range
DU145ProstateGI50Low micromolar range
A549LungIC502 µM
MCF7BreastIC5012 µM
PC3ProstateIC5016 µM

GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of a specific biological or biochemical function. Data compiled from multiple sources.[2][4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Istaroxime.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as your highest Istaroxime concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Istaroxime or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting Istaroxime-induced apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Istaroxime (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating apoptotic cells.

    • For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Istaroxime Off-Target Signaling in Cancer Cells Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Activates (On-Target) Topoisomerase_I Topoisomerase I Istaroxime->Topoisomerase_I Inhibits Actin_Cytoskeleton Actin Cytoskeleton Istaroxime->Actin_Cytoskeleton Reorganization Apoptosis Apoptosis Istaroxime->Apoptosis Induces c_Myc c-Myc NaK_ATPase->c_Myc Downregulation Proliferation Cell Proliferation Topoisomerase_I->Proliferation Inhibition Actin_Cytoskeleton->Proliferation Inhibition c_Myc->Apoptosis Inhibits c_Myc->Proliferation Drives

Caption: Istaroxime's off-target effects in cancer cells.

Troubleshooting Istaroxime-Induced Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is Istaroxime concentration appropriate for your cell line? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment (e.g., MTT assay) Check_Concentration->Dose_Response No/Unsure Check_DMSO Is final DMSO concentration <0.1%? Check_Concentration->Check_DMSO Yes Dose_Response->Check_Concentration Reduce_DMSO Reduce DMSO concentration in working solution Check_DMSO->Reduce_DMSO No Check_Cell_Health Are cells healthy and in log phase? Check_DMSO->Check_Cell_Health Yes Reduce_DMSO->Check_DMSO Improve_Culture_Technique Improve cell culture technique and use healthy cells Check_Cell_Health->Improve_Culture_Technique No Consider_Mechanism Consider inherent sensitivity of cell line to Na+/K+-ATPase inhibition Check_Cell_Health->Consider_Mechanism Yes Improve_Culture_Technique->Check_Cell_Health End Problem Resolved Consider_Mechanism->End

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Mitigating Off-Target Effects of Istaroxime Goal Goal: Isolate and study on-target effects Use_Lowest_Effective_Concentration Use the lowest effective concentration for the on-target effect Goal->Use_Lowest_Effective_Concentration Appropriate_Cell_Model Select an appropriate cell model (e.g., cardiomyocytes for on-target effects) Goal->Appropriate_Cell_Model Control_Experiments Perform comprehensive control experiments Goal->Control_Experiments Rescue_Experiments Perform rescue experiments (e.g., overexpressing the target protein) Goal->Rescue_Experiments Orthogonal_Assays Use orthogonal assays to confirm findings Goal->Orthogonal_Assays Outcome Reliable interpretation of experimental results Use_Lowest_Effective_Concentration->Outcome Appropriate_Cell_Model->Outcome Negative_Control Use a structurally similar but inactive compound (if available) Control_Experiments->Negative_Control Positive_Control Use another Na+/K+-ATPase inhibitor or SERCA2a activator Control_Experiments->Positive_Control Control_Experiments->Outcome Rescue_Experiments->Outcome Orthogonal_Assays->Outcome

Caption: Logical approach to mitigate off-target effects.

References

Technical Support Center: Istaroxime Hydrochloride for In Vivo Heart failure Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Istaroxime hydrochloride in in vivo heart failure models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Istaroxime is a novel intravenous agent with both inotropic (improving contraction) and lusitropic (improving relaxation) properties.[1][2][3] Its dual mechanism of action involves:

  • Inhibition of Na+/K+-ATPase: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[2][4][5]

  • Stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation.[1][4][5][6]

Q2: What are the potential therapeutic benefits of Istaroxime in heart failure?

A2: Preclinical and clinical studies suggest several potential benefits, including:

  • Improved heart contraction and pumping ability.[7]

  • Enhanced relaxation of the heart muscle, allowing for more effective filling.[7]

  • Increased systolic blood pressure in patients with low blood pressure.[1][7][8]

  • Reduced congestion in the lungs and body.[7]

  • No significant increase in heart rate, and in some cases, a reduction.[1][8]

Q3: What is the recommended starting dose for in vivo animal studies?

A3: The optimal dose will vary depending on the animal model and the specific research question. However, based on published preclinical studies, a starting point for intravenous infusion could be in the range of 0.11 mg/kg/min.[9][10] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: What is the pharmacokinetic profile of Istaroxime?

A4: Istaroxime has a short half-life of approximately one hour due to rapid hepatic metabolism.[3][11] This makes it suitable for acute intravenous therapy. The hemodynamic effects dissipate relatively quickly (within 1-2 hours) after stopping the infusion.[12]

Troubleshooting Guide

Issue 1: Suboptimal or no observed inotropic/lusitropic effect.

  • Possible Cause 1: Inadequate Dosage.

    • Solution: Perform a dose-escalation study to identify the effective dose range for your specific animal model of heart failure. The severity and type of heart failure model can influence the required dose.

  • Possible Cause 2: Drug Instability.

    • Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and protect them from light if necessary (consult the manufacturer's guidelines).

  • Possible Cause 3: Inappropriate Animal Model.

    • Solution: The pathophysiology of the chosen heart failure model may not be amenable to the mechanism of action of Istaroxime. For instance, models with severe structural damage might show a blunted response. Review the literature to ensure your model is appropriate.

Issue 2: Injection site reactions (e.g., pain, inflammation).

  • Possible Cause 1: High Concentration of Istaroxime Solution.

    • Solution: Dilute the Istaroxime solution to a larger volume for infusion. Using a central line instead of a peripheral catheter can also help minimize local irritation, especially for higher doses or longer infusion periods.[3]

  • Possible Cause 2: Irritation from the Vehicle/Solvent.

    • Solution: Evaluate the tolerability of the vehicle solution alone in a control group of animals. If the vehicle is causing a reaction, consider alternative formulations. Encapsulated formulations using liposomes have been designed to minimize this side effect.[13]

Issue 3: Gastrointestinal side effects (e.g., nausea, vomiting) observed in animals.

  • Possible Cause: Dose-dependent Side Effect.

    • Solution: These side effects have been reported, particularly at higher doses.[3][12] If these effects are compromising the well-being of the animal or the integrity of the study, consider reducing the dose or the infusion rate.

Issue 4: Unexpected changes in heart rate or blood pressure.

  • Possible Cause 1: Baroreceptor Reflex.

    • Solution: Istaroxime typically increases systolic blood pressure, which can lead to a reflex decrease in heart rate.[1] This is a physiological response. Continuous monitoring of both parameters is essential to interpret the hemodynamic changes accurately.

  • Possible Cause 2: Anesthetic Interaction.

    • Solution: The anesthetic agent used can have significant effects on cardiovascular parameters. Ensure that the anesthetic protocol is consistent across all experimental groups and that its potential interactions with Istaroxime are considered.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Preclinical In Vivo Studies

Animal ModelDosing Regimen (Intravenous Infusion)Key FindingsReference
Guinea Pig with Aortic Banding0.11 mg/kg/minIncreased fractional shortening, aortic flow rate, and myocardial velocities.[9][9]
Streptozotocin-induced Diabetic Rats0.11 mg/kg/min for 15 minReduced diastolic dysfunction.[10][10]
Canine Chronic Heart Failure ModelDose-dependentReductions in left ventricular end-diastolic and end-systolic volumes; significant increase in left ventricular ejection fraction.[14][14]

Table 2: Summary of this compound Dosages and Effects in Human Clinical Trials (Acute Heart Failure)

Study/PhaseDosing Regimen (Intravenous Infusion)Key Hemodynamic and Echocardiographic FindingsReference
Phase II (HORIZON-HF)0.5, 1.0, and 1.5 µg/kg/min for 6 hoursDose-dependent decrease in Pulmonary Capillary Wedge Pressure (PCWP); increase in systolic blood pressure.[1][1]
Phase II0.5 and 1.0 µg/kg/min for 24 hoursImproved E/e' ratio (diastolic function); increased stroke volume index; decreased heart rate.[15][15]
Phase IIb (SEISMiC)1.0 µg/kg/minIncreased systolic blood pressure; improved cardiac output and renal function.[8][8]
Phase I-II0.005 - 5.0 µg/kg/min (1-hour infusions)Enhanced contractility at doses ≥ 1 µg/kg/min.[12][12]

Experimental Protocols

General Protocol for In Vivo Assessment of Istaroxime in a Rodent Model of Heart Failure

  • Animal Model Induction: Induce heart failure in the chosen rodent model (e.g., myocardial infarction via coronary artery ligation, pressure overload via transverse aortic constriction). Allow sufficient time for the heart failure phenotype to develop and stabilize.

  • Animal Preparation:

    • Anesthetize the animal using a consistent and appropriate anesthetic regimen (e.g., isoflurane inhalation, intraperitoneal ketamine/xylazine).

    • Monitor core body temperature and maintain it at 37°C using a heating pad.

    • For intravenous drug administration, cannulate a suitable vein (e.g., jugular, femoral, or tail vein).

    • For hemodynamic monitoring, insert a pressure-volume catheter into the left ventricle via the carotid artery.

  • Baseline Measurements: Allow the animal to stabilize after surgical preparation. Record baseline hemodynamic parameters (e.g., heart rate, blood pressure, left ventricular systolic and diastolic pressures, dP/dtmax, dP/dtmin) and/or echocardiographic parameters for a defined period.

  • Istaroxime Administration:

    • Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline).

    • Administer Istaroxime via continuous intravenous infusion using a syringe pump.

    • Begin with a predetermined dose based on literature and dose-response studies.

  • Data Acquisition: Continuously record hemodynamic and/or echocardiographic data throughout the infusion period and for a specified duration after the infusion is stopped to observe the dissipation of effects.

  • Data Analysis: Analyze the changes in measured parameters from baseline and compare between the Istaroxime-treated group and a vehicle-treated control group.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal according to approved protocols and collect heart tissue for further molecular or histological analysis if required.

Visualizations

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Decreases Efflux NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Ca ↑ Cytosolic Ca2+ NCX->Intracellular_Ca Intracellular_Na->NCX Reduces Ca2+ Efflux SR_Ca_Uptake ↑ SR Ca2+ Uptake SERCA2a->SR_Ca_Uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Contraction Improved Contraction (Inotropy) Intracellular_Ca->Contraction Relaxation Improved Relaxation (Lusitropy) SR_Ca_Uptake->Relaxation

Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.

Experimental_Workflow A Induce Heart Failure in Animal Model B Animal Preparation & Anesthesia A->B C Surgical Instrumentation (Catheters) B->C D Record Baseline Hemodynamic/ Echocardiographic Data C->D E Administer Istaroxime or Vehicle (IV Infusion) D->E F Continuous Data Acquisition E->F G Post-Infusion Monitoring F->G H Data Analysis & Statistical Comparison G->H I Tissue Collection (Optional) H->I

Caption: General experimental workflow for in vivo Istaroxime studies.

Troubleshooting_Guide Start Start Troubleshooting Issue Issue Encountered? Start->Issue NoEffect Suboptimal or No Effect Issue->NoEffect Efficacy SideEffect Adverse Side Effects Issue->SideEffect Safety Dose Check Dosage: - Perform dose-response study NoEffect->Dose Injection Injection Site Reaction SideEffect->Injection GI Gastrointestinal Distress SideEffect->GI Stability Check Drug Stability: - Fresh solutions, proper storage Dose->Stability Model Verify Animal Model Suitability Stability->Model Concentration Dilute Drug Solution Use Central Line Injection->Concentration ReduceDose Reduce Dose or Infusion Rate GI->ReduceDose

Caption: Troubleshooting decision tree for Istaroxime experiments.

References

troubleshooting variability in Istaroxime hydrochloride SERCA2a activation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Istaroxime hydrochloride in SERCA2a activation assays. Variability in experimental results can arise from multiple factors, and this resource aims to help identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on SERCA2a?

This compound stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). Its primary mechanism involves relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[1][2] This action is independent of the cAMP/PKA signaling pathway.[1][3] By promoting the dissociation of PLB from SERCA2a, Istaroxime enhances the enzyme's ability to pump Ca2+ into the sarcoplasmic reticulum, thereby improving cardiac muscle relaxation (lusitropy) and contraction (inotropy).[1][3][4]

Q2: What are the expected effects of Istaroxime on SERCA2a kinetics?

Istaroxime typically increases the maximal velocity (Vmax) of SERCA2a's Ca2+ transport without significantly altering the enzyme's affinity for Ca2+ (Kd Ca2+).[1][5] However, the specific kinetic effects can vary depending on the experimental model (e.g., species, healthy vs. diseased tissue).[5][6] For instance, in some studies using guinea pig cardiac microsomes, Istaroxime was observed to decrease the Kd for Ca2+, indicating an increase in calcium affinity.[6]

Q3: Does the presence of phospholamban (PLB) influence the effect of Istaroxime?

Yes, the presence of PLB is crucial for the stimulatory effect of Istaroxime on SERCA2a.[1][7] In experimental systems where SERCA2a is expressed without PLB, Istaroxime has been shown to have no significant effect on its activity.[1] This underscores the importance of using an appropriate experimental model that includes the SERCA2a/PLB complex.

Q4: What is the dual mechanism of action of Istaroxime?

Istaroxime possesses a dual mechanism of action: it not only activates SERCA2a but also inhibits the Na+/K+-ATPase.[4][8] This dual action contributes to its overall therapeutic effects. When designing experiments focused specifically on SERCA2a activation, it is important to be aware of and potentially control for the effects on the Na+/K+-ATPase.

Troubleshooting Guide

Issue 1: High Variability in Replicate Measurements
Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and practice consistent, careful pipetting techniques, especially for viscous solutions or small volumes.
Reagent Instability Prepare fresh reagents, particularly ATP and NADH solutions, for each experiment. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.[9][10]
Temperature Fluctuations Ensure all assay components and the reaction plate are maintained at a constant, optimal temperature (typically 37°C) throughout the assay.[10]
Well-to-Well Variation in Plate Readers Check the plate reader for uniformity. If "edge effects" are suspected, avoid using the outer wells of the plate for critical samples.
Issue 2: Lower than Expected SERCA2a Activation by Istaroxime
Potential Cause Troubleshooting Step
Suboptimal Istaroxime Concentration Perform a dose-response curve to determine the optimal concentration of Istaroxime for your specific experimental system. The effective concentration can vary between species and tissue preparations.[1][6]
Poor Quality of Microsomal Preparation The integrity of the cardiac microsomes is critical. Ensure the preparation protocol effectively isolates sarcoplasmic reticulum vesicles with functional SERCA2a/PLB complexes. Contamination with other ATPases can interfere with the assay.[11]
Incorrect Assay Buffer Composition Verify the pH, ionic strength, and concentrations of all buffer components, including Mg2+ and Ca2+. The free Ca2+ concentration is a critical parameter and should be carefully controlled using a calcium-EGTA buffer system.
Low Phospholamban (PLB) Expression/Presence Confirm the presence and expression level of PLB in your microsomal preparation, as it is essential for Istaroxime's mechanism of action.[1]
Issue 3: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step
Inaccurate Serial Dilutions Carefully prepare serial dilutions of this compound. Use appropriate solvents and ensure complete dissolution at each step.
Data Analysis Errors Use appropriate non-linear regression models to fit the dose-response data and calculate parameters like EC50. Ensure the baseline and maximal responses are well-defined.[12]
Assay Incubation Time Optimize the incubation time for Istaroxime with the microsomal preparation to ensure equilibrium is reached before initiating the assay.
Solvent Effects Ensure the final concentration of the solvent used to dissolve Istaroxime (e.g., DMSO) is consistent across all wells and does not exceed a level that affects SERCA2a activity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Istaroxime's effect on SERCA2a activity. Note the variability across different experimental conditions.

Table 1: Effect of Istaroxime on SERCA2a Vmax

Experimental ModelIstaroxime Concentration% Increase in Vmax (Mean ± SEM)Reference
Healthy Dog Cardiac SR Vesicles100 nM28 ± 5%[1]
Failing Dog Cardiac SR Vesicles1 nM34 ± 6%[1]
STZ Diabetic Rat Cardiac Homogenates500 nM25%[5][12]
Aortic-Banded Guinea Pig LV Microsomes100 nM17%[13]

Table 2: Effect of Istaroxime on SERCA2a Kd for Ca2+

Experimental ModelIstaroxime ConcentrationChange in Kd Ca2+ (nM) (Mean ± SEM)Reference
Healthy Dog Cardiac SR Vesicles100 nMNo significant change[1]
Failing Dog Cardiac SR Vesicles1 nMNo significant change[1]
STZ Diabetic Rat Cardiac Homogenates500 nMNo significant change[5][12]
Healthy Guinea Pig Cardiac Microsomes100 nM~20% decrease[6]

Experimental Protocols

Protocol 1: SERCA2a ATPase Activity Assay (³²P-ATP Hydrolysis)

This method measures the rate of ATP hydrolysis by SERCA2a, which is directly proportional to its pumping activity.

Materials:

  • Cardiac microsomal preparation

  • This compound stock solution

  • Assay buffer (e.g., 50 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

  • CaCl₂ solution to achieve desired free Ca²⁺ concentrations

  • [γ-³²P]ATP

  • Quenching solution (e.g., trichloroacetic acid with activated charcoal)

  • Scintillation fluid and counter

Procedure:

  • Prepare cardiac microsomal vesicles from heart tissue homogenates.

  • Pre-incubate the microsomes with varying concentrations of this compound or vehicle control for a specified time at 4°C.[1]

  • Prepare a reaction mixture containing the assay buffer and a range of free Ca²⁺ concentrations.

  • Initiate the reaction by adding the pre-incubated microsomes to the reaction mixture, followed by the addition of [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Separate the unreacted [γ-³²P]ATP from the released ³²P-inorganic phosphate by centrifugation.

  • Measure the radioactivity of the supernatant using a scintillation counter.

  • Determine SERCA2a-specific activity by subtracting the activity measured in the presence of a specific SERCA inhibitor (e.g., thapsigargin or cyclopiazonic acid).[1][6]

  • Plot the SERCA2a activity against the free Ca²⁺ concentration and fit the data to a sigmoidal curve to determine Vmax and Kd Ca²⁺.[1][12]

Protocol 2: SERCA2a Calcium Uptake Assay

This assay directly measures the uptake of radioactive calcium (⁴⁵Ca²⁺) into sarcoplasmic reticulum vesicles.

Materials:

  • Cardiac microsomal preparation

  • This compound stock solution

  • Uptake buffer (similar to ATPase assay buffer, but with a Ca²⁺/EGTA buffering system)

  • ⁴⁵CaCl₂

  • ATP

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

  • Wash buffer (e.g., ice-cold buffer without ATP)

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate cardiac microsomes with this compound or vehicle.

  • Prepare the uptake buffer containing a defined free Ca²⁺ concentration and ⁴⁵CaCl₂.

  • Initiate the uptake reaction by adding ATP to the mixture of microsomes and uptake buffer at 37°C.

  • At various time points, take aliquots of the reaction mixture and rapidly filter them through the nitrocellulose filters.

  • Immediately wash the filters with ice-cold wash buffer to remove external ⁴⁵Ca²⁺.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity retained on the filters, which represents the amount of ⁴⁵Ca²⁺ taken up by the vesicles.

  • Plot the ⁴⁵Ca²⁺ uptake over time to determine the initial rate of uptake.

  • Perform the assay at various free Ca²⁺ concentrations to determine the Vmax and Kd of Ca²⁺ uptake.[1]

Visualizations

Istaroxime_SERCA2a_Pathway cluster_SR Sarcoplasmic Reticulum Lumen cluster_Cytosol Cytosol Ca_SR Ca²⁺ Ca_Cyto Ca²⁺ SERCA2a SERCA2a Ca_Cyto->SERCA2a Binds Istaroxime Istaroxime hydrochloride PLB Phospholamban (PLB) (Inhibitory) Istaroxime->PLB Relieves Inhibition PLB->SERCA2a Inhibits SERCA2a->Ca_SR Pumps Ca²⁺

Caption: Mechanism of this compound action on SERCA2a.

Troubleshooting_Workflow Start Start: Inconsistent SERCA2a Assay Results Check_Reagents Check Reagent Preparation & Stability (ATP, Buffers, Istaroxime) Start->Check_Reagents Check_Microsomes Evaluate Microsomal Preparation Quality (Integrity, PLB presence) Start->Check_Microsomes Check_Protocol Review Assay Protocol (Temperatures, Times, Concentrations) Start->Check_Protocol Check_Instrument Verify Instrument Settings & Calibration (Plate Reader, Pipettes) Start->Check_Instrument Check_Data_Analysis Review Data Analysis Method (Curve fitting, Controls) Start->Check_Data_Analysis Resolved Issue Resolved Check_Reagents->Resolved Check_Microsomes->Resolved Check_Protocol->Resolved Check_Instrument->Resolved Check_Data_Analysis->Resolved

Caption: Troubleshooting workflow for Istaroxime SERCA2a assays.

References

Technical Support Center: Istaroxime Hydrochloride Dose-Response Curve Optimization in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Istaroxime hydrochloride in cancer cell line studies. The information is designed to assist in the optimization of dose-response curves and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cancer cells?

A1: this compound primarily acts as an inhibitor of the Na+/K+ ATPase pump.[1][2] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and activation of caspase-3, a key enzyme in the apoptotic pathway.[1][3][4] Additionally, Istaroxime has been shown to suppress the expression of the oncoprotein c-Myc, reorganize the actin cytoskeleton, and activate RhoA signaling in prostate cancer cells.[1][3][4] More recent studies suggest it may also act as a Topoisomerase I inhibitor.[5]

Q2: What are typical starting concentrations for this compound in dose-response experiments?

A2: Based on published data, the half-maximal inhibitory concentration (IC50) of Istaroxime can vary significantly depending on the cancer cell line and the duration of exposure. For initial experiments, a broad concentration range is recommended, spanning from nanomolar to micromolar concentrations. For specific cell lines, reported IC50 values after 72 hours of treatment are approximately 2 µM for A549 (lung cancer), 12 µM for MCF7 (breast cancer), and 16 µM for PC3 (prostate cancer).[5] In other studies, a concentration of 5 µM has been effectively used to induce apoptosis in DU145 prostate cancer cells over a 24-hour period.[3][4]

Q3: How long should I incubate the cancer cells with this compound?

A3: The incubation time is a critical parameter that can influence the observed dose-response relationship. Studies have reported significant effects with incubation times ranging from 24 to 72 hours.[3][5] A 24-hour treatment has been sufficient to induce apoptosis and caspase-3 activation in DU145 prostate cancer cells.[3][4] A 72-hour exposure was used to determine the IC50 values in A549, MCF7, and PC3 cell lines.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.

Q4: What are the known signaling pathways affected by this compound in cancer cells?

A4: this compound impacts several signaling pathways in cancer cells. The primary pathway involves the inhibition of the Na+/K+ ATPase.[1][2] This leads to downstream effects on pathways controlling apoptosis, such as the activation of caspase-3.[1][3][4] Furthermore, it has been shown to down-regulate the c-Myc oncoprotein and modulate actin cytoskeleton dynamics through the activation of RhoA signaling.[1][3][4] In prostate cancer cells, Istaroxime has also been found to inhibit cell motility by down-regulating Orai1 and Stim1 expression, which are involved in store-operated calcium entry (SOCE), and by reducing the phosphorylation of Focal Adhesion Kinase (FAK).[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant dose-response effect observed - Istaroxime concentration is too low- Incubation time is too short- Cell line is resistant to Istaroxime- Inactive compound- Expand the concentration range to higher micromolar levels.- Increase the incubation time (e.g., up to 72 hours).- Verify the sensitivity of your cell line with a positive control.- Confirm the activity of the Istaroxime stock solution.
Steep or shallow dose-response curve - Inappropriate concentration range- Assay limitations- Adjust the drug concentrations to better capture the transition phase of the curve.- Ensure the assay signal is within the linear range of detection. A Hill slope significantly different from 1.0 may indicate complex biological interactions.
Inconsistent results between experiments - Variation in cell passage number- Differences in reagent lots (e.g., serum)- Inconsistent incubation conditions- Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in experiments.- Maintain consistent temperature, humidity, and CO2 levels in the incubator.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Lung Cancer722[5]
MCF7Breast Cancer7212[5]
PC3Prostate Cancer7216[5]
DU145Prostate Cancer24~5 (effective concentration)[3][4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation

1. Cell Seeding:

  • Harvest cancer cells during their logarithmic growth phase.
  • Perform a cell count and assess viability using a method such as trypan blue exclusion.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
  • Perform a serial dilution of the Istaroxime stock solution to create a range of working concentrations.
  • Add the desired concentrations of Istaroxime (typically in a small volume, e.g., 10 µL, to each well). Include vehicle-only control wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the logarithm of the Istaroxime concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.

Mandatory Visualizations

Istaroxime_Signaling_Pathway Istaroxime Istaroxime hydrochloride NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits cMyc c-Myc Expression Istaroxime->cMyc Suppresses RhoA RhoA Activation Istaroxime->RhoA Orai1_Stim1 Orai1/Stim1 Expression Istaroxime->Orai1_Stim1 Down-regulates FAK FAK Phosphorylation Istaroxime->FAK Reduces Apoptosis Apoptosis NaK_ATPase->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Actin Actin Cytoskeleton Reorganization RhoA->Actin Cell_Motility Cell Motility Orai1_Stim1->Cell_Motility Inhibits FAK->Cell_Motility Inhibits

Caption: Signaling pathways affected by this compound in cancer cells.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Istaroxime Serial Dilutions Cell_Seeding->Drug_Dilution Treatment 4. Treat Cells & Incubate (24-72h) Drug_Dilution->Treatment Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis 6. Measure Absorbance & Analyze Data Viability_Assay->Data_Analysis IC50 7. Determine IC50 Value Data_Analysis->IC50

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting_Tree Start Inconsistent Dose-Response Curve Results Check_Variability High variability between replicates? Start->Check_Variability Check_Effect No significant effect observed? Check_Variability->Check_Effect No Sol_Variability Review cell seeding technique and pipetting accuracy. Consider plate edge effects. Check_Variability->Sol_Variability Yes Check_Curve_Shape Steep or shallow curve? Check_Effect->Check_Curve_Shape No Sol_No_Effect Increase drug concentration range and/or incubation time. Verify cell line sensitivity. Check_Effect->Sol_No_Effect Yes Sol_Curve_Shape Adjust concentration series to better define the curve. Check assay's linear range. Check_Curve_Shape->Sol_Curve_Shape Yes Sol_Consistent_Error Investigate cell passage number, reagent lot consistency, and incubator conditions. Check_Curve_Shape->Sol_Consistent_Error No (Consistent issue)

Caption: Troubleshooting decision tree for dose-response experiments.

References

Technical Support Center: Istaroxime Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions when administering Istaroxime hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel intravenous agent with luso-inotropic properties, meaning it enhances both the contraction and relaxation of the heart muscle.[1] Its dual mechanism of action involves the inhibition of the Na+/K+ ATPase and the stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA2a).[1][2][3] By inhibiting the Na+/K+ pump, Istaroxime increases intracellular calcium, and by stimulating SERCA2a, it improves the reuptake of calcium into the sarcoplasmic reticulum during diastole.[2][4][5][6] This combined action improves systolic and diastolic function with a reduced risk of arrhythmias compared to other inotropic agents.[1][2]

Q2: Have injection site reactions been observed with this compound?

A2: Yes, pain and irritation at the injection site have been reported as side effects in clinical trials of Istaroxime.[7][8][9] While specific data on injection site reactions in animal models is limited in the provided search results, it is a potential adverse event to monitor during preclinical studies.

Q3: What are the common causes of injection site reactions with parenteral drug administration?

A3: Injection site reactions can be caused by a variety of factors, including the physicochemical properties of the drug formulation (e.g., pH, osmolality, excipients), the injection technique (e.g., needle size, injection speed, injection volume), and the physiological response of the animal model to the drug or vehicle.[10][11] For hydrochloride salts, certain excipients can induce disproportionation, leading to the precipitation of the free base and potential irritation.[12]

Q4: What formulation strategies can be employed to minimize injection site reactions with this compound?

A4: To minimize injection site reactions, consider the following formulation strategies:

  • pH Adjustment: Ensure the pH of the formulation is as close to physiological pH (around 7.4) as possible to reduce irritation.[13]

  • Tonicity: Formulate an isotonic solution to prevent pain and tissue damage.[14] Common tonicity-adjusting agents include dextrose and mannitol.[14]

  • Excipient Selection:

    • Avoid excipients known to cause irritation. For example, some studies suggest polysorbate 20 may be less painful than polysorbate 80.[10]

    • For hydrochloride salts, be cautious with excipients containing carboxylate groups, such as magnesium stearate, sodium croscarmellose, and sodium stearyl fumarate, as they can induce disproportionation.[12]

    • Consider the use of solubilizing agents like polyethylene glycols (PEGs) or cyclodextrins to improve solubility and potentially reduce local drug concentration at the injection site.[13][14][15]

  • Encapsulation: Liposomal formulations have been designed to minimize the side effect of pain at the injection site.[1]

Troubleshooting Guides

Issue: Observation of erythema, edema, or pain at the injection site.

Troubleshooting Steps:

  • Review Formulation:

    • pH and Osmolality: Verify that the pH and osmolality of your this compound formulation are within a physiologically tolerable range.

    • Excipients: Evaluate the excipients in your formulation for known irritant properties.[10][12] Consider replacing potentially problematic excipients.

  • Refine Injection Technique:

    • Injection Volume: Limit the volume administered to a single site. For subcutaneous injections, a maximum of 2 mL per site is a general guideline, though this may vary with the animal model.[16]

    • Needle Size: Use the smallest gauge needle appropriate for the viscosity of the formulation and the animal model.[17]

    • Injection Speed: Administer the injection slowly and steadily to allow for tissue accommodation.

    • Site Rotation: Rotate injection sites for subsequent administrations to prevent cumulative irritation.[17][18]

  • Post-Injection Care:

    • Applying a cold compress to the area a few hours after injection may help reduce swelling.[16][18] Avoid applying compresses immediately after the injection.[16]

  • Consider a Different Route of Administration: If subcutaneous or intramuscular administration consistently results in severe reactions, evaluate if intravenous administration is a feasible alternative for your experimental goals, as this bypasses local tissue effects.

Quantitative Data

Table 1: Summary of Istaroxime Doses Used in Animal Models

Animal ModelRoute of AdministrationDoseObserved EffectsReference
Dogs (Chronic Ischemic HF)IV0.5-5 µg/kg for 1 hIncreased LV ejection fraction, decreased LV end-systolic/diastolic volumes, improved myocardial relaxation.[19]
Dogs (Anesthetized Control)IV3 µg/kg/minIncreased LV contractility and relaxation.[20]
Dogs (Anesthetized CAVB)IV3 µg/kg/minIncreased LV contractility and relaxation.[20]
Rats (Diabetic Cardiomyopathy)IV Infusion0.11 mg/kg/min for 15 minReduced diastolic dysfunction.[2][21]
Hamsters (Cardiomyopathic)Oral30 mg/5 mL/kg/dayProlonged survival rate.[22]

Table 2: Template for Documenting Injection Site Reactions in Animal Models

Animal IDFormulation Details (Vehicle, pH, etc.)Injection SiteInjection Volume (mL)Needle GaugeObservation TimeErythema Score (0-4)Edema Score (0-4)Other Observations

Scoring system to be defined by the institutional animal care and use committee (IACUC) protocol.

Experimental Protocols

Protocol: Subcutaneous Administration of this compound in a Rodent Model with Minimized Injection Site Reactions

  • Formulation Preparation:

    • Prepare the this compound formulation in a sterile, isotonic vehicle with a pH adjusted to be as close to 7.4 as possible.

    • Consider using excipients with a good safety profile for parenteral administration, such as polyethylene glycol 300 (PEG300) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]

    • Warm the formulation to room temperature before administration if it has been refrigerated.[10]

  • Animal Preparation:

    • Acclimatize the animal to the handling and restraint procedures to minimize stress.

    • Prepare the injection site by gently parting the fur. Aseptic technique is recommended.

  • Injection Procedure:

    • Select an appropriate injection site with adequate subcutaneous space, such as the dorsal thoracic region. Rotate sites for repeated dosing.[17]

    • Use a new, sterile, small-gauge needle (e.g., 27-30G) for each injection.

    • Gently lift a fold of skin and insert the needle at a 45° angle.[17]

    • Inject the formulation slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds. Do not massage the area.[16]

  • Post-Injection Monitoring:

    • Observe the animal for any immediate signs of distress.

    • Monitor the injection site at predefined intervals (e.g., 1, 4, 24, and 48 hours post-injection) for signs of erythema, edema, and pain.

    • Score and document any observed reactions according to your IACUC-approved protocol.

Visualizations

Istaroxime_Signaling_Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) (Inhibitory) Istaroxime->PLB Relieves Inhibition Intracellular_Na ↑ Intracellular Na+ SR_Ca_Uptake ↑ SR Ca2+ Uptake SERCA2a->SR_Ca_Uptake Mediates PLB->SERCA2a Inhibits NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Drives Intracellular_Ca_Systole ↑ Systolic Ca2+ NCX->Intracellular_Ca_Systole Increases Contractility ↑ Contractility (Inotropy) Intracellular_Ca_Systole->Contractility Leads to Relaxation ↑ Relaxation (Lusitropy) SR_Ca_Uptake->Relaxation Leads to

Caption: Istaroxime's dual mechanism of action.

Experimental_Workflow start Start: Hypothesis Formulation affects ISRs formulation Formulation Preparation (Varying Excipients, pH) start->formulation animal_groups Animal Group Assignment (e.g., Vehicle, Formulation A, B) formulation->animal_groups administration Subcutaneous Administration (Standardized Technique) animal_groups->administration monitoring Injection Site Monitoring (Erythema, Edema Scoring) administration->monitoring data_collection Data Collection & Analysis monitoring->data_collection conclusion Conclusion Identify optimal formulation data_collection->conclusion

Caption: Workflow for assessing injection site reactions.

ISR_Factors ISR Injection Site Reaction (ISR) Formulation Formulation Properties Formulation->ISR pH pH Formulation->pH Osmolality Osmolality Formulation->Osmolality Excipients Excipients Formulation->Excipients Technique Injection Technique Technique->ISR Volume Volume Technique->Volume Speed Speed Technique->Speed Needle Needle Size Technique->Needle Animal Animal-Specific Factors Animal->ISR Species Species/Strain Animal->Species Sensitivity Individual Sensitivity Animal->Sensitivity

Caption: Factors contributing to injection site reactions.

References

addressing gastrointestinal side effects of Istaroxime hydrochloride in preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during preclinical trials of Istaroxime hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in preclinical models?

A1: Based on clinical trial data, the most commonly reported GI side effects in humans include nausea, vomiting, and abdominal pain. These effects are observed to be dose-dependent. Therefore, in preclinical animal models, researchers should be vigilant for signs of nausea (e.g., pica in rodents, conditioned taste aversion), emesis (in species that can vomit, such as ferrets or dogs), and discomfort that may manifest as changes in posture or activity levels.

Q2: What is the proposed mechanism behind Istaroxime-induced gastrointestinal side effects?

A2: The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump in the gastrointestinal tract. This pump is crucial for maintaining cellular ion gradients. Its inhibition can disrupt normal physiological processes in various cell types within the GI system, including enteric neurons and smooth muscle cells, potentially leading to altered motility and sensation. The contribution of SERCA2a (Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a) activation to GI effects is less clear but may involve alterations in intracellular calcium signaling within GI smooth muscle.

Q3: At what dose levels are gastrointestinal side effects likely to be observed in preclinical studies?

Q4: Are there any known strategies to mitigate Istaroxime-induced gastrointestinal side effects?

A4: One potential strategy that has been explored is the development of a liposomal formulation of Istaroxime. This approach aims to alter the drug's distribution and local concentrations, potentially reducing its direct impact on the GI tract while maintaining its therapeutic effects on the heart.

Troubleshooting Guides

This section provides guidance on how to address specific GI-related issues that may arise during your experiments.

Table 1: Troubleshooting Istaroxime-Induced Gastrointestinal Side Effects in Preclinical Models

Observed Issue Potential Cause Recommended Action(s) Expected Outcome
Reduced Food and Water Intake Nausea, malaise1. Implement a detailed nausea assessment protocol (e.g., pica behavior, kaolin consumption for rodents). 2. Consider co-administration with a standard anti-emetic (e.g., ondansetron) as a control arm to confirm drug-induced nausea. 3. Perform dose-response studies to identify a therapeutic window with minimal nausea.Differentiation between general toxicity and specific nausea-related effects. Identification of a tolerable dose range.
Emesis (in relevant species, e.g., ferrets, dogs) Direct effect on the chemoreceptor trigger zone (CTZ) or peripheral effects on the GI tract.1. Quantify the frequency and volume of emetic episodes in a dose-dependent manner. 2. Pre-treat with antagonists for known emetic pathways (e.g., 5-HT3, NK1 receptors) to investigate the underlying mechanism.Characterization of the emetic potential of Istaroxime and elucidation of the involved pathways.
Altered Gastrointestinal Motility (Diarrhea or Constipation) Disruption of normal enteric nervous system function and/or smooth muscle contractility due to Na+/K+-ATPase inhibition.1. Conduct a charcoal meal transit study or use wireless motility capsules to quantify the effect on gastric emptying and intestinal transit time. 2. Perform ex vivo organ bath studies on isolated intestinal segments to assess direct effects on smooth muscle contractility.Quantitative data on the pro- or anti-kinetic effects of Istaroxime. Understanding of the direct versus systemic effects on GI motility.
Abdominal Cramping or Discomfort (observed as abnormal posturing) Smooth muscle spasms or altered visceral sensation.1. Monitor and score animal behavior for signs of pain or distress. 2. Consider co-administration with an analgesic in a separate study arm to assess if it alleviates the signs of discomfort without affecting the primary study endpoints.Assessment of the potential for Istaroxime to induce visceral pain and exploration of potential management strategies.

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying and Intestinal Transit (Rodent Model)

  • Animal Model: Male/Female Sprague-Dawley rats (200-250g).

  • Acclimation: Acclimate animals for at least 7 days with free access to food and water.

  • Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle control intravenously at the desired dose(s).

  • Marker Administration: 30 minutes after drug administration, orally administer 1.5 ml of a non-absorbable marker (e.g., 10% activated charcoal in 5% gum acacia).

  • Euthanasia and Tissue Collection: 60 minutes after charcoal administration, euthanize the animals by CO2 asphyxiation.

  • Measurement: Carefully dissect the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Calculate the intestinal transit as a percentage of the total length of the small intestine. Gastric emptying can be assessed by measuring the amount of charcoal remaining in the stomach.

Protocol 2: Assessment of Nausea-Like Behavior (Pica Model in Rats)

  • Animal Model: Male/Female Wistar rats (250-300g).

  • Housing: House animals individually in cages with a known quantity of a non-nutritive substance (e.g., kaolin clay) in a separate food cup.

  • Baseline Measurement: Measure baseline kaolin consumption for 2-3 days before the start of the experiment.

  • Drug Administration: Administer this compound or vehicle control intravenously at the desired dose(s).

  • Measurement: Measure the amount of kaolin consumed over a 24-hour period following drug administration.

  • Analysis: An increase in kaolin consumption compared to baseline and vehicle-treated animals is indicative of pica, a nausea-like behavior.

Visualizations

Signaling Pathways and Experimental Workflows

Istaroxime_GI_Side_Effects_Pathway cluster_drug This compound cluster_mechanism Mechanism of Action cluster_cellular Cellular Effects in GI Tract cluster_physiological Physiological Consequences cluster_symptoms Observed Side Effects Istaroxime Istaroxime NKA_Inhibition Na+/K+-ATPase Inhibition Istaroxime->NKA_Inhibition SERCA_Activation SERCA2a Activation Istaroxime->SERCA_Activation Ion_Imbalance Altered Ion Gradients (↑ intracellular Na+) NKA_Inhibition->Ion_Imbalance Ca_Homeostasis Altered Ca2+ Homeostasis SERCA_Activation->Ca_Homeostasis ENS_Dysfunction Enteric Nervous System Dysfunction Ion_Imbalance->ENS_Dysfunction Smooth_Muscle_Alteration Altered Smooth Muscle Contractility Ca_Homeostasis->Smooth_Muscle_Alteration Nausea Nausea & Vomiting ENS_Dysfunction->Nausea Motility_Changes Altered Motility ENS_Dysfunction->Motility_Changes Smooth_Muscle_Alteration->Motility_Changes

Caption: Proposed signaling pathway for Istaroxime-induced GI side effects.

GI_Effects_Workflow start Start: Preclinical Study with Istaroxime dose_selection Dose Range Finding Study start->dose_selection observe_gi Observe for GI Side Effects (Nausea, Emesis, Altered Motility) dose_selection->observe_gi no_effects No Significant GI Effects observe_gi->no_effects effects_present GI Effects Observed observe_gi->effects_present report Report Findings no_effects->report quantify Quantitative Assessment (Pica, Motility Assays) effects_present->quantify mechanism Mechanism Investigation (Receptor Antagonists, Ex Vivo Studies) quantify->mechanism mechanism->report

Caption: Experimental workflow for assessing GI side effects of Istaroxime.

Troubleshooting_Tree start GI Side Effect Observed? is_nausea Is it Nausea-like? (Pica, Conditioned Taste Aversion) start->is_nausea Yes is_motility Is it a Motility Issue? (Diarrhea, Constipation) start->is_motility No is_nausea->is_motility No nausea_protocol Implement Pica/Kaolin Assay. Consider Anti-emetic Controls. is_nausea->nausea_protocol Yes motility_protocol Conduct Charcoal Meal Study. Assess Gastric Emptying. is_motility->motility_protocol Yes end Characterize and Mitigate Side Effect is_motility->end No dose_response Perform Dose-Response Study to find Therapeutic Window. nausea_protocol->dose_response ex_vivo Conduct Ex Vivo Muscle Strip Contractility Studies. motility_protocol->ex_vivo dose_response->end ex_vivo->end

Caption: Troubleshooting decision tree for Istaroxime's GI side effects.

Technical Support Center: Optimizing Therapeutic Index of Istaroxime Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the therapeutic index of Istaroxime hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Istaroxime and its derivatives?

A1: Istaroxime exhibits a dual mechanism of action. It is a positive inotropic agent that increases myocardial contractility through the inhibition of the Na+/K+-ATPase pump. Concurrently, it facilitates myocardial relaxation (lusitropy) by activating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), which enhances calcium reuptake from the cytoplasm. Some derivatives, like PST3093, have been developed to be selective SERCA2a activators, devoid of Na+/K+-ATPase inhibitory activity.[1][2][3]

Q2: What are the key advantages of Istaroxime over traditional inotropic agents?

A2: Compared to conventional inotropes, Istaroxime demonstrates a lower arrhythmogenic potential.[4] Clinical studies have shown it can increase systolic blood pressure and cardiac function without significantly increasing heart rate or the incidence of clinically significant cardiac arrhythmias.[5]

Q3: What are the common adverse effects observed with Istaroxime administration in clinical trials?

A3: The most frequently reported adverse events are dose-related and include pain at the infusion site, nausea, and vomiting.[4]

Q4: Are there any Istaroxime derivatives with an improved therapeutic index?

A4: Yes, PST3093, a metabolite of Istaroxime, is a selective SERCA2a activator that does not inhibit Na+/K+-ATPase.[1][6] This selectivity may contribute to a more favorable safety profile, particularly regarding the potential for arrhythmias associated with Na+/K+-ATPase inhibition. Preclinical studies suggest PST3093 has a longer half-life and lower acute toxicity compared to Istaroxime.[2][3][7]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Unexpected cell toxicity in cardiomyocyte culture. 1. High concentration of the compound. 2. Off-target effects. 3. Poor cell health prior to experiment.1. Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. 2. Use selective inhibitors for other ion channels to rule out off-target effects. 3. Ensure cardiomyocytes are healthy and beating synchronously before adding the compound.
Inconsistent results in SERCA2a or Na+/K+-ATPase activity assays. 1. Improper sample preparation. 2. Incorrect buffer composition. 3. Inaccurate protein quantification.1. Follow the detailed protocols for tissue homogenization and microsome isolation meticulously.[8][9] 2. Double-check the concentrations of all buffer components, especially ATP and ions like Ca2+, K+, and Mg2+. 3. Use a reliable protein quantification method, such as the Bradford assay, before starting the enzymatic reaction.
Difficulty in detecting a lusitropic effect (improved relaxation) in isolated cardiomyocytes. 1. The derivative may be a more potent inotrope than lusitrope at the tested concentration. 2. The experimental setup may not be sensitive enough to detect changes in relaxation parameters.1. Test a range of concentrations to identify the optimal dose for observing lusitropic effects. 2. Utilize high-resolution imaging techniques to precisely measure cardiomyocyte relaxation kinetics.
Ex Vivo and In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Arrhythmias observed in Langendorff-perfused heart preparations. 1. High concentration of the compound leading to excessive Na+/K+-ATPase inhibition. 2. Ischemia-reperfusion injury during heart isolation.1. Reduce the concentration of the Istaroxime derivative. 2. For derivatives that are not selective SERCA2a activators, consider co-administration of an anti-arrhythmic agent. 3. Ensure rapid and efficient cannulation of the aorta to minimize ischemic time.[10]
Injection site irritation or pain in animal models. 1. High concentration or pH of the infused solution. 2. Use of short intravenous catheters.1. Optimize the formulation of the drug product to ensure it is isotonic and at a physiological pH. 2. In clinical settings, the use of a peripheral long line or a central line has been suggested to mitigate this issue.[4]
Gastrointestinal side effects (nausea, vomiting) in animal models. 1. A known side effect of Istaroxime.1. Administer an antiemetic prior to the infusion of the Istaroxime derivative. 2. Explore alternative routes of administration if feasible for the specific derivative.

Data Presentation

Table 1: Hemodynamic Effects of Intravenous Istaroxime in Patients with Acute Heart Failure (HORIZON-HF study)

ParameterPlacebo (n=30)Istaroxime 0.5 µg/kg/min (n=30)Istaroxime 1.0 µg/kg/min (n=30)Istaroxime 1.5 µg/kg/min (n=30)
Change in PCWP (mmHg) at 6h 0.0 ± 3.6-3.2 ± 6.8-3.3 ± 5.5-4.7 ± 5.9
Change in Systolic BP (mmHg) at 6h --Increase (p=0.005)Increase (p<0.001)
Change in Heart Rate (bpm) at 6h -Decrease (p=0.008)Decrease (p=0.02)Decrease (p=0.006)
Change in Cardiac Index (L/min/m²) at 6h -No significant changeNo significant changeIncrease (p=0.04)

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data adapted from[4][5].

Table 2: Adverse Events in a Phase II Study of Istaroxime in Acute Heart Failure

Adverse EventPlaceboIstaroxime 0.5 µg/kg/minIstaroxime 1.0 µg/kg/min
Gastrointestinal Events 5%10%35%
Pain at Infusion Site Reported, less frequentMore frequent, associated with short cathetersMore frequent, associated with short catheters
Cardiovascular Events 23%10%18%

Data adapted from[11].

Experimental Protocols

Protocol 1: SERCA2a ATPase Activity Assay

This protocol is adapted from methodologies used in preclinical studies of Istaroxime and its derivatives.[8][12]

Objective: To determine the effect of Istaroxime derivatives on SERCA2a activity in cardiac microsomes.

Materials:

  • Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes.

  • Assay buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

  • [γ-32P]ATP.

  • Cyclopiazonic acid (CPA) - a specific SERCA inhibitor.

  • Istaroxime derivative solutions of varying concentrations.

  • Scintillation counter.

Procedure:

  • Prepare cardiac SR microsomes from ventricular tissue by differential centrifugation.

  • Determine the protein concentration of the microsomal preparation.

  • Pre-incubate the microsomes with the Istaroxime derivative at various concentrations for 5 minutes at 4°C.

  • Initiate the reaction by adding [γ-32P]ATP to the assay buffer containing the microsomes and the test compound.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

  • Separate the unreacted [γ-32P]ATP from the released 32Pi by centrifugation.

  • Measure the radioactivity of the supernatant containing the 32Pi using a scintillation counter.

  • To determine the SERCA2a-specific activity, subtract the ATPase activity measured in the presence of 10 µM CPA from the total ATPase activity.

  • Plot the SERCA2a activity as a function of the Istaroxime derivative concentration to determine the EC50.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol is a generalized method based on colorimetric assays for Na+/K+-ATPase activity.[11][13][14]

Objective: To measure the inhibitory effect of Istaroxime derivatives on Na+/K+-ATPase activity.

Materials:

  • Tissue homogenate or purified Na+/K+-ATPase enzyme preparation.

  • Assay buffer (ouabain-free): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

  • Assay buffer (with ouabain): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM ouabain.

  • ATP solution.

  • Malachite green reagent for phosphate detection.

  • Istaroxime derivative solutions of varying concentrations.

  • Spectrophotometer.

Procedure:

  • Prepare two sets of reaction tubes: one with ouabain-free buffer (total ATPase activity) and one with ouabain-containing buffer (ouabain-insensitive ATPase activity).

  • Add the tissue homogenate or purified enzyme and the Istaroxime derivative at various concentrations to both sets of tubes.

  • Pre-incubate the mixtures at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to all tubes.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate (Pi) produced from ATP hydrolysis to form a colored complex.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

  • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

  • Plot the Na+/K+-ATPase activity as a function of the Istaroxime derivative concentration to determine the IC50.

Protocol 3: Langendorff Isolated Perfused Heart Preparation

This is a classic ex vivo model to assess the direct effects of drugs on cardiac function.[10][15][16][17]

Objective: To evaluate the inotropic and lusitropic effects and the arrhythmogenic potential of Istaroxime derivatives on an isolated heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, and temperature control).

  • Krebs-Henseleit buffer.

  • Surgical instruments for heart excision.

  • Intraventricular balloon catheter and pressure transducer.

  • ECG electrodes.

  • Data acquisition system.

  • Istaroxime derivative solutions.

Procedure:

  • Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Attach ECG electrodes to the heart to record electrical activity.

  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Introduce the Istaroxime derivative into the perfusate at increasing concentrations.

  • Record left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), the maximal rate of pressure decay (-dP/dtmin), heart rate, and ECG for any arrhythmias.

  • Analyze the data to determine the dose-response relationship for the inotropic, lusitropic, and arrhythmogenic effects of the compound.

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime Istaroxime Derivative NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Maintains Na+ gradient for Na_ion [Na+]i NaK_ATPase->Na_ion Increased [Na+]i Ca_channel L-type Ca2+ Channel Ca_ion [Ca2+]i NCX->Ca_ion Increased [Ca2+]i Ca_channel->Ca_ion Ca2+ influx SERCA2a SERCA2a SERCA2a->Ca_ion Ca2+ uptake Relaxation Myofilament Relaxation SERCA2a->Relaxation Ca2+ reuptake leads to PLB Phospholamban (PLB) PLB->SERCA2a Inhibits RyR Ryanodine Receptor (RyR) RyR->Ca_ion Ca2+ release Istaroxime_SR Istaroxime Derivative Istaroxime_SR->SERCA2a Stimulates Istaroxime_SR->PLB Relieves inhibition by Contraction Myofilament Contraction Ca_ion->Contraction

Caption: Signaling pathway of Istaroxime derivatives in cardiomyocytes.

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & TI Calculation Enzyme_Assays Enzymatic Assays (SERCA2a & Na+/K+-ATPase) Cardiomyocyte_Assays Isolated Cardiomyocyte Assays (Contractility & Electrophysiology) Enzyme_Assays->Cardiomyocyte_Assays Inform concentration selection Toxicity_Assays Cytotoxicity Assays Cardiomyocyte_Assays->Toxicity_Assays Assess cellular safety Langendorff Langendorff Isolated Heart (Inotropy, Lusitropy, Arrhythmia) Toxicity_Assays->Langendorff Guide initial ex vivo studies Animal_Models Animal Models of Heart Failure (e.g., conscious dogs, rodents) Langendorff->Animal_Models Inform in vivo dose selection Hemodynamics Hemodynamic Monitoring (BP, HR, Cardiac Output) Animal_Models->Hemodynamics Toxicity_Monitoring Toxicity Monitoring (Adverse Events) Animal_Models->Toxicity_Monitoring TI_Calculation Therapeutic Index Calculation (Toxic Dose / Efficacious Dose) Hemodynamics->TI_Calculation Toxicity_Monitoring->TI_Calculation

Caption: Experimental workflow for determining the therapeutic index.

References

Validation & Comparative

A Comparative Analysis of Istaroxime Hydrochloride and Levosimendan for the Treatment of Decompensated Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acutely decompensated heart failure (ADHF) is a life-threatening condition characterized by the rapid onset or worsening of heart failure symptoms, necessitating urgent medical intervention. The cornerstone of pharmacological management for patients with severe cardiac dysfunction and hypoperfusion often involves inotropic agents. However, traditional inotropes, such as catecholamines, can increase myocardial oxygen consumption and have been associated with adverse outcomes, including arrhythmias and increased mortality.[1] This has spurred the development of novel inotropic agents with alternative mechanisms of action.

This guide provides a detailed comparison of two such agents: istaroxime hydrochloride, a first-in-class luso-inotropic agent, and levosimendan, a calcium sensitizer. We will objectively evaluate their distinct mechanisms of action, compare their performance based on available clinical trial data, and detail the experimental protocols of key studies.

Mechanism of Action

The therapeutic effects of istaroxime and levosimendan stem from fundamentally different molecular interactions within the cardiac myocyte and vasculature.

Istaroxime: A Dual-Action Luso-Inotropic Agent

Istaroxime possesses a unique dual mechanism of action that enhances both cardiac contractility (inotropic effect) and relaxation (lusitropic effect).[2][3]

  • Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiac myocytes.[4][5] This leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration during systole. This increased calcium availability enhances the binding of calcium to troponin C, leading to improved myocardial contractility.[6]

  • Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][7] SERCA2a is responsible for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole. By activating SERCA2a, istaroxime accelerates calcium sequestration, which promotes more rapid myocardial relaxation and improves diastolic function.[3][8] This enhanced SR calcium load also makes more calcium available for release in the subsequent systole, further contributing to the inotropic effect.[9]

Istaroxime_Pathway Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Ca_reuptake ↑ Ca2+ Reuptake into SR SERCA2a->Ca_reuptake Mediates NCX Na+/Ca2+ Exchanger (Reduced Efflux) Na_in->NCX Affects Ca_systole ↑ Systolic Ca2+ NCX->Ca_systole Leads to Contraction ↑ Myocardial Contraction (Inotropy) Ca_systole->Contraction Promotes SR Sarcoplasmic Reticulum (SR) Ca_reuptake->SR Stores Ca2+ Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_reuptake->Relaxation Promotes

Caption: Istaroxime's dual mechanism of action.
Levosimendan: A Calcium Sensitizer and Vasodilator

Levosimendan improves cardiac function primarily through two distinct mechanisms that result in inodilation (both inotropic and vasodilatory effects).[10][11]

  • Calcium Sensitization: Levosimendan binds to the calcium-saturated cardiac troponin C in a calcium-dependent manner.[12][13] This binding stabilizes the troponin C molecule, enhancing and prolonging the actin-myosin interaction without increasing the intracellular calcium concentration.[14] This increased myofilament sensitivity to calcium improves cardiac contractility with a lower energy cost and without impairing diastolic relaxation, a key advantage over traditional inotropes.[15][16]

  • Opening of ATP-sensitive Potassium (K-ATP) Channels: Levosimendan opens ATP-sensitive potassium channels in the smooth muscle cells of the vasculature.[10][15] This action leads to hyperpolarization and relaxation of the smooth muscle, causing vasodilation in arterial (coronary, peripheral) and venous systems.[17] The resulting reduction in both preload and afterload decreases the workload on the failing heart.[18] At higher concentrations, levosimendan may also exert some phosphodiesterase-3 (PDE3) inhibitory effects, though its primary action at therapeutic doses is calcium sensitization.[19][20]

Levosimendan_Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C (Ca2+ Saturated) Levosimendan->TroponinC Binds to KATP ATP-sensitive K+ Channels (KATP) Levosimendan->KATP Opens Ca_Sensitivity ↑ Myofilament Ca2+ Sensitivity TroponinC->Ca_Sensitivity Leads to Contraction ↑ Myocardial Contraction (Inotropy) Ca_Sensitivity->Contraction Promotes VSMC Vascular Smooth Muscle Cells KATP->VSMC Hyperpolarizes Vasodilation Vasodilation VSMC->Vasodilation Causes Relaxation Workload ↓ Preload & Afterload (Reduced Workload) Vasodilation->Workload Results in

Caption: Levosimendan's inodilator mechanism.

Clinical Efficacy and Safety Data

Direct head-to-head clinical trials comparing istaroxime and levosimendan are not yet available. The following tables summarize quantitative data from separate meta-analyses of randomized controlled trials (RCTs) where each drug was compared against placebo or standard therapies.

Table 1: Hemodynamic Effects
ParameterIstaroxime (vs. Placebo)Levosimendan (vs. Placebo/Dobutamine)
Systolic Blood Pressure (SBP) Significant Increase (MD: 8.41 mmHg)[21]Decrease (due to vasodilation)[18]
Cardiac Index (L/min/m²) Significant Increase (MD: 0.22)[21]Significant Increase[11][22]
Pulmonary Capillary Wedge Pressure (PCWP) Significant Decrease[3]Significant Decrease[11]
Heart Rate (HR) No significant change or slight decrease[2][3]Potential for increase[18]

MD: Mean Difference. Data for Istaroxime and Levosimendan are compiled from separate studies and are not direct comparisons.

Table 2: Echocardiographic and Clinical Outcomes
ParameterIstaroxime (vs. Placebo)Levosimendan (vs. Placebo/Dobutamine)
Left Ventricular Ejection Fraction (LVEF) Significant Increase (MD: 1.26%)[21]Significant Increase (MD: 6.39% vs Placebo)[23]
LV End-Systolic Volume (LVESV) Significant Decrease (MD: -11.84 ml)[21]Trend towards reduction
LV End-Diastolic Volume (LVEDV) Significant Decrease (MD: -12.25 ml)[21]No significant difference[22]
Diastolic Function (E/A Ratio) Significant Decrease (MD: -0.39)[21]Improvement in diastolic function reported[17]
All-Cause Mortality Data not matureReduced vs. Placebo (RR: 0.60)[23]; No difference vs. Dobutamine[18]

MD: Mean Difference; RR: Risk Ratio. Data are from separate meta-analyses and are not from head-to-head trials.

Table 3: Safety and Tolerability - Common Adverse Events
Adverse Event ProfileIstaroximeLevosimendan
Common Events Gastrointestinal events (nausea, vomiting), infusion site pain.[21][24]Hypotension, headache, nausea.[18]
Arrhythmic Potential Low arrhythmogenic risk reported.[9]Higher rates of atrial fibrillation compared to dobutamine.[18][25]
Serious Adverse Events No significant difference in serious adverse events compared to placebo.[6]No overall increase in any adverse events vs. placebo.[23] Risk of hypotension is notable.[26]

Experimental Protocols and Workflows

The clinical development of both agents has involved rigorous, placebo-controlled, double-blind, randomized trials.

Example Protocol: Istaroxime (SEISMiC Trial)
  • Objective: To evaluate the safety and efficacy of istaroxime in patients with pre-cardiogenic shock due to acute heart failure.[24]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II study.

  • Patient Population: Patients with acute heart failure, systolic blood pressure (SBP) <90 mmHg but without overt signs of hypoperfusion, and not on intravenous inotropes or vasopressors.[24]

  • Intervention: Patients were randomized to receive either an intravenous infusion of istaroxime or a matching placebo for 24 hours.[24]

  • Primary Endpoint: The primary efficacy endpoint was the area under the curve (AUC) representing the change in SBP from baseline over the treatment period.[24]

  • Secondary Endpoints: Included changes in cardiac index, left ventricular and atrial volumes, heart failure signs and symptoms, and safety assessments including adverse events and laboratory measurements.[24]

Example Protocol: Levosimendan (LIDO Study)
  • Objective: To compare the hemodynamic effects of levosimendan with dobutamine in patients with low-output, acutely decompensated heart failure.[11]

  • Study Design: A randomized, double-blind, multicenter study.

  • Patient Population: Patients with ADHF requiring inotropic support, with a cardiac index of <2.5 L/min/m² and a PCWP of >15 mmHg.

  • Intervention: Patients were randomized to receive either intravenous levosimendan (loading dose followed by a 24-hour infusion) or dobutamine (24-hour infusion).

  • Primary Endpoint: The primary endpoint was an increase in cardiac output of ≥30% and a decrease in PCWP of ≥25% at 24 hours.

  • Secondary Endpoints: Included all-cause mortality, changes in other hemodynamic parameters, and assessment of symptoms and adverse events.[11]

Clinical_Trial_Workflow Screening Patient Screening (ADHF Population) Criteria Inclusion / Exclusion Criteria Met Screening->Criteria Randomization Randomization Criteria->Randomization Eligible ArmA Treatment Arm (e.g., Istaroxime) Randomization->ArmA ArmB Control Arm (Placebo or Active Comparator) Randomization->ArmB Infusion 24-hour IV Infusion ArmA->Infusion Infusion2 24-hour IV Infusion ArmB->Infusion2 Monitoring Continuous Monitoring (Hemodynamics, Vitals, ECG) Infusion->Monitoring Monitoring2 Continuous Monitoring (Hemodynamics, Vitals, ECG) Infusion2->Monitoring2 Endpoints Primary & Secondary Endpoint Assessment Monitoring->Endpoints Monitoring2->Endpoints Analysis Data Analysis Endpoints->Analysis Results Results & Publication Analysis->Results

References

Validating SERCA2a as the Primary Target for Istaroxime Hydrochloride's Lusitropic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Istaroxime hydrochloride and other SERCA2a-targeting alternatives, offering objective performance data and detailed experimental methodologies to validate the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) as the principal mediator of Istaroxime's lusitropic (cardiac relaxation) effects.

Istaroxime's Dual Mechanism of Action

Istaroxime is a novel intravenous agent for acute heart failure that exhibits both inotropic (contractility-enhancing) and lusitropic properties.[1][2] Its mechanism of action is twofold: inhibition of the Na+/K+-ATPase pump and stimulation of SERCA2a.[2] While Na+/K+-ATPase inhibition contributes to the inotropic effect by increasing intracellular calcium, the stimulation of SERCA2a is primarily responsible for the beneficial lusitropic effects, accelerating calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation.[2][3]

Comparative Analysis of SERCA2a Activators

To validate SERCA2a as the primary target for Istaroxime's lusitropic effects, this guide compares its performance with its metabolite PST3093, another small molecule activator CDN1163, and SERCA2a gene therapy. PST3093 is a noteworthy comparator as it is a selective SERCA2a activator with minimal inhibitory effects on the Na+/K+-ATPase, thus isolating the effects of SERCA2a stimulation.[4]

Quantitative Data on SERCA2a Activity

The following tables summarize the quantitative effects of Istaroxime and its alternatives on SERCA2a activity, specifically focusing on the maximal velocity (Vmax) and the calcium affinity (Kd(Ca2+)) of the enzyme.

Compound/TherapyModel SystemConditionConcentrationEffect on SERCA2a VmaxEffect on SERCA2a Kd(Ca2+)Citation(s)
Istaroxime Dog Cardiac MicrosomesHealthy100 nM+28%No significant change[3]
Dog Cardiac MicrosomesFailing Heart1 nM+34%No significant change[3]
Rat Cardiac HomogenatesDiabetic (STZ)500 nM+25%No significant change[2]
PST3093 Rat Cardiac HomogenatesDiabetic (STZ)300 nM+22%No significant change[4]
Guinea Pig Cardiac MicrosomesHealthy100 nMNo significant change-25% (Increased affinity)[4]
CDN1163 ER MicrosomesIn vitroDose-dependentIncreasedNot specified[5]
SERCA2a Gene Therapy Human Clinical Trial (CUPID)Advanced Heart FailureN/AImproved clinical outcomesNot directly measured[6][7]
Effects on Lusitropy and Cardiac Function
Compound/TherapyModel SystemKey Lusitropic/Functional OutcomesCitation(s)
Istaroxime Patients with Heart FailureDecreased E/A ratio (-0.39), Decreased pulmonary artery systolic pressure (-2.30 mmHg)[1]
PST3093 Rat Model of Diabetic CardiomyopathyImproved overall cardiac performance[4]
CDN1163 Rat Cardiac MyocytesReduces high glucose-induced resistin and NFATc expression[8]
SERCA2a Gene Therapy Human Clinical Trial (CUPID 2)No significant improvement in clinical outcomes in Phase 2b[6]
Human Clinical Trial (Phase 1/2a for HFpEF)Improved heart failure classification and exercise capacity in a small cohort[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_in [Na+]i ↑ NCX Na+/Ca2+ Exchanger Ca_in Ca2+ influx NCX->Ca_in Ca_channel L-type Ca2+ Channel Ca_channel->Ca_in Contraction Contraction Ca_in->Contraction Na_in->NCX Reverses Ca_uptake Ca2+ uptake SERCA2a->Ca_uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits SR_Ca [Ca2+]SR ↑ Ca_uptake->SR_Ca Relaxation Relaxation Ca_uptake->Relaxation Promotes (Lusitropy) SR_Ca->Contraction Enhanced subsequent release

Caption: Istaroxime's dual mechanism of action.

SERCA2a_Alternatives_Pathway cluster_alternatives Alternative SERCA2a Activators cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_myofilaments Myofilaments PST3093 PST3093 SERCA2a SERCA2a PST3093->SERCA2a Stimulates (relieves PLB inhibition) CDN1163 CDN1163 CDN1163->SERCA2a Allosteric Activator Gene_Therapy Gene Therapy (AAV-SERCA2a) Gene_Therapy->SERCA2a Increases expression Ca_uptake Ca2+ uptake SERCA2a->Ca_uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits SR_Ca [Ca2+]SR ↑ Ca_uptake->SR_Ca Relaxation Relaxation Ca_uptake->Relaxation Promotes (Lusitropy) Experimental_Workflow Start Start Isolation Isolation of Cardiac Microsomes or Cardiomyocytes Start->Isolation Treatment Treatment with SERCA2a Activator Isolation->Treatment Assay SERCA2a Activity Assay (ATPase activity) Treatment->Assay Ca_Imaging Intracellular Ca2+ Imaging (Calcium Transients) Treatment->Ca_Imaging PV_Loop Pressure-Volume Loop Analysis (In vivo/Ex vivo) Treatment->PV_Loop Data_Analysis Data Analysis and Comparison Assay->Data_Analysis Ca_Imaging->Data_Analysis PV_Loop->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Istaroxime Hydrochloride: A Comparative Guide to its Inhibitory Effect on Na+/K+-ATPase in Human Myocardium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Istaroxime hydrochloride's inhibitory effect on Na+/K+-ATPase in human myocardium, supported by available experimental data. Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure.[1][2][3] It not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][4][5]

Comparative Analysis of Na+/K+-ATPase Inhibition

Istaroxime's inhibitory action on the Na+/K+-ATPase in cardiomyocytes is a key component of its inotropic effect. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger (NCX), ultimately enhancing myocardial contractility. While specific quantitative data on the inhibitory effect of Istaroxime on Na+/K+-ATPase exclusively in human myocardial tissue is limited in publicly available literature, studies on related mammalian tissues provide valuable insights.

CompoundIC50 (Na+/K+-ATPase Inhibition)Tissue SourceSpeciesReference
Istaroxime 0.14 ± 0.02 µMKidneyDog[6]
Istaroxime 32 ± 4 µMVentricular MyocytesRat[6]
Digoxin Not specified in human myocardium in the provided results.Not specified in human myocardium in the provided results.Human

Note: IC50 values can vary depending on the specific experimental conditions and the isoform of the Na+/K+-ATPase being studied.

Digoxin, a cardiac glycoside, is a well-established Na+/K+-ATPase inhibitor used in the treatment of heart failure.[7][8][9] While a direct quantitative comparison of the IC50 values of Istaroxime and Digoxin on Na+/K+-ATPase in human myocardium is not available in the provided search results, qualitative comparisons highlight a key difference. Istaroxime is suggested to have a wider therapeutic window and a better safety profile compared to digoxin, which may be attributed to its dual mechanism of action involving SERCA2a stimulation.[1]

Experimental Protocols

Measurement of Na+/K+-ATPase Activity in Human Myocardial Tissue

This protocol is a synthesized methodology based on established principles for measuring Na+/K+-ATPase activity, adapted for human myocardial tissue samples.

1. Sample Preparation:

  • Obtain human myocardial tissue biopsies and immediately freeze them in liquid nitrogen. Store at -80°C until use.

  • On the day of the assay, thaw the tissue on ice and homogenize it in a cold buffer solution (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) using a glass or Teflon homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction containing the sarcolemma and Na+/K+-ATPase.

  • Resuspend the microsomal pellet in a known volume of storage buffer (e.g., 20 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.

2. ATPase Activity Assay:

  • The assay measures the rate of ATP hydrolysis by Na+/K+-ATPase, which is determined by quantifying the amount of inorganic phosphate (Pi) released. The Na+/K+-ATPase-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 100 mM NaCl

    • 20 mM KCl

    • 5 mM MgCl2

    • 1 mM EGTA

  • Set up two sets of reaction tubes for each sample:

    • Total ATPase activity: Reaction mixture + microsomal protein.

    • Ouabain-insensitive ATPase activity: Reaction mixture + microsomal protein + ouabain (final concentration, e.g., 1 mM).

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP (final concentration, e.g., 3 mM).

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution like ice-cold trichloroacetic acid (TCA).

  • Centrifuge the tubes to pellet the precipitated protein.

  • Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.[10]

  • Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity and express the results as nmol Pi/mg protein/min.

Visualizing the Mechanism and Workflow

Signaling Pathway of Istaroxime in Cardiomyocytes

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger (NCX) Ca_ion_cyto Ca2+ NCX->Ca_ion_cyto Increased Intracellular [Ca2+] Na_ion->NCX Reverses NCX Contraction Myofilament Contraction Ca_ion_cyto->Contraction Promotes Ca_ion_sr Ca2+ SERCA2a->Ca_ion_sr Increased Ca2+ uptake into SR Relaxation Myocardial Relaxation Ca_ion_sr->Relaxation Promotes

Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.

Experimental Workflow for Na+/K+-ATPase Activity Assay

Experimental_Workflow start Start: Human Myocardial Tissue homogenization Homogenization in Cold Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (pellet microsomes) supernatant1->centrifugation2 pellet Resuspend Microsomal Pellet centrifugation2->pellet protein_assay Protein Concentration Assay pellet->protein_assay assay_setup Set up ATPase Assay: - Total Activity - Ouabain-insensitive Activity protein_assay->assay_setup pre_incubation Pre-incubation at 37°C assay_setup->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Stop Reaction with TCA incubation->reaction_stop centrifugation3 Centrifugation to Pellet Protein reaction_stop->centrifugation3 pi_measurement Measure Inorganic Phosphate (Pi) in Supernatant centrifugation3->pi_measurement calculation Calculate Na+/K+-ATPase Activity pi_measurement->calculation end End: Results calculation->end

Caption: Workflow for determining Na+/K+-ATPase activity in human myocardium.

References

Istaroxime Hydrochloride: A Comparative Analysis of its Off-Target Screening and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Istaroxime hydrochloride is a novel inotropic and lusitropic agent under investigation for the treatment of acute heart failure. Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase (NKA) and the stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from other inotropic agents.[1][2][3] This guide provides a comparative analysis of the off-target screening and selectivity profile of this compound, with a particular focus on its comparison with the traditional cardiac glycoside, digoxin.

While comprehensive off-target screening data for Istaroxime across a broad panel of receptors, ion channels, and enzymes is not extensively available in the public domain, existing research highlights its favorable selectivity profile, contributing to a potentially wider therapeutic window compared to older inotropes.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data for this compound and its primary metabolite, PST3093, in comparison to Digoxin.

TargetCompoundParameterValueSpecies/TissueReference
Primary Targets
Na+/K+-ATPase (NKA)This compoundIC500.14 ± 0.02 µMDog Kidney[1]
This compoundIC5055 ± 19 µMRat Renal[1]
PST3093 (metabolite)ActivityNo inhibition up to 100 µMDog Kidney[1]
Digoxin---Data not available in provided search results
SERCA2aThis compoundActivityStimulatoryGuinea-pig and human cardiac microsomes[1]
PST3093 (metabolite)ActivityStimulatoryRat cardiac preparations[1]
DigoxinActivityNo direct stimulation-[1]
Key Off-Target Indicator
Transient Inward Current (ITI)This compoundInhibition43%Guinea pig ventricular myocytes[1]
DigoxinInhibitionNo significant inhibitionGuinea pig ventricular myocytes[1]

Comparative Selectivity and Safety Profile

This compound demonstrates a distinct selectivity and safety profile when compared to digoxin, a long-standing therapy for heart failure.

This compound:

  • Dual Mechanism: Istaroxime's unique ability to both inhibit NKA and stimulate SERCA2a contributes to its lusitropic (myocardial relaxation) effects alongside its inotropic (myocardial contraction) properties.[1][3] This dual action is believed to improve calcium handling within cardiomyocytes, potentially reducing the risk of calcium overload-induced arrhythmias.[1]

  • Reduced Arrhythmogenic Potential: Preclinical studies indicate that Istaroxime has a lower propensity to induce arrhythmias compared to digoxin.[1] This is partly attributed to its inhibition of the transient inward current (ITI), a key factor in the development of digitalis-induced arrhythmias.[1] In contrast, digoxin does not exhibit this inhibitory effect.[1]

  • Metabolite Profile: The primary metabolite of Istaroxime, PST3093, is a selective SERCA2a activator with no significant inhibitory effect on Na+/K+-ATPase.[1] This suggests that the therapeutic effects of Istaroxime may be prolonged and potentially refined through its metabolic pathway.

  • Adverse Events: Clinical trials have reported adverse events for Istaroxime, including gastrointestinal discomfort and pain at the injection site.[1][4][5]

Digoxin:

  • Primary Mechanism: Digoxin's primary mechanism is the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced contractility.[3] It does not directly stimulate SERCA2a.

  • Narrow Therapeutic Window: Digoxin is known for its narrow therapeutic index, with a higher risk of toxicity and arrhythmias at therapeutic concentrations.

  • Arrhythmogenic Risk: The pro-arrhythmic effects of digoxin are well-documented and are linked to its mechanism of action, which can lead to delayed afterdepolarizations and triggered activity.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cardiomyocyte Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibition serca SERCA2a istaroxime->serca Stimulation na_cyto [Na+]i nka->na_cyto Increase ncx Na+/Ca2+ Exchanger ca_cyto [Ca2+]i ncx->ca_cyto Influx ca_channel L-type Ca2+ Channel ca_channel->ca_cyto Influx ca_in Ca2+ na_out Na+ k_in K+ ca_sr Ca2+ serca->ca_sr Uptake ryr Ryanodine Receptor ryr->ca_cyto Release ca_sr->ryr ca_cyto->ryr Triggers Release contraction Myofilament Contraction ca_cyto->contraction na_cyto->ncx Activates start Start prep Prepare Membrane Homogenates (Receptor Source) start->prep incubation Incubate Membrane, Radioligand, and Test Compound prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]-ouabain for NKA) radioligand->incubation test_compound Test Compound (Istaroxime or Digoxin) test_compound->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50/Ki Determination) scintillation->analysis end End analysis->end start Start enzyme_prep Prepare Purified Enzyme (e.g., Na+/K+-ATPase) start->enzyme_prep reaction_mix Incubate Enzyme with Inhibitor enzyme_prep->reaction_mix substrate Substrate (e.g., ATP) initiate Initiate Reaction (Add Substrate) substrate->initiate inhibitor Inhibitor (Istaroxime or Digoxin) inhibitor->reaction_mix reaction_mix->initiate measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) initiate->measure analysis Data Analysis (IC50 Determination) measure->analysis end End analysis->end

References

A Head-to-Head Comparison of Istaroxime Hydrochloride with Other Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Istaroxime hydrochloride, a novel Na+/K+-ATPase inhibitor with a unique dual mechanism of action, against other agents in its class, primarily focusing on the well-established cardiac glycoside, Digoxin. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction: The Evolving Landscape of Na+/K+-ATPase Inhibition

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.[1] Its inhibition has long been a therapeutic strategy, most notably in the management of heart failure.[2] Cardiac glycosides, such as Digoxin, have been the cornerstone of this therapeutic class for centuries.[3] However, their narrow therapeutic window and potential for significant cardiotoxicity have spurred the development of novel Na+/K+-ATPase inhibitors with improved safety profiles.[3]

Istaroxime is a first-in-class agent that not only inhibits the Na+/K+-ATPase but also uniquely stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] This dual mechanism of action confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects, setting it apart from traditional cardiac glycosides.[4][5]

Mechanisms of Action: A Tale of Two Pathways

The distinct therapeutic profiles of Istaroxime and traditional Na+/K+-ATPase inhibitors like Digoxin stem from their differing molecular interactions and downstream signaling effects.

Istaroxime: A Dual-Action Luso-Inotropic Agent

Istaroxime's primary mechanism involves the inhibition of the Na+/K+-ATPase, which leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium.[5] The elevated cytosolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]

Crucially, Istaroxime also directly stimulates SERCA2a activity.[4][7] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[4][8] This enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol back into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation.[4]

dot

cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLN Phospholamban (PLN) Istaroxime->PLN Relieves inhibition by Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Decreases Ca2+ efflux Na_in->NCX Reduces gradient for Contraction ↑ Contraction (Inotropy) Ca_in->Contraction Ca_uptake ↑ Ca2+ uptake SERCA2a->Ca_uptake PLN->SERCA2a Inhibits Relaxation ↑ Relaxation (Lusitropy) Ca_uptake->Relaxation

Istaroxime's Dual Mechanism of Action

Traditional Na+/K+-ATPase Inhibitors (e.g., Digoxin)

The mechanism of action for traditional cardiac glycosides like Digoxin primarily relies on the inhibition of the Na+/K+-ATPase.[2][3] This leads to the same cascade of increased intracellular sodium and subsequently increased intracellular calcium, resulting in a positive inotropic effect.[2] However, these agents lack the direct stimulatory effect on SERCA2a. The absence of this lusitropic component can contribute to diastolic dysfunction and an increased risk of calcium overload-related arrhythmias.[9]

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cluster_sarcolemma Sarcolemma cluster_myofilaments Myofilaments Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Decreases Ca2+ efflux Na_in->NCX Reduces gradient for Contraction ↑ Contraction (Inotropy) Ca_in->Contraction

Digoxin's Mechanism of Action

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing Istaroxime with other Na+/K+-ATPase inhibitors.

In Vitro Potency and Efficacy
ParameterIstaroximeDigoxinOuabainNotes
Na+/K+-ATPase Inhibition (IC50) Data not available in cardiac myocytesCytotoxic to leukemia cells at 0.02-1 µM[10]IC50 of 0.23 mM reported in one study[6]Direct comparative IC50 values in cardiac preparations are not readily available in the reviewed literature.
SERCA2a Activation Normalizes depressed Vmax at 100 nM in failing heart microsomes[7]No direct stimulatory effectNo direct stimulatory effectIstaroxime's SERCA2a stimulation is a key differentiator.
In Vivo Hemodynamic and Safety Parameters
ParameterIstaroximeDigoxinNotes
Inotropic Effect Increases contractilityIncreases contractilityBoth agents demonstrate positive inotropic effects.
Lusitropic Effect Improves myocardial relaxationLacks direct lusitropic effectIstaroxime's SERCA2a stimulation contributes to improved diastolic function.
Arrhythmogenic Potential Lower propensity for arrhythmiasHigher risk of arrhythmiasIstaroxime's effect on SERCA2a may contribute to a wider safety margin.[9]
Cardiotoxicity Does not promote cardiomyocyte death at equi-inotropic concentrations to ouabain[9]Can induce cardiomyocyte apoptosisStudies suggest a more favorable cardiotoxicity profile for Istaroxime.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of Istaroxime and other Na+/K+-ATPase inhibitors.

Na+/K+-ATPase Activity Assay

Objective: To determine the inhibitory effect of compounds on Na+/K+-ATPase activity.

Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is determined by measuring the amount of inorganic phosphate (Pi) released.[1][11] The Na+/K+-ATPase-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.[12]

General Protocol:

  • Preparation of Cardiac Microsomes: Isolate cardiac muscle tissue and homogenize in a suitable buffer. Perform differential centrifugation to enrich for the microsomal fraction containing the sarcolemma and sarcoplasmic reticulum.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl at optimal concentrations and pH.

  • Incubation: Add the cardiac microsomes to the reaction mixture with and without the test compound (e.g., Istaroxime, Digoxin) at various concentrations. Incubate at a controlled temperature (e.g., 37°C).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

  • Quantification of Inorganic Phosphate: Measure the amount of released Pi using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

  • Data Analysis: Calculate the specific Na+/K+-ATPase activity and determine the IC50 value for each inhibitor.

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start Start prep Prepare Cardiac Microsomes start->prep mix Prepare Reaction Mixture prep->mix incubate Incubate with Test Compound mix->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Inorganic Phosphate terminate->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Na+/K+-ATPase Activity Assay Workflow

SERCA2a Activity and Calcium Uptake Assay

Objective: To measure the stimulatory effect of compounds on SERCA2a activity and sarcoplasmic reticulum (SR) calcium uptake.

Principle: SERCA2a activity can be assessed by measuring the rate of ATP hydrolysis in SR-enriched vesicles.[13] Calcium uptake into these vesicles can be monitored using fluorescent Ca2+ indicators or radioisotopes.[14][15]

General Protocol:

  • Preparation of SR Vesicles: Isolate SR vesicles from cardiac tissue through homogenization and differential centrifugation.

  • Calcium Uptake Measurement:

    • Resuspend the SR vesicles in a buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2, Indo-1) or 45Ca2+.

    • Initiate calcium uptake by adding ATP.

    • Monitor the change in fluorescence or radioactivity over time to determine the rate of calcium uptake.

  • ATPase Activity Measurement:

    • Incubate SR vesicles with ATP in the presence of calcium.

    • Measure the rate of Pi release as described in the Na+/K+-ATPase assay. The SERCA2a-specific activity is often determined as the portion of ATPase activity that is sensitive to a specific SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA).[13]

  • Data Analysis: Determine the EC50 for SERCA2a activation and the maximal velocity (Vmax) of calcium uptake.

dot

cluster_assays Assays start Start prep Prepare SR Vesicles start->prep ca_uptake Measure Ca2+ Uptake (Fluorescence or Radioisotope) prep->ca_uptake atpase_activity Measure ATPase Activity (Pi Release) prep->atpase_activity analyze Analyze Data (EC50, Vmax) ca_uptake->analyze atpase_activity->analyze end End analyze->end

References

Validating the Anticancer Mechanism of Istaroxime Hydrochloride in Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer mechanism and performance of Istaroxime hydrochloride against established therapies in prostate cancer models. Experimental data is presented to support the validation of Istaroxime as a potential repurposed therapeutic agent for prostate cancer.

This compound: A Multi-Modal Anticancer Agent

Istaroxime is a Na+/K+ ATPase inhibitor that has demonstrated significant anticancer activity in preclinical prostate cancer models.[1][2] Its mechanism of action is multifaceted, extending beyond simple ion pump inhibition to impact several critical cancer signaling pathways.

The primary mechanism involves the inhibition of the Na+/K+ ATPase pump, which leads to downstream effects including the induction of apoptosis (programmed cell death) and activation of caspase-3.[1] Studies have shown that in DU145 prostate cancer cells, Istaroxime treatment (5 μM for 24 hours) can increase the apoptotic cell population from 9.48% to 46.54%.[1][3] Concurrently, Istaroxime suppresses the expression of the c-Myc oncoprotein, a key driver of cell proliferation.[1] Further investigations have revealed that Istaroxime also modulates actin cytoskeleton dynamics, inhibits cell migration, and downregulates Orai1 expression and Focal Adhesion Kinase (FAK) phosphorylation, all of which are crucial for cancer metastasis.[4] More recent findings suggest a potential role for Istaroxime as a Topoisomerase I inhibitor.[5]

Istaroxime_Signaling_Pathway Istaroxime This compound NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits Topoisomerase Topoisomerase I Istaroxime->Topoisomerase Inhibits Caspase3 Caspase-3 Activation NaK_ATPase->Caspase3 Leads to cMyc c-Myc Expression NaK_ATPase->cMyc Leads to ↓ Orai1_FAK Orai1 / FAK Pathway NaK_ATPase->Orai1_FAK Leads to ↓ Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Drives Cell_Migration Cell Migration Orai1_FAK->Cell_Migration Promotes

Caption: Anticancer signaling pathway of this compound.

Comparative Analysis with Standard Prostate Cancer Therapies

To objectively evaluate Istaroxime's potential, its mechanism and in vitro efficacy are compared with two major classes of drugs used in the treatment of advanced prostate cancer: Androgen Receptor Signaling Inhibitors and Taxane Chemotherapies.

Androgen Receptor (AR) Signaling Inhibitors

Drugs like Abiraterone Acetate and Enzalutamide are cornerstones of metastatic castration-resistant prostate cancer (mCRPC) treatment. Abiraterone inhibits the CYP17A1 enzyme, blocking the synthesis of androgens, including testosterone, which fuels prostate cancer growth.[6][7] Enzalutamide is a potent androgen receptor inhibitor that prevents androgen binding, nuclear translocation of the receptor, and its interaction with DNA.[8]

AR_Inhibition_Pathway Abiraterone Abiraterone CYP17A1 CYP17A1 Enzyme Abiraterone->CYP17A1 Inhibits Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Binding AR_Activation AR Activation & Nuclear Translocation Enzalutamide->AR_Activation Inhibits Androgen_Synth Androgen Synthesis CYP17A1->Androgen_Synth Androgens Androgens (e.g., Testosterone) Androgen_Synth->Androgens Androgens->AR Binds to AR->AR_Activation Gene_Transcription Gene Transcription for Cell Growth AR_Activation->Gene_Transcription

Caption: Mechanism of Androgen Receptor (AR) signaling inhibitors.
Taxane Chemotherapies

Docetaxel and Cabazitaxel are mitotic inhibitors used for mCRPC. They work by binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization. This action arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[9]

Taxane_Mechanism Taxanes Taxanes (Docetaxel, Cabazitaxel) Microtubules Microtubule Dynamics Taxanes->Microtubules Target Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to CellCycleArrest G2/M Cell Cycle Arrest Stabilization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for Taxane chemotherapies.

Data Presentation

Table 1: Comparison of Anticancer Mechanisms in Prostate Cancer
FeatureThis compoundAndrogen Receptor Signaling InhibitorsTaxane Chemotherapies
Drug Class Na+/K+ ATPase InhibitorAR-Targeted Agents (CYP17A1 Inhibitor, AR Antagonist)Microtubule Inhibitors
Primary Target Na+/K+ ATPase, Topoisomerase ICYP17A1 (Abiraterone), Androgen Receptor (Enzalutamide)β-tubulin
Key Downstream Effects Induction of apoptosis, ↓ c-Myc, ↓ cell migration, Caspase-3 activation↓ Androgen synthesis, Blockade of AR signalingG2/M cell cycle arrest, Induction of apoptosis
Table 2: Summary of In Vitro Efficacy in Prostate Cancer Cell Lines
DrugCell LineEndpointResultCitation
Istaroxime PC-3IC50 (72h)16 µM[5]
Istaroxime DU145% Apoptotic Cells (24h)46.54% (vs. 9.48% in control)[1][3]
Docetaxel PC-3IC50 (48h)3.72 nM[9]
Docetaxel DU145IC50 (48h)4.46 nM[9]
Docetaxel DU145% Apoptotic Cells (48h)15.3% (at 0.25 µM)[10]
Enzalutamide LNCaPIC50~12.31 µmol/L[11]
Abiraterone LNCaPCell Growth Inhibition (6d)IC50 ~5-10 µM[12]

Note: Experimental conditions (e.g., exposure time, assay type) vary between studies, and direct comparison of absolute values should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the validation of Istaroxime and its alternatives.

Experimental_Workflow Start Start: Prostate Cancer Cell Culture (e.g., PC-3, DU145) Seeding Cell Seeding (e.g., 96-well plates, 6-well plates) Start->Seeding Treatment Drug Treatment (Istaroxime or Alternative at various concentrations) Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Assay->Apoptosis Protein Protein Analysis (e.g., Western Blot) Assay->Protein Migration Migration Assay (e.g., Transwell) Assay->Migration Data Data Acquisition (Spectrophotometer, Flow Cytometer, Imager) Viability->Data Apoptosis->Data Protein->Data Migration->Data Analysis Statistical Analysis (IC50 calculation, p-values) Data->Analysis End Conclusion Analysis->End

Caption: A generalized workflow for in vitro anticancer drug testing.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Istaroxime) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with the compound of interest for the specified time (e.g., 24 hours).[14]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][16]

  • Permeabilization: Wash the cells and permeabilize with 0.25% Triton X-100 in PBS for 20-30 minutes to allow entry of the labeling enzyme.[15][16]

  • Equilibration: Wash and incubate the samples with an equilibration buffer for 5-10 minutes.[17]

  • Labeling Reaction: Incubate cells with a reaction mix containing TdT (Terminal deoxynucleotidyl transferase) enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.[17] This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.

  • Washing & Counterstaining: Wash the cells multiple times with PBS. A nuclear counterstain (e.g., DAPI or Propidium Iodide) can be added to visualize all cell nuclei.

  • Analysis: Visualize the cells using a fluorescence microscope or quantify the apoptotic population via flow cytometry.[1] Apoptotic cells will exhibit bright green/red fluorescence depending on the label used.

Western Blot for c-Myc Expression

This technique is used to detect and quantify the level of a specific protein (e.g., c-Myc) in a cell lysate.[18]

  • Cell Lysis: Treat cells with Istaroxime for various time points (e.g., 0.5, 2, 6 hours), then wash with cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control protein (e.g., β-Actin or GAPDH).[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine relative protein expression.

Cell Migration (Transwell) Assay

This assay assesses the migratory capacity of cancer cells in vitro.[21][22]

  • Cell Preparation: Culture prostate cancer cells (e.g., DU145) and serum-starve them overnight to minimize baseline migration.[23]

  • Chamber Setup: Place Transwell inserts (typically with 8.0 µm pores) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[24]

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the test compound (e.g., Istaroxime) or vehicle control. Seed the cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for migration (e.g., 24 hours) at 37°C.[4][23]

  • Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane with a cotton swab.

  • Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde, and then stain them with a solution like 0.1% crystal violet.[23]

  • Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields. Express the results as a percentage of migration compared to the control.[23]

References

Safety Operating Guide

Proper Disposal of Istaroxime Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This document provides essential guidance on the proper disposal procedures for istaroxime hydrochloride, a Na+/K+-ATPase inhibitor and sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA 2) activator. Adherence to these protocols is vital to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.

Hazard Profile

A summary of the key hazards associated with this compound is presented below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.

Hazard StatementGHS ClassificationPrecautionary Code
Harmful if swallowed.Acute toxicity, Oral (Category 4)H302
Very toxic to aquatic life with long lasting effects.Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)H410

Disposal Procedures

The primary directive for the disposal of this compound is to engage an approved waste disposal company[1]. The following steps provide a procedural workflow for researchers in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Pure Compound (Unused/Expired): Keep in its original, clearly labeled container.

  • Contaminated Materials: This includes items such as personal protective equipment (PPE), weigh boats, pipette tips, and any absorbent materials used for spill cleanup. These should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Waste Containment and Labeling

  • All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

Step 3: On-site Storage

  • Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to manage any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[2].

Experimental Protocol for Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible without spreading dust.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Collection: Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A This compound Waste Generated B Identify Waste Type A->B C Pure Compound B->C  Solid D Contaminated Materials (PPE, labware) B->D  Solid E Solutions B->E  Liquid F Collect in Designated, Labeled Hazardous Waste Container C->F D->F E->F G Store in Secure Designated Area F->G H Contact EHS/Licensed Waste Disposal Contractor G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Istaroxime hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Istaroxime hydrochloride. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that requires careful handling due to its potential hazards. One Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another indicates it is not a hazardous substance, but still advises caution[2]. Given the conflicting information, it is imperative to handle it as a hazardous compound.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated gloves (e.g., nitrile) tested to ASTM D6978 standard.[3]Prevents skin contact. Double gloving provides an extra layer of protection.[4]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-certified N95 or N100 respirator.[5]Required when handling the powder outside of a containment system to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., chemical fume hood) A->B C Retrieve this compound from storage B->C D Weigh the required amount of powder in a containment system C->D E Prepare solution as per experimental protocol D->E F Perform experiment E->F G Decontaminate all surfaces and equipment F->G H Segregate and dispose of waste G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a safety shower and eyewash station are accessible.[2]

    • Work within a properly functioning chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][2]

    • Don all required PPE as specified in the table above.

  • Weighing and Solution Preparation :

    • When handling the solid form, avoid creating dust.[1][2]

    • For preparing solutions, common solvents include DMSO, PEG300, Tween-80, and saline[6]. Consult your specific experimental protocol for the correct solvent and concentration.

  • Post-Experiment Decontamination and Cleanup :

    • Wipe down all work surfaces and equipment with a suitable decontaminating solution, such as 70% ethanol.

    • Absorb any spills with an inert material (e.g., diatomite) and dispose of it as hazardous waste.[1][2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated gloves, gowns, shoe covers, and weighing papers.
Liquid Waste Labeled, sealed hazardous waste container.Includes unused solutions and contaminated solvents.
Sharps Puncture-resistant sharps container.Includes contaminated needles and syringes.

All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with federal, state, and local regulations.[1][2][7] Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure and First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Spill Response Workflow

A Evacuate and restrict access to the spill area B Don appropriate PPE (including respiratory protection) A->B C Contain the spill with absorbent material B->C D Carefully collect spill material into a hazardous waste container C->D E Decontaminate the spill area D->E F Dispose of all contaminated materials as hazardous waste E->F

Caption: Emergency spill response workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.